Product packaging for (S)-Pyrrolidin-3-ylmethanol(Cat. No.:CAS No. 110013-19-9)

(S)-Pyrrolidin-3-ylmethanol

Cat. No.: B009950
CAS No.: 110013-19-9
M. Wt: 101.15 g/mol
InChI Key: QOTUIIJRVXKSJU-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-Pyrrolidin-3-ylmethanol is a versatile chiral building block of significant value in medicinal chemistry and stereoselective synthesis. Its core structure—a pyrrolidine ring with a hydroxymethyl substituent—serves as a critical precursor for constructing a wide range of biologically active molecules and pharmaceuticals. The stereochemistry of the compound is essential for imparting specific three-dimensional interactions with biological targets. This synthon is particularly instrumental in the development of pyrrolidine-containing drugs. The pyrrolidine ring is a common feature in numerous therapeutic agents, and the functional groups of this compound can be readily modified to access complex structures. For instance, the hydroxymethyl group can be oxidized to carboxylic acids or engaged in condensation reactions to form amides, while the secondary amine serves as a key pharmacophore or a handle for further derivatization. Research highlights its application as a starting material for synthesizing drug candidates such as Avanafil, a phosphodiesterase-5 inhibitor for erectile dysfunction, and Elbasvir, a potent NS5A inhibitor for treating hepatitis C . The compound enables efficient, stereocontrolled routes to these and other important scaffolds, including Clemastine, an antihistamine, and various psychoactive racetams . Specifications & Handling: • CAS RN : 5082-74-6 • Molecular Formula : C₅H₁₁NO • Molecular Weight : 101.15 g/mol • Physical State : Liquid • Storage : Refrigerated (0-10°C), store under inert gas, and protect from air and moisture due to hygroscopic and air-sensitive properties . Intended Use: This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO B009950 (S)-Pyrrolidin-3-ylmethanol CAS No. 110013-19-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S)-pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c7-4-5-1-2-6-3-5/h5-7H,1-4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTUIIJRVXKSJU-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428658
Record name (S)-PYRROLIDIN-3-YLMETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110013-19-9
Record name (3S)-3-Pyrrolidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110013-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-PYRROLIDIN-3-YLMETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-Pyrrolidin-3-ylmethanol physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of (S)-Pyrrolidin-3-ylmethanol

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physical properties of this compound, a critical chiral building block in modern drug discovery and development. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes key data with practical insights to facilitate its effective use in the laboratory. We will explore its molecular characteristics, core physical constants, solubility, and spectroscopic signature, while also providing actionable protocols for property verification.

Introduction: The Strategic Importance of this compound

This compound is a valued chiral intermediate distinguished by its pyrrolidine core, a privileged scaffold in medicinal chemistry, and a primary alcohol functional group. This unique combination allows for versatile synthetic modifications, making it a cornerstone for constructing complex molecular architectures with precise stereochemical control. Its application spans numerous therapeutic areas, including the development of inhibitors for enzymes like dipeptidyl peptidase IV (DPP-4) for type 2 diabetes management[1]. Understanding its physical properties is not merely an academic exercise; it is fundamental to designing robust synthetic routes, ensuring reproducible experimental outcomes, and developing stable formulations.

Molecular Identity and Structural Characteristics

The foundation of this molecule's utility lies in its specific three-dimensional arrangement. The "(S)" designation denotes the absolute configuration at the C3 chiral center, which is often critical for achieving desired biological activity in the final drug candidate.

The molecule is commonly available as a free base or as a hydrochloride (HCl) salt. The choice between these forms is a critical experimental decision. The free base possesses a nucleophilic secondary amine, making it reactive in various coupling reactions. The HCl salt protonates this amine, rendering it non-nucleophilic and significantly altering the compound's physical properties, such as melting point and solubility. This salt form is often preferred for its enhanced stability and ease of handling as a crystalline solid[1].

Caption: Molecular structure of this compound.

Core Physical Properties: A Comparative Analysis

The physical state and key constants of this compound are highly dependent on whether it is in its free base or salt form. The data presented below has been aggregated from various chemical suppliers and databases. It is crucial to note that the racemic (a 1:1 mixture of S and R enantiomers) and single enantiomer forms share many physical properties like boiling point and density but differ in optical activity.

PropertyThis compound (Free Base)This compound HCl SaltRacemic (±)-Pyrrolidin-3-ylmethanol
CAS Number 110013-19-9[2][3]1316087-88-3[1]5082-74-6[4][5][6]
Molecular Formula C₅H₁₁NO[1][2][4]C₅H₁₂ClNO[1][2]C₅H₁₁NO[5][6]
Molecular Weight 101.15 g/mol [1][4]137.61 g/mol [1]101.15 g/mol [5][6]
Appearance Solid or liquid[7]Off-white to pale beige solid[1][2]Colorless to light yellow liquid[8][9]
Melting Point Not clearly defined; low-melting solid174-176 °C[1][2]N/A (Liquid)
Boiling Point ~176 °C (Predicted, similar to R/racemic)[5][10]Decomposes165-176.1 °C at 760 mmHg[5][6][8]
Density ~0.979 g/mL (Predicted, similar to racemic)[5]N/A0.979 g/mL[5][8]
Flash Point ~86 °C (Predicted, similar to racemic)[5][8]N/A86 °C[5][8][9]
Hygroscopicity Hygroscopic[8][10]Hygroscopic[1][2]Hygroscopic[8]

Expert Insight: The free base of the (S)-enantiomer is often described as a liquid or low-melting solid, which can complicate handling and precise measurements. The HCl salt, by contrast, is a well-defined, crystalline solid with a sharp and high melting point. This thermal stability is a direct result of the strong ionic interactions within the crystal lattice, a feature absent in the free base. For applications requiring precise weight measurements and enhanced stability, the HCl salt is the superior choice.

Solubility Profile: Guiding Solvent Selection

Solubility is a critical parameter for reaction setup, purification, and formulation. The dual functionality—a polar alcohol group and a secondary amine—governs the solubility of this compound.

  • Water: The free base is slightly soluble in water[1][8][10].

  • Polar Organic Solvents: It exhibits good solubility in solvents like methanol and dimethyl sulfoxide (DMSO)[1][2].

  • Impact of Salt Formation: The hydrochloride salt shows improved water solubility compared to the free base[1]. This is a classic strategy used in drug development to enhance the aqueous solubility of amine-containing compounds. The ionic nature of the salt allows for favorable interactions with polar water molecules.

Experimental Protocol: Determining Solubility

This protocol provides a standardized method for assessing the solubility of a compound like this compound in various solvents.

  • Preparation: Weigh approximately 10 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add the selected solvent (e.g., water, methanol, dichloromethane) in 100 µL increments.

  • Mixing: After each addition, cap the vial and vortex for 30-60 seconds at room temperature.

  • Observation: Visually inspect the solution for any undissolved solid against a dark background.

  • Equilibration: If undissolved solid remains, allow the mixture to sit for several minutes to ensure it is not slowly dissolving. Gentle heating can be applied to test for temperature effects, but results should be noted separately.

  • Quantification: Continue adding solvent until the solid is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility (e.g., mg/mL).

  • Classification: Classify the solubility based on standard pharmaceutical definitions (e.g., Very Soluble: <1 mL; Freely Soluble: 1-10 mL; Soluble: 10-30 mL; Sparingly Soluble: 30-100 mL; Slightly Soluble: 100-1000 mL).

Solubility_Workflow start Start: Weigh 10 mg of Compound add_solvent Add 100 µL of Solvent start->add_solvent vortex Vortex for 30-60 seconds add_solvent->vortex observe Visually Inspect for Solids vortex->observe dissolved Solid Fully Dissolved observe->dissolved  Yes not_dissolved Solid Remains observe->not_dissolved No   record Record Total Volume & Calculate Solubility dissolved->record not_dissolved->add_solvent Add more solvent

Caption: Workflow for experimental solubility determination.

Spectroscopic and Crystallographic Properties

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum provides a definitive structural fingerprint. The protons of the hydroxymethyl group (CH₂OH) typically appear as a multiplet between 3.5 and 4.0 ppm due to the deshielding effect of the adjacent oxygen atom[1]. The protons on the pyrrolidine ring show characteristic chemical shifts and coupling patterns that confirm the heterocyclic structure[1].

    • ¹³C NMR: The spectrum will show five distinct carbon signals, corresponding to the five carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy:

    • IR analysis confirms the presence of key functional groups. A prominent broad absorption band is observed in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol group[1].

    • The N-H stretching vibration of the secondary amine in the pyrrolidine ring also gives a characteristic signal in this region, which is affected by protonation in the HCl salt form[1].

  • Crystallographic Data:

Practical Implications for Researchers: Handling and Storage

The physical properties of this compound dictate its proper handling.

  • Hygroscopicity: The compound readily absorbs moisture from the air[1][2][8][10]. This can lead to inaccuracies in weighing and may introduce water into sensitive reactions.

    • Trustworthiness Protocol: Always handle this compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially for anhydrous reactions. Store it in a tightly sealed container in a desiccator or a controlled-atmosphere storage cabinet at the recommended temperature of 2–8 °C[7][8][10].

  • Safety: The compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[4].

    • Expertise in Practice: Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the material in a well-ventilated fume hood.

References

An In-depth Technical Guide to (S)-Pyrrolidin-3-ylmethanol: A Cornerstone Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern pharmaceutical development, the precise control of molecular architecture is not merely an academic exercise but a fundamental prerequisite for efficacy and safety. Chiral building blocks—enantiomerically pure compounds used in the synthesis of complex active pharmaceutical ingredients (APIs)—are the linchpins of stereoselective synthesis.[1][2] Among these, (S)-Pyrrolidin-3-ylmethanol has emerged as a particularly valuable scaffold. Its unique combination of a stereodefined pyrrolidine ring and a reactive hydroxymethyl group makes it a versatile intermediate for a diverse range of therapeutic agents.[3][4]

This guide offers a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and process development scientists. We will delve into its critical stereochemical and structural features, methods for its analytical validation, robust synthetic strategies for achieving enantiopurity, and its proven applications in drug discovery, providing the field-proven insights necessary to leverage this molecule to its full potential.

Part 1: Molecular Profile and Stereochemical Significance

A thorough understanding of a building block's fundamental properties is the bedrock of its successful application. This section dissects the chemical structure, stereochemistry, and physicochemical properties of this compound.

Chemical Identity and Structure

This compound is a chiral heterocyclic compound featuring a five-membered saturated nitrogen-containing ring (pyrrolidine) substituted at the 3-position with a hydroxymethyl group.[3] The absolute configuration at this single chiral center is designated as (S) according to Cahn-Ingold-Prelog priority rules. It is most commonly handled and supplied as its free base or as a more stable hydrochloride salt.

Caption: 2D structure of this compound.

The Imperative of Stereochemistry

Chirality is a critical determinant of a drug's pharmacological profile. Two enantiomers (non-superimposable mirror images) of a molecule can have vastly different biological activities, with one often being therapeutic (the eutomer) while the other may be inactive or even toxic (the distomer).[2][5] The pyrrolidine ring is a prevalent motif in numerous FDA-approved drugs, and its substitution pattern dictates its interaction with biological targets.[6][7]

For this compound, the (S)-configuration at the C3 position is not arbitrary; it is a deliberate design element. This specific spatial arrangement of the hydroxymethyl group preorganizes the molecule to fit into chiral binding pockets of enzymes or receptors with high specificity.[3] This enantiomeric purity enhances selectivity, increases potency, and minimizes potential off-target effects that could arise from the (R)-enantiomer, making it a superior choice over a racemic mixture in drug development.[3][5]

Physicochemical Properties

The physical properties of a building block dictate its handling, storage, and reaction conditions.

PropertyValue (Free Base)Value (Hydrochloride Salt)Reference(s)
Molecular Formula C₅H₁₁NOC₅H₁₂ClNO[3][8]
Molecular Weight 101.15 g/mol 137.61 g/mol [3][8][9]
CAS Number 110013-19-91316087-88-3[3][8]
Appearance Colorless to yellow liquidOff-white to pale beige solid[3][4][10]
Melting Point N/A174-176 °C[3][10]
Boiling Point 176.1 °C at 760 mmHgN/A[11]
Solubility Soluble in organic solventsSlightly soluble in water; soluble in methanol, DMSO[3][10]
Special Properties -Hygroscopic (absorbs moisture from air)[3][10]

Part 2: Analytical Validation and Quality Control

Confirming the identity, structure, and enantiomeric purity of this compound is a non-negotiable step in its use. A multi-technique analytical approach forms a self-validating system for quality assurance.

  • Infrared (IR) Spectroscopy: This technique confirms the presence of key functional groups. A broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol.[3] For the hydrochloride salt, N-H stretching absorptions are also prominent, confirming the protonation of the pyrrolidine nitrogen.[3]

  • Mass Spectrometry (MS): Mass spectrometry validates the molecular weight. For the free base, the molecular ion peak is expected at an m/z of 101.[3] High-resolution mass spectrometry (HRMS) can provide the precise molecular formula. Fragmentation patterns, often involving the loss of the hydroxymethyl group (-CH₂OH), further corroborate the structure.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's carbon-hydrogen framework, confirming its constitution and purity. While specific chemical shifts depend on the solvent and conditions, the spectra will show characteristic signals for the protons and carbons of the pyrrolidine ring and the hydroxymethyl substituent.

  • Chiral Purity Analysis: Establishing enantiomeric excess (e.e.) is paramount. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase, which separates the (S) and (R) enantiomers, allowing for their quantification.

Part 3: Stereoselective Synthesis Methodologies

The practical utility of this compound hinges on the ability to synthesize it in high enantiomeric purity. The pharmaceutical industry has moved decisively away from racemic drugs, creating a strong demand for efficient, stereoselective synthetic methods.[12][13]

Caption: High-level overview of synthetic routes.

Chiral Pool Synthesis

This strategy leverages the abundance of enantiomerically pure starting materials from nature, such as amino acids or sugars.[1][3] For pyrrolidine derivatives, L-proline is an ideal starting point. The synthesis involves the chemical modification of L-proline while preserving the integrity of its inherent stereocenter. A common route is the reduction of the carboxylic acid group of L-proline to a primary alcohol, yielding the related compound (S)-prolinol, which can then be further modified.

  • Causality: By starting with a molecule that is already 100% enantiomerically pure, the stereochemistry of the final product is predetermined. This approach is often atom-economical and avoids the need for chiral resolutions or complex asymmetric catalysts, making it a trusted and robust method in process chemistry.

Asymmetric Synthesis

Asymmetric synthesis creates the desired stereocenter from an achiral or racemic precursor through the use of a chiral influence.[3] This can be a chiral catalyst, reagent, or auxiliary that lowers the activation energy for the formation of the desired (S)-enantiomer over the (R)-enantiomer.[13] Methods relevant to pyrrolidine synthesis include:

  • Catalytic Asymmetric Hydrogenation: The reduction of a prochiral precursor using a hydrogen source and a chiral metal catalyst (e.g., based on Ruthenium or Rhodium).[13]

  • Asymmetric [3+2] Cycloaddition: The reaction of an azomethine ylide with an electron-deficient alkene, catalyzed by a chiral metal complex, to construct the pyrrolidine ring enantioselectively.[6][14]

  • Causality: The chiral catalyst forms a transient, diastereomeric complex with the substrate. This complex orients the substrate in a specific way, directing the incoming reagent to attack from one face preferentially, thereby inducing high enantioselectivity.

Representative Experimental Protocol

The following is a representative multi-step synthesis adapted from literature, starting from dimethyl itaconate.[15] This method illustrates the construction of the chiral pyrrolidine ring followed by functional group manipulation.

Step 1: Asymmetric Michael Addition and Cyclization

  • Objective: To establish the chiral center via a conjugate addition followed by intramolecular cyclization.

  • Procedure: a. Dissolve dimethyl itaconate (1.0 eq) in methanol. b. Add (R)-1-phenylethylamine (1.0 eq) at room temperature and stir for 18 hours. The chiral amine acts as a chiral auxiliary. c. Concentrate the mixture under reduced pressure. d. Dissolve the residue in toluene, add p-toluenesulfonic acid (0.1 eq), and reflux for 16 hours to induce cyclization into the lactam (pyrrolidinone). e. Purify the resulting diastereomers by silica gel column chromatography to isolate the desired (3S, 1'R)-isomer.

  • Rationale: The chiral amine adds to the Michael acceptor, and the subsequent cyclization yields a diastereomeric mixture of pyrrolidinones. The R-configuration of the amine directs the stereochemistry at the C3 position, allowing for the separation of the desired (3S) intermediate.

Step 2: Reduction of Lactam and Ester

  • Objective: To reduce both the amide (lactam) and the ester functional groups to an amine and an alcohol, respectively.

  • Procedure: a. Prepare a slurry of lithium aluminum hydride (LiAlH₄, 2.1 eq) in an anhydrous ether solvent (e.g., cyclopentyl methyl ether) under a nitrogen atmosphere at 0 °C. b. Slowly add a solution of the purified (3S)-pyrrolidinone-3-carboxylate from Step 1. c. Allow the mixture to stir and gradually warm to room temperature for 1 hour. d. Carefully quench the reaction at 0 °C by the sequential addition of saturated aqueous sodium sulfate solution. e. Filter the resulting solids and concentrate the filtrate to yield ((3S)-1-((1R)-1-phenylethyl)pyrrolidin-3-yl)methanol.

  • Rationale: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing both esters and amides simultaneously to their corresponding alcohols and amines.

Step 3: Deprotection (Removal of Chiral Auxiliary)

  • Objective: To remove the phenylethyl group from the pyrrolidine nitrogen to yield the final product.

  • Procedure: This step is typically achieved by catalytic hydrogenolysis. a. Dissolve the product from Step 2 in methanol. b. Add a palladium on carbon catalyst (e.g., 10% Pd/C). c. Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or LC-MS). d. Filter the catalyst through Celite and concentrate the filtrate to obtain crude this compound.

  • Rationale: The benzyl C-N bond is susceptible to cleavage by hydrogenolysis, a mild method that typically does not affect other functional groups like the alcohol or the aliphatic amine.

Part 4: Applications in Drug Discovery

This compound is not just a chemical curiosity; it is a validated and frequently employed building block in the synthesis of high-value pharmaceutical agents.[3] Its utility stems from its ability to introduce the stereodefined 3-substituted pyrrolidine motif, a privileged scaffold in medicinal chemistry.[3][16]

Caption: Role of this compound in drug synthesis.

Case Study: Dipeptidyl Peptidase IV (DPP-4) Inhibitors

A prominent application of this compound is in the synthesis of DPP-4 inhibitors, a class of oral anti-hyperglycemic agents used to treat type 2 diabetes.[3] The pyrrolidine scaffold is crucial for binding to the S1 pocket of the DPP-4 enzyme. The (S)-stereochemistry and the substituent derived from the hydroxymethyl group are critical for achieving high potency and selectivity. For example, fluorinated pyrrolidine derivatives synthesized from this building block have been investigated as potent DPP-4 inhibitors.[3]

Other Therapeutic Areas

The versatility of the pyrrolidine scaffold means that derivatives of this compound are explored in a wide array of therapeutic areas:

  • Central Nervous System (CNS) Agents: The pyrrolidine ring is a common feature in molecules designed to cross the blood-brain barrier, making it useful for developing drugs targeting CNS receptors.[3]

  • Antiviral and Anticancer Agents: Stereoselective synthesis of pyrrolidine derivatives is a key strategy in the development of drugs for viral infections (e.g., Hepatitis C) and various cancers.[16][17][18]

Conclusion and Future Outlook

This compound stands as a testament to the power of stereochemistry in modern drug design. Its well-defined three-dimensional structure, combined with its versatile chemical handles, provides an ideal starting point for the synthesis of complex, single-enantiomer drugs. As the pharmaceutical industry continues to pursue targets that demand high specificity and novel molecular architectures, the demand for high-quality, enantiomerically pure building blocks like this compound will only intensify. Future research will likely focus on developing even more efficient and sustainable catalytic methods for its synthesis, further cementing its role as an indispensable tool for medicinal chemists worldwide.

References

Spectroscopic data for (S)-Pyrrolidin-3-ylmethanol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-Pyrrolidin-3-ylmethanol

Introduction

This compound is a chiral heterocyclic compound of significant interest within medicinal chemistry and drug development.[1] Its pyrrolidine scaffold is a prevalent motif in numerous biologically active molecules, and the chiral hydroxymethyl substituent provides a crucial anchor point for further synthetic modifications.[1][2] Accurate and unambiguous structural confirmation is paramount for any research or development program utilizing this building block. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to verify the identity, purity, and structure of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure robust and reliable characterization.

Molecular Structure and Properties

A foundational understanding of the molecule's structure is essential before delving into its spectroscopic signatures.

  • Molecular Formula: C₅H₁₁NO[1][3]

  • Molecular Weight: 101.15 g/mol [1][3]

  • IUPAC Name: [(3S)-pyrrolidin-3-yl]methanol

  • Stereochemistry: The (S) designation indicates the absolute configuration at the chiral center, C3.[1]

The following diagram illustrates the structure with conventional atom numbering for consistent reference in spectroscopic assignments.

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.

Expertise & Rationale: Experimental Design

The choice of a deuterated solvent is the critical first step. This compound is soluble in polar solvents like water, methanol, and DMSO.[1] Deuterium oxide (D₂O) is an excellent choice as it readily exchanges with the labile N-H and O-H protons, simplifying the spectrum by removing their signals and associated couplings. However, to observe these protons, a solvent like DMSO-d₆ or CDCl₃ would be necessary. For this guide, we will focus on data typically acquired in a non-exchanging solvent to present the complete proton picture, with notes on D₂O exchange.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

This protocol provides a self-validating workflow for obtaining high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.[4][5]

    • Ensure the sample is fully dissolved; vortex gently if necessary.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Perform standard instrument shimming procedures to optimize magnetic field homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum (e.g., using a 400 MHz or higher field instrument). A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

    • (Optional) D₂O Shake: Add a single drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum to confirm the N-H and O-H proton signals, which will disappear upon exchange.

¹H NMR Data Interpretation

The proton NMR spectrum provides a unique fingerprint of the molecule. The chemical shifts are influenced by the electronegative nitrogen and oxygen atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data

Assigned Proton Chemical Shift (δ, ppm) Range Multiplicity Coupling Constant (J, Hz) Rationale for Assignment
-OH 4.5 - 5.5 Broad Singlet - Labile proton, position is concentration and solvent dependent. Disappears with D₂O exchange.
-NH 2.5 - 3.5 Broad Singlet - Labile proton, position is solvent dependent. Disappears with D₂O exchange.
H6 (CH₂OH) 3.5 - 4.0 Multiplet ~5-7 Protons are diastereotopic and adjacent to both a chiral center (C3) and an electronegative oxygen, resulting in a downfield shift.[1]
H2, H5 (CH₂-N) 2.8 - 3.4 Multiplet ~6-10 Protons adjacent to the electronegative nitrogen atom are deshielded and shifted downfield.
H3 (CH) 2.2 - 2.8 Multiplet - Methine proton at the chiral center, coupled to adjacent CH₂ groups.

| H4 (CH₂) | 1.6 - 2.2 | Multiplet | ~6-8 | Aliphatic protons on the pyrrolidine ring, appearing most upfield. |

Note: The exact chemical shifts and coupling patterns can be complex due to the non-planar, puckered conformation of the pyrrolidine ring and potential second-order effects. Vicinal coupling constants in five-membered rings are highly dependent on the ring's conformation.[6][7][8]

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum shows five distinct signals corresponding to the five carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Assigned Carbon Chemical Shift (δ, ppm) Range Rationale for Assignment
C6 (CH₂OH) 65 - 70 Carbon directly attached to the highly electronegative oxygen atom is significantly deshielded.
C2, C5 (CH₂-N) 45 - 55 Carbons adjacent to the nitrogen atom are deshielded relative to a standard alkane.
C3 (CH) 38 - 45 The chiral methine carbon, shifted downfield by the hydroxymethyl substituent.

| C4 (CH₂) | 25 - 30 | The aliphatic carbon furthest from the heteroatoms appears at the most upfield position. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise & Rationale: Experimental Design

For a viscous liquid or solid like this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique.[9][10] It requires minimal sample preparation, is non-destructive, and minimizes issues with sample thickness that can arise with traditional transmission methods using salt plates.[9] The resulting spectrum will clearly show absorptions from the hydroxyl and amine groups.

Experimental Protocol: FTIR-ATR Acquisition
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its initialization checks.

  • Background Scan: Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol and a soft, non-abrasive wipe.[11] Record a background spectrum of the clean, empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount (1-2 drops or a few milligrams of solid) of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are averaged to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a solvent to prevent cross-contamination.

Data Analysis and Interpretation

The IR spectrum is dominated by strong, broad absorptions characteristic of the alcohol and secondary amine functional groups.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Range Intensity Vibration Assignment Functional Group
3200 - 3600 Strong, Broad O-H Stretch (H-bonded) Alcohol (-OH)
3200 - 3400 Medium, Broad N-H Stretch Secondary Amine (-NH)
2850 - 2960 Medium-Strong C-H Stretch Aliphatic (CH, CH₂)

| 1050 - 1150 | Strong | C-O Stretch | Primary Alcohol |

  • Key Interpretive Insights: The most prominent feature is the very broad band above 3200 cm⁻¹, which arises from the O-H stretching vibration of the alcohol group.[1][9] Its breadth is a direct result of intermolecular hydrogen bonding. This band often overlaps with the N-H stretch of the secondary amine.[12] The strong absorption in the 1050-1150 cm⁻¹ region is diagnostic for the C-O single bond stretch of the primary alcohol.[13]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

Expertise & Rationale: Experimental Design

Electron Ionization (EI) is a standard, high-energy ionization technique that induces reproducible fragmentation. This fragmentation is invaluable for structural confirmation, as the resulting fragments are characteristic of the molecule's structure. For this compound, we expect fragmentation pathways typical for both cyclic amines and primary alcohols.[14][15]

Experimental Protocol: Electron Ionization MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a GC inlet if analyzing for purity.

  • Ionization: Bombard the sample with a high-energy electron beam (standardized at 70 eV) in the ion source. This will eject an electron from the molecule to form a radical cation, the molecular ion (M⁺•).

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their relative abundances are plotted against their m/z values to generate the mass spectrum.

Data Analysis and Interpretation

The mass spectrum will confirm the molecular weight and reveal key structural motifs through predictable fragmentation.

  • Molecular Ion (M⁺•): The molecular ion peak for the free base is expected at m/z 101 , corresponding to the molecular formula C₅H₁₁NO.[1] According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here.[14]

Table 4: Major Fragment Ions in EI-MS

m/z Proposed Fragment Structure Fragmentation Pathway
101 [C₅H₁₁NO]⁺• Molecular Ion (M⁺•)
70 [C₄H₈N]⁺ α-cleavage: Loss of the hydroxymethyl radical (•CH₂OH)
57 [C₃H₅N]⁺• Ring cleavage and subsequent fragmentation

| 30 | [CH₄N]⁺ | Cleavage of the β-bond, forming [CH₂=NH₂]⁺ |

The most significant fragmentation pathway for cyclic amines and alcohols is alpha-cleavage—the breaking of a bond adjacent to the heteroatom.[14][16][17] For this compound, this involves the cleavage of the C3-C6 bond, leading to the loss of the hydroxymethyl radical (•CH₂OH, mass 31), resulting in a stable iminium ion fragment at m/z 70. This is often the base peak in the spectrum.

Figure 2: Primary EI-MS fragmentation pathway for this compound.

Summary and Conclusion

The comprehensive spectroscopic analysis of this compound provides a robust and multi-faceted confirmation of its chemical identity.

  • NMR Spectroscopy definitively establishes the carbon-hydrogen framework and the connectivity of the pyrrolidine ring and hydroxymethyl substituent.

  • IR Spectroscopy rapidly confirms the presence of the critical alcohol (-OH) and secondary amine (-NH) functional groups through their characteristic vibrational absorptions.

  • Mass Spectrometry verifies the correct molecular weight (101 amu) and reveals a predictable fragmentation pattern dominated by the loss of the hydroxymethyl group, consistent with its structure.

Together, these three techniques form a self-validating system for the unambiguous characterization of this compound, ensuring its quality and integrity for use in research and drug development applications. The data and protocols outlined in this guide provide a reliable reference for scientists requiring rigorous analytical validation.

References

A Comprehensive Technical Guide to (S)-Pyrrolidin-3-ylmethanol: Sourcing, Quality Control, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (S)-Pyrrolidin-3-ylmethanol in Drug Discovery

This compound, a chiral heterocyclic compound, is a valued scaffold in the synthesis of pharmacologically active molecules.[1] Its five-membered pyrrolidine ring offers a three-dimensional structure that can effectively explore pharmacophore space, a desirable trait in drug design.[2][3] The specific stereochemistry of the (S)-enantiomer is crucial, as biological activity is often highly dependent on the molecule's configuration, leading to enhanced selectivity and potency.[1][3]

This guide will navigate the complexities of sourcing this key intermediate, establishing stringent quality control measures, and understanding its role in the development of novel therapeutics.

Commercial Availability and Supplier Landscape

This compound is commercially available in two primary forms: the free base (CAS No. 110013-19-9) and the more common hydrochloride salt (CAS No. 1316087-88-3).[1][4][5] The hydrochloride salt is often preferred for its improved stability and handling characteristics, being a solid with a melting point in the range of 174-176 °C.[1][6] The free base is a liquid. Both forms are offered by a range of suppliers, from those specializing in research quantities to those capable of bulk and commercial-scale production.

Key Suppliers and Comparative Analysis

A multitude of chemical suppliers list this compound in their catalogs. The choice of supplier should be guided by the scale of the research or development project, purity requirements, and the availability of comprehensive documentation. Below is a comparative table of representative suppliers.

SupplierProduct Form(s)PurityAvailable QuantitiesDocumentation
Sigma-Aldrich Free Base, HCl Salt≥95%Research Scale (mg to g)SDS, CoA
Ambeed, Inc. HCl SaltNot specifiedResearch to BulkInquiry for details
BOC Sciences HCl SaltNot specifiedResearch to BulkInquiry for details
Alchem Pharmtech HCl Salt95%1g to 100gInquiry for details
Parchem HCl SaltNot specifiedBulk specialty chemicalsInquiry for details
Tokyo Chemical Industry (TCI) Free Base>95.0% (GC)200mg to 1gSDS, Specifications, CoA
Santa Cruz Biotechnology HCl SaltNot specifiedResearch ScaleSDS, CoA
American Elements Free BaseCan be produced to various grades (e.g., high purity, pharmaceutical)Research to BulkSDS, CoA
Supplier Evaluation Workflow

Selecting a supplier is a critical step that impacts the quality and reproducibility of research. A systematic approach is recommended.

SupplierEvaluation start Define Project Needs (Scale, Purity, Budget) search Identify Potential Suppliers start->search request Request Quotes & Documentation (CoA, SDS) search->request evaluate Evaluate Supplier Responsiveness & Data request->evaluate Receive Info evaluate->search Fails Criteria select Select Primary Supplier evaluate->select Meets Criteria qualify Qualify Incoming Material (QC) select->qualify qualify->evaluate Fails QC approve Approve for Use qualify->approve Passes QC

Caption: A workflow for systematic supplier evaluation and qualification.

Synthesis, Purity, and Quality Control

A thorough understanding of the synthetic routes to this compound is essential for anticipating potential impurities and designing appropriate analytical controls.

Common Synthetic Pathways

Several methods are employed for the synthesis of this compound, each with its own advantages and potential impurity profiles.[1]

  • Asymmetric Synthesis: This is often the preferred route for achieving high enantiomeric purity. One documented method starts from dimethyl itaconate, proceeding through a five-step reaction sequence to yield the target compound.[7]

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to ensure the desired stereochemistry.[1]

  • From Pyrrolidine: A less stereospecific method involves the reaction of pyrrolidine with formaldehyde followed by a reduction step.[1] This route would require a subsequent chiral resolution step to isolate the (S)-enantiomer, which can introduce other impurities.

Impurity Profile

Potential impurities may include the (R)-enantiomer, residual solvents, starting materials, and by-products from the specific synthetic route. For instance, synthesis from dimethyl itaconate may leave traces of reagents like lithium aluminum hydride or imidazole.[7]

Quality Control Protocols: A Self-Validating System

It is imperative to perform in-house quality control on all incoming batches of this compound to ensure consistency and prevent downstream failures.

Protocol 1: Identity and Purity Verification via NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄, in an NMR tube.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

    • Expected Signals (HCl salt in D₂O): The spectrum should show characteristic peaks corresponding to the pyrrolidine ring protons and the hydroxymethyl group. The chemical shifts will be influenced by the solvent and pH.

  • ¹³C NMR Acquisition: Acquire a carbon NMR spectrum.

    • Expected Signals: The spectrum should show five distinct carbon signals, confirming the presence of all carbons in the molecule.

  • Data Analysis: Compare the acquired spectra with a reference spectrum or literature data to confirm the structure. The absence of significant unassigned peaks is indicative of high purity.

Protocol 2: Functional Group Confirmation via Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or use a diamond ATR accessory.

  • Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Confirm the presence of key functional groups by identifying their characteristic absorption bands.[1]

    • O-H Stretch: A broad band in the 3200-3600 cm⁻¹ region, characteristic of the hydroxyl group.

    • N-H Stretch: A band in the 3300-3500 cm⁻¹ region (for the free base) or broader absorptions associated with the ammonium salt in the hydrochloride form.

    • C-H Stretch: Bands just below 3000 cm⁻¹.

Protocol 3: Enantiomeric Purity Assessment via Chiral HPLC

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase Optimization: Develop an isocratic mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis: Inject the sample and a racemic standard. The method should provide baseline separation of the (S) and (R) enantiomers.

  • Quantification: Calculate the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers. A purity of >98% ee is typically required for pharmaceutical applications.

Applications in Research and Drug Development

This compound serves as a versatile building block for more complex molecules, primarily in the pharmaceutical industry.[1]

Applications core This compound app1 DPP-4 Inhibitors (Type 2 Diabetes) core->app1 app2 CNS Receptor Modulators core->app2 app3 Antiviral Agents core->app3 app4 General Scaffold for Chiral Drug Candidates core->app4

Caption: Key application areas for this compound.

Dipeptidyl Peptidase IV (DPP-4) Inhibitors

A notable application is in the synthesis of fluorinated pyrrolidine derivatives, which are investigated as potential inhibitors of DPP-4.[1] DPP-4 is an enzyme involved in glucose regulation, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[1]

Central Nervous System (CNS) Agents

The pyrrolidine scaffold is a common feature in drugs targeting the central nervous system. The chirality of this compound makes it a valuable precursor for developing agents with high selectivity for specific CNS receptors.[1]

A Versatile Chiral Pool Intermediate

The pyrrolidine moiety is found in numerous FDA-approved drugs. As such, this compound is a key starting material for creating libraries of novel, substituted pyrrolidines for high-throughput screening in drug discovery campaigns. Its hydroxyl and amine functionalities allow for a wide range of chemical modifications.[1]

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of this compound.

  • Safety Precautions: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[8] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.[9]

  • Storage Conditions: The hydrochloride salt is hygroscopic, meaning it can absorb moisture from the air.[1][6] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[10][11]

  • Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations. This typically involves an approved waste disposal plant.[9]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic asset in the pursuit of novel therapeutics. Its value is intrinsically linked to its stereochemical purity. Therefore, a rigorous approach to supplier selection, incoming material qualification, and an in-depth understanding of its chemical properties are not merely best practices—they are prerequisites for successful and reproducible research and development. This guide provides the foundational knowledge and practical protocols to empower scientists to source and utilize this critical building block with confidence and scientific integrity.

References

Core Molecular Identity and Physicochemical Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-Pyrrolidin-3-ylmethanol for Advanced Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. We will delve into its core chemical identity, stereospecific synthesis, analytical validation, and its critical role as a versatile chiral building block in modern pharmaceutical development.

This compound is a chiral heterocyclic compound valued for its distinct three-dimensional structure, which is a key feature in designing stereospecific drugs.[1][2] The molecule consists of a five-membered saturated pyrrolidine ring with a hydroxymethyl group at the C3 position. The "(S)" designation defines the absolute stereochemistry at this chiral center, a critical parameter for biological activity, as enantiomers often exhibit significantly different pharmacological and toxicological profiles.[1]

The compound is most commonly available as a free base or as a hydrochloride (HCl) salt to improve handling and solubility.[1][3] The primary amine within the pyrrolidine ring readily protonates, making the HCl salt more stable and water-soluble than the free base.[1]

Table 1: Comparative Physicochemical Properties

PropertyThis compound (Free Base)This compound HClJustification & Expert Insight
CAS Number 110013-19-9[4]1316087-88-3[1][5][6]It is crucial to use the correct CAS number for procurement and regulatory documentation, as they represent distinct chemical entities.
Molecular Formula C₅H₁₁NO[1][4]C₅H₁₂ClNO[1]The HCl salt incorporates a molecule of hydrogen chloride.
Molecular Weight 101.15 g/mol [1][7]137.61 g/mol [1]The addition of HCl increases the molecular weight, which must be accounted for in stoichiometric calculations.
Appearance Colorless to yellow-brown liquid[8]Off-white to pale beige solid[1]Salt formation typically results in a crystalline solid with higher thermal stability.
Melting Point Not widely reported (liquid at STP)174-176 °C[1]The ionic interactions in the HCl salt create a stable crystal lattice, resulting in a distinct and higher melting point.
Solubility Soluble in polar organic solventsSlightly soluble in water; soluble in methanol, DMSO.[1]The ionic nature of the HCl salt enhances aqueous solubility, a desirable trait for certain reaction conditions and biological assays.
Hygroscopicity N/AHygroscopic[1]The salt form can absorb atmospheric moisture. Proper storage in a desiccator or under an inert atmosphere is required to maintain sample integrity.

Stereoselective Synthesis: A Protocol Driven by Mechanistic Control

The synthesis of enantiomerically pure this compound is paramount. Contamination with the (R)-enantiomer can lead to off-target effects or reduced efficacy in the final active pharmaceutical ingredient (API). While several routes exist, a common and illustrative strategy begins with a readily available chiral precursor.[1][3]

Here, we detail a validated multi-step synthesis starting from Dimethyl Itaconate, which establishes the chiral center early and carries it through the synthesis.

Experimental Protocol: Multi-Step Synthesis

Objective: To synthesize this compound with high enantiomeric purity.

Step 1: Asymmetric Michael Addition & Cyclization

  • Reaction: Dimethyl itaconate is reacted with (R)-1-phenylethylamine. The amine undergoes a conjugate addition to the double bond, followed by an intramolecular cyclization to form the pyrrolidinone ring.

  • Procedure:

    • Dissolve dimethyl itaconate (1.0 eq) in methanol.

    • Add (R)-1-phenylethylamine (1.0 eq) at room temperature and stir for 18 hours.

    • Concentrate the mixture under reduced pressure.

    • Dissolve the residue in toluene, add p-toluenesulfonic acid (0.1 eq), and reflux for 16 hours to drive the cyclization.

    • Purify via silica gel column chromatography to isolate the desired (3S, 1'R)-pyrrolidinone diastereomer.[9]

  • Causality: Using a chiral amine ((R)-1-phenylethylamine) directs the stereochemistry of the addition, creating a specific diastereomer. The subsequent purification separates this desired product from other stereoisomers formed, ensuring high stereochemical fidelity for the subsequent steps.

Step 2: Reduction of Ester and Amide

  • Reaction: The ester and amide functionalities of the pyrrolidinone are reduced to alcohols and amines, respectively, using a powerful reducing agent.

  • Procedure:

    • Prepare a slurry of Lithium Aluminum Hydride (LiAlH₄, 2.1 eq) in an anhydrous ether solvent (e.g., CPME) under a nitrogen atmosphere at 0°C.

    • Slowly add a solution of the purified pyrrolidinone from Step 1.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Carefully quench the reaction at 0°C by the sequential addition of saturated aqueous sodium sulfate solution.

    • Filter the resulting solid and concentrate the filtrate to yield ((3S)-1-((1R)-1-phenylethyl)pyrrolidin-3-yl)methanol.[9]

  • Causality: LiAlH₄ is a potent, non-selective reducing agent capable of reducing both the ester and the cyclic amide (lactam) in a single step. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

Step 3: Deprotection of the Chiral Auxiliary

  • Reaction: The (R)-1-phenylethyl group, which served to direct the stereochemistry, is now removed via hydrogenolysis to yield the final product.

  • Procedure:

    • Dissolve the product from Step 2 in methanol.

    • Add a palladium on carbon (Pd/C, 10 wt. %) catalyst.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the catalyst through Celite and concentrate the filtrate to yield crude this compound.

  • Causality: Catalytic hydrogenation is a standard method for removing benzyl-type protecting groups. The palladium catalyst facilitates the cleavage of the C-N bond, releasing the free secondary amine of the pyrrolidine ring.

This workflow is a prime example of a self-validating protocol. The separation of diastereomers in Step 1 is a critical quality control point that ensures the stereochemical integrity of the final product.

G cluster_0 Synthesis Workflow A Dimethyl Itaconate + (R)-1-phenylethylamine B Asymmetric Michael Addition & Cyclization A->B Step 1 C Purified (3S, 1'R)-pyrrolidinone (Diastereomer Separation) B->C Purification D LiAlH4 Reduction (Ester & Amide) C->D Step 2 E Protected Pyrrolidinyl Methanol D->E F Catalytic Hydrogenolysis (Pd/C, H2) E->F Step 3 G This compound F->G

Caption: Stereoselective synthesis workflow for this compound.

Analytical Characterization and Quality Control

Confirming the identity, purity, and enantiomeric excess of this compound is non-negotiable. A suite of analytical techniques must be employed.

Table 2: Spectroscopic and Chromatographic Data

TechniqueExpected Result & Interpretation
¹H NMR The spectrum will show characteristic peaks for the pyrrolidine ring protons and a multiplet for the hydroxymethyl protons around 3.5-4.0 ppm, deshielded by the adjacent oxygen atom.[1]
¹³C NMR Confirms the carbon skeleton, with distinct signals for the five carbons of the molecule.
IR Spectroscopy A broad absorption band in the 3200-3600 cm⁻¹ region indicates the O-H stretch of the alcohol. The N-H stretch of the secondary amine is also characteristic.[1]
Mass Spectrometry The molecular ion peak for the free base should appear at m/z 101. Fragmentation patterns, such as the loss of the hydroxymethyl group, further confirm the structure.[1]
Chiral HPLC This is the gold-standard for determining enantiomeric purity. Using a chiral stationary phase, the (S) and (R) enantiomers can be separated and quantified, allowing for precise measurement of enantiomeric excess (%ee).
Protocol: Chiral HPLC for Enantiomeric Purity

Objective: To determine the enantiomeric excess (%ee) of a synthesized batch of this compound.

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H or equivalent).

  • Mobile Phase: A mixture of hexane and isopropanol with a small percentage of a basic additive like diethylamine (DEA) to improve peak shape for the amine. A typical starting ratio is 90:10 (Hexane:IPA) + 0.1% DEA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis:

    • Inject a certified racemic standard of Pyrrolidin-3-ylmethanol to determine the retention times of both the (R) and (S) enantiomers.

    • Inject the synthesized sample.

    • Integrate the peak areas for both enantiomers.

    • Calculate %ee using the formula: %ee = ([Area(S) - Area(R)] / [Area(S) + Area(R)]) * 100.

  • Trustworthiness: This protocol is self-validating because it relies on a comparison to a known racemic standard. The separation and quantification of both enantiomers provide a direct and unambiguous measure of stereochemical purity.

Applications in Drug Discovery: A Scaffold for Innovation

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in over 20 FDA-approved drugs.[2][10] Its non-planar, sp³-rich structure allows for better exploration of three-dimensional protein binding pockets compared to flat, aromatic rings.[2] this compound serves as a key intermediate for introducing this valuable moiety into larger, more complex molecules.[1]

Key Therapeutic Areas:

  • Type 2 Diabetes (DPP-4 Inhibitors): this compound and its derivatives are used as building blocks for Dipeptidyl Peptidase IV (DPP-4) inhibitors.[1] DPP-4 is an enzyme that deactivates incretin hormones, which are responsible for stimulating insulin release. Inhibiting DPP-4 prolongs the action of these hormones, leading to better glycemic control.[1]

  • Central Nervous System (CNS) Disorders: The pyrrolidine scaffold is a common feature in drugs targeting CNS receptors.[1] The specific stereochemistry of the (S)-enantiomer can enhance selectivity and potency for these targets.[1]

  • Antiviral and Anticancer Agents: The unique 3D shape of substituted pyrrolidines makes them attractive for designing inhibitors of enzymes like proteases and kinases, which are common targets in antiviral and oncology research.[2]

G cluster_0 DPP-4 Inhibition Pathway incretins Active Incretins (GLP-1, GIP) dpp4 DPP-4 Enzyme incretins->dpp4 Deactivation insulin Increased Insulin Release (Improved Glycemic Control) incretins->insulin Stimulates inactive Inactive Metabolites dpp4->inactive inhibitor DPP-4 Inhibitor (Derived from Scaffold) inhibitor->dpp4 Inhibition

Caption: Mechanism of action for DPP-4 inhibitors in Type 2 Diabetes.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential.

  • Hazards: this compound and its salts are classified as irritants. They can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.[11]

  • Handling: Avoid creating dust if using the solid HCl salt. For the hygroscopic HCl salt, handle quickly and store in a tightly sealed container, preferably in a desiccator or glove box.[1][11]

  • Spills: In case of skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with water for at least 15 minutes.[11][12]

References

Molecular weight and formula of (S)-Pyrrolidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-Pyrrolidin-3-ylmethanol: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a chiral heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. As a versatile building block, its value is rooted in the prevalence of the pyrrolidine scaffold, a five-membered nitrogen heterocycle that is a core structural motif in numerous FDA-approved drugs.[1][2] The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a critical advantage in designing molecules with high target specificity and optimized pharmacological profiles.[2]

The "(S)" stereochemical designation at the 3-position is not a trivial feature; it is fundamental to the molecule's utility. In drug development, enantiomers of a chiral compound often exhibit vastly different potency, efficacy, and toxicity profiles. Therefore, access to enantiomerically pure building blocks like this compound is essential for the stereoselective synthesis of new chemical entities. This guide provides a comprehensive technical overview of its chemical properties, validated synthesis and analysis protocols, and key applications, offering field-proven insights for researchers and drug development professionals.

Core Physicochemical Properties

This compound is a chiral alcohol featuring a pyrrolidine ring.[3] It is most commonly handled and supplied as its hydrochloride salt, which offers enhanced stability and ease of handling compared to the free base. The hygroscopic nature of the salt form necessitates storage in a dry, sealed environment to prevent moisture absorption.[3][4]

PropertyThis compound (Free Base)This compound HCl (Salt)Reference(s)
Molecular Formula C₅H₁₁NOC₅H₁₂ClNO[4][5][6][7][8]
Molecular Weight 101.15 g/mol 137.61 g/mol [4][5][6][7][8]
CAS Number 110013-19-91316087-88-3[4][5][9]
Appearance -Off-white to pale beige solid[4]
Melting Point Not widely reported174-176 °C[4]
Solubility -Slightly soluble in water; soluble in methanol, DMSO[4]
Molecular Structure

The structure consists of a five-membered saturated nitrogen-containing ring (pyrrolidine) substituted at the 3-position with a hydroxymethyl (-CH₂OH) group. The carbon atom at the 3-position is the stereogenic center.

A This compound (Chiral Building Block) B Multi-step Chemical Synthesis (e.g., Acylation, Esterification) A->B Versatile Functionality C Advanced Chiral Intermediate B->C D Final Synthetic Steps (Coupling, Deprotection) C->D E Active Pharmaceutical Ingredient (API) (e.g., DPP-4 Inhibitor) D->E High Purity & Stereochemistry

References

An In-depth Technical Guide to the Safe Handling of (S)-Pyrrolidin-3-ylmethanol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling protocols for (S)-Pyrrolidin-3-ylmethanol, a chiral building block essential in pharmaceutical research and development.[1] As a valued intermediate, its unique structural properties are leveraged in the synthesis of complex therapeutic molecules, including potential inhibitors for dipeptidyl peptidase IV (DPP-4) in type 2 diabetes research.[1] Given its reactivity and potential hazards, a thorough understanding of its chemical nature is paramount for ensuring laboratory safety and experimental integrity. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the safe and effective use of this compound.

Chemical and Physical Properties: The Foundation of Safe Handling

A fundamental understanding of a chemical's properties is the first line of defense against accidents. The physical and chemical characteristics of this compound dictate its behavior under various laboratory conditions, informing appropriate storage, handling, and emergency response procedures.

This compound is a chiral heterocyclic compound featuring a five-membered pyrrolidine ring with a hydroxymethyl substituent at the 3-position.[1] The "(S)" designation indicates the specific stereochemistry at the chiral center.[1]

PropertyValueSource
Molecular Formula C5H11NO[2][3][4]
Molecular Weight 101.15 g/mol [2][3][4]
Appearance Colorless to light yellow clear liquid
Boiling Point 176.1 °C at 760 mmHg[3][4]
Flash Point 86 °C[3]
Density 0.979 g/cm³[3]
Solubility Slightly soluble in water; more soluble in organic solvents like methanol and DMSO.[1]Smolecule[1]
CAS Number 5082-74-6[2][4]

Note: The hydrochloride salt form is an off-white to pale beige solid with a melting point of 174-176 °C and is hygroscopic.[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is crucial for implementing appropriate safety measures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

GHS Pictogram:

alt text

Signal Word: Warning [2][3][4]

Hazard Statements:

  • H315: Causes skin irritation. [2]

  • H319: Causes serious eye irritation. [2]

  • H335: May cause respiratory irritation. [2]

Precautionary Statements:

A comprehensive set of precautionary statements should be followed to minimize risk. These include:

  • Prevention: P261, P264, P271, P280[2][5]

  • Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362[2][5]

  • Storage: P403+P233, P405[2][5]

  • Disposal: P501[2][5]

Causality Behind Experimental Choices: Engineering Controls and Personal Protective Equipment (PPE)

The identified hazards of skin, eye, and respiratory irritation necessitate a multi-layered approach to safety, combining engineering controls and personal protective equipment.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the hazard. For this compound, the following are essential:

  • Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[6]

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area in case of accidental contact.[6]

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are primary, PPE is crucial for protecting against direct contact.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after handling.

    • Lab Coat: A flame-retardant and chemical-resistant lab coat should be worn at all times.

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator may be necessary.

Protocols for Safe Handling and Storage

Adherence to strict protocols for handling and storage is critical for preventing accidents and maintaining the integrity of the compound.

Handling
  • Avoid contact with skin, eyes, and clothing.[5][6]

  • Do not breathe vapors or mists.[7]

  • Wash hands thoroughly after handling.[7]

  • Use only in a well-ventilated area, preferably a fume hood.

  • Keep away from heat, sparks, and open flames.[7]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][7]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7]

  • Store locked up.[5][7]

Emergency Procedures: A Self-Validating System

In the event of an emergency, a clear and well-rehearsed plan is essential.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[7]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[7]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[7]

Spill Response

A spill of this compound should be treated as a serious incident. The following workflow provides a systematic approach to managing a spill.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess Spill Size & Hazards evacuate->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain neutralize Neutralize if Necessary (Follow specific lab protocol) contain->neutralize cleanup Collect Absorbed Material into a sealed container neutralize->cleanup decontaminate Decontaminate the Area & Equipment cleanup->decontaminate dispose Dispose of Waste (As hazardous waste) decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for a chemical spill response.

Disposal Considerations

Waste this compound and contaminated materials must be disposed of as hazardous waste.[5][7] Follow all federal, state, and local regulations. Do not dispose of down the drain.

Conclusion

This compound is a valuable tool in the arsenal of the medicinal chemist. However, its potential hazards demand respect and careful handling. By understanding its properties, adhering to established safety protocols, and being prepared for emergencies, researchers can safely and effectively utilize this important building block in the pursuit of new medicines.

References

The Pyrrolidine Ring: A Privileged Chiral Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Chiral Pyrrolidine Motif

The five-membered saturated nitrogen heterocycle, pyrrolidine, represents one of the most ubiquitous and versatile chiral scaffolds in modern organic chemistry and medicinal chemistry.[1] Its prevalence stems from a combination of unique structural and chemical properties. The non-planar, puckered conformation of the pyrrolidine ring allows for a precise three-dimensional arrangement of substituents, enabling sophisticated stereochemical control in asymmetric reactions and specific, high-affinity interactions with biological targets.[1] Furthermore, the ready availability of enantiopure starting materials, such as the amino acid L-proline, provides a direct and cost-effective entry point into a vast chemical space of chiral derivatives.

This guide provides a comprehensive overview of chiral pyrrolidine-containing molecules, delving into their synthesis, mechanistic underpinnings in organocatalysis, and critical role in drug discovery. We will explore the causality behind synthetic strategies, detail field-proven protocols, and examine a case study of a successful pharmaceutical agent to illustrate the profound impact of this privileged scaffold.

Part 1: The Art of Synthesis – Crafting Enantiopure Pyrrolidines

The synthesis of chiral pyrrolidines can be broadly approached from two directions: modification of existing chiral precursors (the "chiral pool" approach) or the construction of the ring system via asymmetric catalysis.

The Chiral Pool: Nature's Starting Point

The most common and economical method for synthesizing chiral pyrrolidine-containing molecules is to start with a readily available, enantiopure precursor.[2] L-proline and its derivatives, such as 4-hydroxyproline, are the workhorses of this strategy. These natural amino acids provide a robust and stereochemically defined foundation upon which chemists can build molecular complexity. For instance, the reduction of L-proline with reagents like lithium aluminium hydride (LiAlH₄) affords (S)-prolinol, a key starting material for numerous drugs and catalysts.[2]

Asymmetric Organocatalysis: A Revolution in Synthesis

The birth of modern asymmetric organocatalysis is inextricably linked to the chiral pyrrolidine scaffold.[3] In the early 2000s, seminal work demonstrated that L-proline itself could catalyze intermolecular aldol reactions with significant enantioselectivity.[3] This discovery ushered in an era of using small, chiral organic molecules to induce stereoselectivity, moving beyond the traditional reliance on metal-based catalysts or enzymes.

The power of pyrrolidine-based organocatalysts lies in their ability to activate substrates through the formation of transient, stereochemically defined intermediates, primarily enamines and iminium ions. This activation strategy has been refined through the development of highly effective proline derivatives, most notably the diarylprolinol silyl ethers, often referred to as Jørgensen-Hayashi catalysts.[3][4] These catalysts have proven to be exceptionally versatile, promoting a wide array of transformations including Michael additions, aldol reactions, and Diels-Alder cycloadditions with outstanding levels of stereocontrol.[4][5]

The design of these catalysts is a prime example of rational, mechanism-based optimization. The bulky diarylprolinol silyl ether group serves a critical function: it effectively shields one face of the reactive enamine intermediate, forcing the electrophile to approach from the less sterically hindered face, thereby dictating the stereochemical outcome of the reaction.

Part 2: Mechanism in Action – The Proline-Catalyzed Enamine Cycle

To truly appreciate the utility of chiral pyrrolidines, one must understand the causal mechanism behind their catalytic prowess. The proline-catalyzed aldol reaction serves as a canonical example of enamine catalysis.

The catalytic cycle begins with the rapid and reversible reaction between the secondary amine of the pyrrolidine catalyst (e.g., proline) and a ketone (the nucleophile), forming a carbinolamine intermediate. This intermediate then dehydrates to form the key nucleophilic species: a chiral enamine.[6] The chirality of the pyrrolidine ring is directly translated to the enamine, establishing a defined stereochemical environment.

The enamine, a powerful carbon nucleophile, then attacks the electrophile (an aldehyde). The stereoselectivity of this carbon-carbon bond-forming step is controlled by the catalyst's structure. In the case of proline, a chair-like six-membered transition state involving a hydrogen bond between proline's carboxylic acid and the aldehyde's carbonyl group is proposed, which favors a specific facial attack.[7]

Following the C-C bond formation, the resulting iminium ion is hydrolyzed, releasing the chiral aldol product and regenerating the pyrrolidine catalyst to complete the cycle.

Below is a diagram illustrating this fundamental activation mode.

Enamine_Catalysis cluster_cycle Catalytic Cycle Catalyst (S)-Proline (Catalyst) Carbinolamine Carbinolamine Intermediate Catalyst->Carbinolamine + Ketone Ketone Ketone (Substrate) Ketone->Carbinolamine Enamine Chiral Enamine (Key Nucleophile) Carbinolamine->Enamine - H₂O TS Stereodetermining C-C Bond Formation (Transition State) Enamine->TS + Aldehyde Aldehyde Aldehyde (Electrophile) Aldehyde->TS Iminium Iminium Ion Intermediate TS->Iminium Product Chiral Aldol Product Iminium->Product + H₂O Product->Catalyst Regeneration H2O_in H₂O H2O_out H₂O

Caption: The catalytic cycle of a proline-catalyzed asymmetric aldol reaction via enamine activation.

Part 3: Field Application – Protocols and Performance

The true measure of a catalyst's utility lies in its practical application. Here, we provide detailed, field-proven methodologies for the synthesis of a Jørgensen-Hayashi-type catalyst and its subsequent use in a highly stereoselective Michael reaction.

Synthesis of (S)-α,α-Diphenylprolinol Trimethylsilyl Ether

This protocol is adapted from a robust and scalable procedure published in Organic Syntheses, a highly trusted source for reliable chemical preparations.[8][9] The rationale for silylating the prolinol is to increase the catalyst's lipophilicity and steric bulk, which enhances both reactivity and stereoselectivity in many reactions.[4]

Experimental Protocol:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and an addition funnel is assembled.

  • Charging Reagents: The flask is charged with (S)-diphenylprolinol (1.00 equiv) and anhydrous dichloromethane under a nitrogen atmosphere.

  • Cooling: The resulting solution is cooled to -78 °C using a dry ice/acetone bath.

  • Base Addition: Triethylamine (1.30 equiv) is added to the cooled solution in one portion via syringe.

  • Silylation: Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.30 equiv) is added dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below -70 °C.

  • Quenching: After stirring for 1 hour at -78 °C, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup: The mixture is allowed to warm to room temperature. The layers are separated, and the aqueous phase is extracted three times with dichloromethane.

  • Purification: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the title compound as a light yellow oil.[8][9]

Caption: Experimental workflow for the synthesis of a Jørgensen-Hayashi type organocatalyst.

Asymmetric Michael Addition of an Aldehyde to a Nitroalkene

This reaction is a powerful method for constructing chiral γ-nitro carbonyl compounds, which are versatile synthetic intermediates. The diphenylprolinol silyl ether catalyst is highly effective for this transformation.[10][11]

Experimental Protocol:

  • Setup: To a dry reaction vial containing a magnetic stir bar, add the (S)-α,α-diphenylprolinol trimethylsilyl ether catalyst (0.1 equiv).

  • Reagent Addition: Add the solvent (e.g., toluene or CH₂Cl₂) followed by the aldehyde (1.2 equiv).

  • Cooling: Cool the mixture to the specified reaction temperature (e.g., 0 °C or room temperature).

  • Initiation: Add the nitroalkene (1.0 equiv) to the mixture to initiate the reaction.

  • Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purification: Purify the residue by flash column chromatography to afford the desired γ-nitro aldehyde product. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Data Presentation: A Comparative Analysis

The choice of catalyst is critical and depends on the specific substrates and desired outcome. Subtle structural changes to the pyrrolidine ring can have a dramatic impact on catalytic efficiency and stereoselectivity. The following table provides a comparative summary of various Boc-protected pyrrolidine catalysts in the asymmetric aldol reaction, a benchmark transformation.

CatalystAldehydeKetoneSolventTemp. (°C)Time (h)Yield (%)dr (syn:anti)ee (%)
Boc-L-Prolinamide4-NitrobenzaldehydeAcetoneNeatRT2480-30
Boc-L-Prolinamide4-NitrobenzaldehydeCyclohexanoneDMSORT489595:598
(S)-Pyrrolidine-thiourea4-NitrobenzaldehydeCyclohexanoneTolueneRT1299>99:199
Boc-L-HydroxyprolinamideBenzaldehydeCyclohexanoneNeat4729090:1092
(Data sourced from a comparative guide by BenchChem and is representative of typical results in the field).[12]

This data clearly illustrates the principle of catalyst optimization. While a simple prolinamide provides modest enantioselectivity with acetone, its performance dramatically improves with a more reactive cyclic ketone like cyclohexanone.[12] Furthermore, the incorporation of a thiourea moiety, which can act as a hydrogen-bond donor to organize the transition state, leads to exceptional levels of both diastereoselectivity and enantioselectivity.[12]

Part 4: Case Study in Drug Development – Vildagliptin

The impact of the chiral pyrrolidine scaffold is perhaps most evident in the pharmaceutical industry. Vildagliptin (Galvus®) is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for degrading incretin hormones like GLP-1.[13][14] By inhibiting DPP-4, vildagliptin prolongs the action of these hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, making it an effective treatment for type 2 diabetes mellitus.[2][15]

The Decisive Role of the Pyrrolidine Moiety

The molecular structure of vildagliptin features two key components: a 3-hydroxyadamantyl group and a chiral (S)-cyanopyrrolidine moiety.[16] The synthesis of this crucial pyrrolidine piece frequently starts from L-proline, ensuring the correct stereochemistry.[17][18]

Structure-Activity Relationship (SAR):

The (S)-cyanopyrrolidine fragment is not merely a structural linker; it is the pharmacophore that directly targets the catalytic site of the DPP-4 enzyme.[7][19] The nitrile group (-C≡N) on the pyrrolidine ring forms a covalent, yet reversible, bond with a serine residue (Ser630) in the active site of DPP-4.[13][15] This interaction is fundamental to its mechanism of action, leading to prolonged enzyme inhibition.[14] The specific (S)-stereochemistry of the pyrrolidine ring is critical for orienting the nitrile group correctly within the active site to achieve high-affinity binding and potent inhibition.[16] The adamantyl group binds to a hydrophobic S₂ subsite of the enzyme, further anchoring the molecule and contributing to its overall potency and selectivity.[7]

The synthesis and development of vildagliptin is a testament to the power of leveraging a chiral scaffold. By starting with a stereochemically defined building block derived from the chiral pool and rationally designing a functional group to interact with a specific biological target, a highly effective and safe therapeutic agent was created.

Conclusion

Chiral pyrrolidine-containing molecules are far more than a simple class of compounds; they are a cornerstone of modern asymmetric synthesis and a privileged scaffold in drug discovery. From the fundamental elegance of proline's enamine catalysis to the life-changing impact of drugs like vildagliptin, the pyrrolidine ring offers chemists an unparalleled toolkit for controlling molecular architecture. Its continued exploration promises to unlock new catalytic transformations and yield novel therapeutic agents, cementing its status as an indispensable motif for researchers and scientists pushing the boundaries of chemical and biomedical science.

References

The (S)-Pyrrolidin-3-ylmethanol Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The (S)-Pyrrolidin-3-ylmethanol core is a chiral building block of significant interest in medicinal chemistry. Its inherent three-dimensional structure, conferred by the stereocenter and the non-planar pyrrolidine ring, provides a valuable scaffold for the design of potent and selective ligands for a range of biological targets. This guide offers a comprehensive technical overview of the biological activities of this compound derivatives, with a focus on their synthesis, key therapeutic targets, structure-activity relationships, and the experimental protocols used for their evaluation. We will delve into the causality behind experimental choices and provide field-proven insights to empower researchers in their drug discovery endeavors.

The Strategic Advantage of the this compound Scaffold

The pyrrolidine ring is a frequently encountered motif in FDA-approved drugs, valued for its ability to introduce conformational constraint and improve physicochemical properties such as aqueous solubility.[1] The this compound scaffold, in particular, offers several strategic advantages in drug design:

  • Inherent Chirality: The defined stereochemistry at the C3 position is crucial for enantioselective interactions with biological targets, often leading to enhanced potency and reduced off-target effects.[1]

  • Three-Dimensional Diversity: The non-planar nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling a thorough exploration of the target's binding pocket.[1]

  • Synthetic Tractability: The hydroxyl and secondary amine functionalities serve as versatile handles for a wide array of chemical modifications, facilitating the generation of diverse derivative libraries.

This guide will explore the biological landscape of derivatives built upon this privileged scaffold, focusing on three key therapeutic areas: metabolic disorders, neurological diseases, and beyond.

Stereoselective Synthesis of this compound Derivatives

The synthesis of enantiomerically pure this compound and its derivatives is paramount to harnessing their full therapeutic potential. Several strategies are employed to achieve high stereoselectivity.

Chiral Pool Synthesis

A common and efficient approach utilizes readily available chiral starting materials. For instance, this compound can be prepared from dimethyl itaconate in a multi-step synthesis.[2] Another prevalent method involves the reduction of L-proline, a naturally occurring amino acid.[3][4]

Asymmetric Synthesis

Asymmetric catalysis offers a powerful alternative for the de novo construction of the chiral pyrrolidine ring. Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, employing chiral phosphoramidite ligands, can produce highly enantiomerically enriched pyrrolidine derivatives.[5]

Experimental Protocol: A Representative Synthesis of a Chiral Pyridine Derivative

This protocol outlines the synthesis of a chiral pyridine derivative from (S)-(1-Methylpyrrolidin-3-yl)methanol, illustrating the utility of the scaffold's functional groups.[6]

Objective: To synthesize a novel chiral pyridine derivative via N-alkylation and subsequent cyclization.

Materials:

  • (S)-(1-Methylpyrrolidin-3-yl)methanol

  • Acetonitrile (anhydrous)

  • Potassium carbonate

  • Ethyl 4-chloroacetoacetate

Procedure:

  • To a stirred solution of (S)-(1-methylpyrrolidin-3-yl)methanol (1.15 g, 10 mmol) in anhydrous acetonitrile (50 mL), add potassium carbonate (2.76 g, 20 mmol).

  • Add ethyl 4-chloroacetoacetate (1.65 g, 10 mmol) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12 hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction to room temperature and filter to remove solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the desired chiral pyridine derivative.

Causality of Experimental Choices:

  • Acetonitrile as Solvent: Its polar aprotic nature is suitable for SN2 reactions and it has a convenient boiling point for reflux.

  • Potassium Carbonate as Base: It is a mild inorganic base, sufficient to deprotonate the secondary amine for the N-alkylation reaction without causing unwanted side reactions.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy to drive the N-alkylation and subsequent cyclization to completion within a reasonable timeframe.

Key Biological Targets and Mechanisms of Action

Derivatives of this compound have shown significant activity against a variety of biological targets implicated in a range of diseases.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

DPP-4 is a serine protease that inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion.[7] Inhibition of DPP-4 prolongs the action of incretins, making it an effective strategy for managing type 2 diabetes. The pyrrolidine moiety is a common feature in many gliptin-like DPP-4 inhibitors.[7]

DPP4_Inhibition Ingestion Food Ingestion Incretins GLP-1/GIP Release (Intestine) Ingestion->Incretins Pancreas Pancreatic β-cells Incretins->Pancreas Stimulates DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate Insulin Insulin Secretion Pancreas->Insulin Glucose Glucose Uptake (Muscle, Fat) Insulin->Glucose Promotes Inactive Inactive GLP-1/GIP DPP4->Inactive Inactivates Inhibitor This compound Derivative (DPP-4 Inhibitor) Inhibitor->DPP4 Inhibits

Caption: DPP-4 Inhibition Pathway.

Muscarinic Acetylcholine Receptor (M1) Modulation for Neurological Disorders

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is a key target for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia.[8] Positive allosteric modulators (PAMs) of the M1 receptor are of particular interest as they enhance the receptor's response to the endogenous ligand, acetylcholine, offering a more nuanced therapeutic approach than direct agonists.[8]

M1_Receptor_Signaling ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds Gq11 Gαq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cellular Cellular Response (e.g., Neuronal Excitability) Ca->Cellular PKC->Cellular PAM This compound Derivative (M1 PAM) PAM->M1R Enhances ACh Binding

Caption: M1 Muscarinic Receptor Signaling.

Dopamine Receptor Ligands for CNS Disorders

Dopamine receptors, particularly the D2 and D3 subtypes, are crucial targets for the treatment of various central nervous system disorders, including Parkinson's disease, schizophrenia, and substance use disorder.[9] The pyrrolidine scaffold is a key structural element in many dopamine receptor ligands, contributing to their affinity and selectivity.[10]

Structure-Activity Relationship (SAR) Studies

The systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent and selective biological activity.

DPP-4 Inhibitors

For DPP-4 inhibitors, the pyrrolidine ring typically interacts with the S1 subsite of the enzyme.[7] Modifications to the scaffold often focus on optimizing interactions with the S2 and S' subsites.

Compound IDR1R2DPP-4 IC50 (nM)Reference
I H2-cyanobenzyl5.8[Fictional Data for Illustration]
II F2-cyanobenzyl2.1[Fictional Data for Illustration]
III H3-trifluoromethylbenzyl15.2[Fictional Data for Illustration]
IV H2-pyridinylmethyl8.9[Fictional Data for Illustration]

This table presents fictional data for illustrative purposes.

Key SAR Insights for DPP-4 Inhibitors:

  • Pyrrolidine Nitrogen: The secondary amine is often crucial for forming a key interaction with the catalytic triad of DPP-4.

  • Substituents on the Pyrrolidine Ring: Introduction of small electronegative groups, such as fluorine, can enhance potency, likely through favorable interactions within the binding pocket.

  • Side Chain Modifications: The nature and position of substituents on the aromatic ring of the side chain significantly impact potency and selectivity. Electron-withdrawing groups are often favored.

Muscarinic M1 Receptor PAMs

The SAR of M1 PAMs is complex, with subtle structural changes influencing not only potency but also the degree of positive allosteric modulation and agonist activity.

Compound IDArXM1 PAM EC50 (nM)M1 Agonist ActivityReference
V PhenylCH120Low[Fictional Data for Illustration]
VI 4-FluorophenylCH55Low[Fictional Data for Illustration]
VII PhenylN250Moderate[Fictional Data for Illustration]
VIII 2-ThienylCH98Low[Fictional Data for Illustration]

This table presents fictional data for illustrative purposes.

Key SAR Insights for M1 PAMs:

  • Aromatic Moiety: The nature of the aromatic ring system is critical for binding to the allosteric site. Electron-withdrawing substituents on this ring can improve potency.

  • Linker Region: The linker connecting the pyrrolidinemethanol core to the aromatic moiety influences the compound's orientation in the binding pocket and its pharmacological profile.

  • Pyrrolidine Substituents: Modifications to the pyrrolidine ring can fine-tune selectivity and modulate agonist activity.

Experimental Protocols for Biological Evaluation

Rigorous in vitro and in vivo assays are essential for characterizing the biological activity of this compound derivatives.

DPP-4 Inhibition Assay

Objective: To determine the in vitro potency of a test compound to inhibit DPP-4 enzyme activity.

Principle: This is a fluorometric assay that measures the cleavage of a synthetic substrate by DPP-4, resulting in the release of a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Experimental Workflow:

DPP4_Assay_Workflow start Start prep Prepare Reagents: - DPP-4 Enzyme - Fluorogenic Substrate - Assay Buffer - Test Compound Dilutions start->prep plate Plate Compound and Enzyme: - Add test compound and DPP-4 enzyme to a 96-well plate. prep->plate incubate1 Pre-incubation (10 min, 37°C) plate->incubate1 add_sub Add Substrate incubate1->add_sub incubate2 Incubation (30 min, 37°C) add_sub->incubate2 read Measure Fluorescence (Ex/Em = 360/460 nm) incubate2->read analyze Data Analysis: - Calculate % inhibition - Determine IC50 read->analyze end End analyze->end

Caption: DPP-4 Inhibition Assay Workflow.

Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.

Principle: This is a competitive radioligand binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.

Experimental Workflow:

Muscarinic_Binding_Assay_Workflow start Start prep Prepare: - Cell membranes expressing M1 receptor - Radiolabeled ligand ([³H]NMS) - Test compound dilutions start->prep incubate Incubate: - Membranes + Radioligand + Test Compound prep->incubate filter Rapid Filtration: - Separate bound from unbound ligand incubate->filter wash Wash Filters filter->wash scint Scintillation Counting: - Quantify bound radioactivity wash->scint analyze Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation scint->analyze end End analyze->end

Caption: Muscarinic Binding Assay Workflow.

Case Studies in Drug Development

While specific drugs containing the this compound scaffold that have completed clinical trials are not abundant in the public domain, numerous drug candidates incorporating this or closely related chiral pyrrolidine motifs are under investigation.

  • DPP-4 Inhibitors: Several approved "gliptin" drugs for type 2 diabetes feature a pyrrolidine core, highlighting the clinical validation of this scaffold for targeting DPP-4. The development of novel derivatives continues, with a focus on improving selectivity and pharmacokinetic profiles.

  • Muscarinic Modulators: A number of M1 and M4 muscarinic receptor modulators are in clinical trials for Alzheimer's disease and schizophrenia.[11] These often feature heterocyclic scaffolds that can be accessed synthetically from chiral pyrrolidine building blocks.

  • Dopamine Receptor Ligands: The development of selective D3 receptor antagonists for the treatment of substance use disorders often incorporates pyrrolidine-based structures to achieve the desired pharmacological profile.[10]

Conclusion and Future Directions

The this compound scaffold has firmly established itself as a privileged motif in modern drug discovery. Its unique combination of inherent chirality, three-dimensional complexity, and synthetic versatility makes it an invaluable tool for medicinal chemists. The successful application of its derivatives as potent and selective modulators of key biological targets, including DPP-4, muscarinic receptors, and dopamine receptors, underscores its therapeutic potential across a range of disease areas.

Future research in this area will likely focus on:

  • Novel Synthetic Methodologies: The development of more efficient and scalable enantioselective syntheses will further enhance the accessibility of diverse derivatives.

  • Exploration of New Biological Targets: The application of this scaffold to other target classes, such as kinases and ion channels, holds significant promise.

  • Fine-tuning Pharmacokinetic Properties: Continued optimization of metabolic stability, bioavailability, and CNS penetration will be crucial for advancing lead compounds into clinical development.

This in-depth technical guide provides a solid foundation for researchers to understand and leverage the potential of this compound derivatives in their own drug discovery programs. By combining a deep understanding of the underlying biology with innovative synthetic chemistry, the full therapeutic potential of this remarkable scaffold can be realized.

References

The Strategic Role of (S)-Pyrrolidin-3-ylmethanol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the strategic selection of chiral building blocks is paramount to achieving desired pharmacological outcomes. Among these, (S)-Pyrrolidin-3-ylmethanol, a versatile heterocyclic scaffold, has emerged as a cornerstone in the design of novel therapeutics across a spectrum of diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, application, and strategic importance of this chiral synthon. We will delve into its pivotal role in enhancing potency, selectivity, and pharmacokinetic profiles, supported by field-proven insights and detailed experimental context.

Physicochemical Properties and Strategic Advantages

This compound, with the molecular formula C₅H₁₁NO, is a chiral alcohol built upon a pyrrolidine ring.[1] Its hydrochloride salt is a commonly used form, appearing as an off-white to pale beige hygroscopic solid with a melting point of approximately 174-176 °C.[1] While sparingly soluble in water, it exhibits good solubility in organic solvents such as methanol and dimethyl sulfoxide (DMSO).[1]

The strategic value of this compound in medicinal chemistry is rooted in several key features:

  • Stereochemically Defined Scaffold: The (S)-configuration at the C3 position provides a fixed three-dimensional orientation for substituents, which is crucial for precise interactions with chiral biological targets like enzymes and receptors. This stereochemical rigidity can lead to enhanced potency and selectivity of the final drug molecule.[2]

  • Bifunctional Nature: The presence of both a secondary amine and a primary alcohol offers two distinct points for chemical modification. This allows for the straightforward introduction of diverse functionalities to explore structure-activity relationships (SAR) and optimize drug properties.[1]

  • Improved Physicochemical Properties: The pyrrolidine ring, being a saturated heterocycle, can increase the sp³ character of a molecule, which is often associated with improved solubility, metabolic stability, and reduced planarity compared to aromatic systems.[3]

  • Versatile Synthetic Handle: The hydroxyl and amine groups can be readily functionalized through a variety of well-established chemical transformations, making it an ideal starting point for the construction of compound libraries for high-throughput screening.[1]

PropertyValueSource
Molecular Formula C₅H₁₁NO[1]
Molecular Weight 101.15 g/mol [4]
CAS Number 110013-19-9ChemUniverse
Appearance (HCl salt) Off-white to pale beige solid[1]
Melting Point (HCl salt) 174-176 °C[1]
Solubility Slightly soluble in water; soluble in methanol, DMSO[1]

Synthetic Strategies for this compound

The enantiopure synthesis of this compound is a critical first step in its application. Several synthetic strategies have been developed to achieve high optical purity.

Chiral Pool Synthesis

A common and efficient approach is to utilize readily available chiral starting materials, a strategy known as chiral pool synthesis. Naturally occurring amino acids, such as L-glutamic acid or L-malic acid, are excellent starting points.

A representative synthesis starting from L-glutamic acid involves the following key transformations:

  • Protection of the amine and carboxylic acid groups.

  • Reduction of the side-chain carboxylic acid to an alcohol.

  • Cyclization to form the pyrrolidinone ring.

  • Reduction of the amide and the remaining carboxylic acid to afford this compound.

G cluster_chiral_pool Chiral Pool Synthesis Workflow start L-Glutamic Acid step1 Protection of Amine and Carboxylic Acids start->step1 e.g., Boc protection, esterification step2 Selective Reduction of Side-Chain Carboxylic Acid step1->step2 e.g., BH3-DMS step3 Intramolecular Cyclization (Lactamization) step2->step3 Heat or coupling agent step4 Reduction of Amide and Carboxylic Acid step3->step4 e.g., LiAlH4 end_product This compound step4->end_product

Caption: Chiral pool synthesis of this compound from L-glutamic acid.

Asymmetric Synthesis

Asymmetric synthesis methodologies aim to create the chiral center during the reaction sequence. One such approach is the asymmetric reduction of a prochiral ketone precursor.

Experimental Protocol: Asymmetric Reduction of N-Boc-pyrrolidin-3-one

  • Dissolve N-Boc-pyrrolidin-3-one (1.0 eq) in an anhydrous solvent such as methanol or isopropanol under an inert atmosphere (e.g., nitrogen or argon). The choice of solvent can influence the stereoselectivity and reaction rate. Anhydrous conditions are crucial to prevent quenching of the catalyst and reducing agent.

  • Add a chiral catalyst (e.g., a Ru- or Rh-based complex with a chiral ligand like BINAP) (0.01-0.1 eq). The catalyst loading is optimized to balance reaction efficiency and cost.

  • Introduce a hydrogen source. This can be gaseous hydrogen (H₂) under pressure or a transfer hydrogenation reagent like isopropanol or formic acid.

  • Stir the reaction mixture at a controlled temperature until completion, monitored by TLC or LC-MS. Temperature control is critical for achieving high enantioselectivity.

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purify the resulting N-Boc-(S)-pyrrolidin-3-ol by column chromatography.

  • Deprotect the Boc group using an acid (e.g., trifluoroacetic acid or HCl in an organic solvent) to yield this compound.

Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure found in numerous clinical candidates and marketed drugs across various therapeutic areas.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

This compound and its derivatives are key components in many DPP-4 inhibitors. The pyrrolidine ring often mimics the proline residue of the natural substrates of DPP-4, while the hydroxymethyl group can be functionalized to interact with specific subsites of the enzyme's active site, thereby enhancing potency and selectivity.[5][6]

  • Example: The cyanopyrrolidine moiety, a close derivative, is a cornerstone of several gliptins. The (S)-stereochemistry is crucial for fitting into the S1 pocket of the DPP-4 enzyme.

Janus Kinase (JAK) Inhibitors for Autoimmune Diseases

Several JAK inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis, incorporate a chiral pyrrolidine ring. While not always a direct derivative of this compound, the synthetic strategies and the importance of the stereochemistry of the 3- and 4-positions of the pyrrolidine ring are highly relevant.

  • Upadacitinib (Rinvoq®): This selective JAK1 inhibitor features a (3S,4R)-3-ethyl-4-substituted pyrrolidine core. The synthesis of this core often involves stereoselective methods to install the correct stereocenters, highlighting the importance of chiral pyrrolidine building blocks.[2][7]

CCR2 Antagonists for Inflammatory Diseases

Chemokine receptor 2 (CCR2) antagonists are being investigated for the treatment of inflammatory conditions. The (S)-3-aminopyrrolidine scaffold, a close analog of this compound, has been a key structural motif in the development of potent CCR2b antagonists. The pyrrolidine core serves as a central scaffold to which various substituents are attached to optimize receptor binding and functional activity.[8]

Functionalization of this compound: A Versatile Hub

The synthetic utility of this compound lies in the differential reactivity of its secondary amine and primary alcohol, allowing for selective functionalization.

N-Acylation and N-Alkylation

The secondary amine of the pyrrolidine ring is readily acylated or alkylated under standard conditions.

Experimental Protocol: N-Acylation

  • Dissolve this compound (1.0 eq) and a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The base is essential to neutralize the acid generated during the reaction.

  • Cool the mixture to 0 °C in an ice bath. This helps to control the exothermicity of the reaction.

  • Add the acylating agent (e.g., an acyl chloride or anhydride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions to remove the base and any water-soluble byproducts.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

G cluster_functionalization Functionalization Workflow start This compound n_acyl N-Acylation start->n_acyl Acyl Chloride, Base o_alkyl O-Alkylation start->o_alkyl Alkyl Halide, Base (with N-protection) n_alkyl N-Alkylation start->n_alkyl Reductive Amination or Alkyl Halide o_ester O-Esterification start->o_ester Carboxylic Acid, Coupling Agent

Caption: Key functionalization reactions of this compound.

O-Alkylation and O-Esterification

The primary alcohol can be selectively functionalized after protection of the more nucleophilic secondary amine (e.g., as a Boc-carbamate).

Experimental Protocol: O-Alkylation (after N-protection)

  • Protect the amine of this compound with a suitable protecting group (e.g., Boc anhydride).

  • Dissolve the N-protected intermediate (1.0 eq) in an anhydrous solvent like THF or DMF.

  • Add a strong base (e.g., sodium hydride, 1.1 eq) at 0 °C to deprotonate the alcohol. Caution: Sodium hydride is highly reactive and should be handled with care.

  • Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) and allow the reaction to proceed at room temperature or with gentle heating.

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the O-alkylated product by column chromatography.

  • If desired, remove the N-protecting group under appropriate conditions.

Conclusion and Future Perspectives

This compound has solidified its position as a high-value chiral building block in medicinal chemistry. Its inherent stereochemistry, bifunctionality, and favorable physicochemical properties make it a strategic choice for the design of potent and selective drug candidates. The continued development of novel and efficient synthetic routes to this and related 3-substituted pyrrolidines will undoubtedly fuel further innovation in drug discovery. As our understanding of complex biological systems deepens, the demand for such well-defined, three-dimensional scaffolds will only increase, ensuring that this compound remains a relevant and powerful tool for medicinal chemists for years to come.

References

Methodological & Application

Application Notes & Protocols: The Strategic Role of (S)-Pyrrolidin-3-ylmethanol in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Chiral Scaffolds in Drug Design

In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a privileged scaffold.[1] Its prevalence is underscored by its presence in numerous natural products, alkaloids, and a significant number of drugs approved by the U.S. Food and Drug Administration (FDA).[2] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, which is critical for achieving high-affinity and selective interactions with biological targets.[2]

Among the vast library of chiral pyrrolidine derivatives, (S)-Pyrrolidin-3-ylmethanol (CAS: 110013-19-9) has emerged as a particularly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. This molecule possesses a unique combination of structural features: a defined stereocenter, a nucleophilic secondary amine, and a reactive primary alcohol. This bifunctionality provides synthetic chemists with two orthogonal handles for elaboration, enabling the construction of diverse and sophisticated molecular architectures. Its utility is paramount in creating enantiomerically pure compounds, thereby avoiding the complexities and potential adverse effects associated with racemic mixtures.[3]

This guide provides an in-depth exploration of the applications of this compound, detailing its strategic implementation in the synthesis of key pharmaceutical classes and offering validated, step-by-step protocols for its core transformations.

Core Application 1: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The inhibition of dipeptidyl peptidase-4 (DPP-4) is a validated and highly successful therapeutic strategy for the management of type 2 diabetes.[4] DPP-4 inhibitors work by preventing the degradation of incretin hormones, which in turn increases insulin secretion and lowers blood glucose levels.[4] Many potent and selective DPP-4 inhibitors utilize a pyrrolidine scaffold to interact with the S1 subpocket of the enzyme.

This compound serves as a crucial precursor for crafting these key pyrrolidine fragments.[5] The synthesis often involves the modification of the pyrrolidine nitrogen and the conversion of the hydroxymethyl group to other functionalities, such as a nitrile or a fluorinated moiety, which can enhance binding affinity and metabolic stability. For instance, fluorinated pyrrolidine derivatives, synthesized from this starting material, are actively investigated as potent DPP-4 inhibitors.[5]

Logical Workflow: From Chiral Synthon to DPP-4 Core

The transformation of this compound into a DPP-4 inhibitor intermediate typically follows a logical sequence designed to build complexity while preserving chirality.

dpp4_workflow start This compound step1 N-Protection (e.g., Boc anhydride) Justification: Prevents side reactions at the amine. start->step1 Step 1 step2 Oxidation of Alcohol (e.g., Swern, Dess-Martin) Justification: Converts alcohol to an aldehyde for further modification. step1->step2 Step 2 step3 Conversion to Nitrile (e.g., via oxime) Justification: Nitrile group is a key pharmacophore for DPP-4 binding. step2->step3 Step 3 step4 N-Deprotection (e.g., TFA or HCl) Justification: Frees the amine for coupling. step3->step4 Step 4 end Chiral Aminopyrrolidine Nitrile Intermediate step4->end Final Step

Caption: Workflow for synthesizing a chiral aminopyrrolidine intermediate for DPP-4 inhibitors.

Core Application 2: Building Blocks for Antiviral Agents

The pyrrolidine nucleus is a foundational component in a variety of antiviral drugs, including inhibitors of HIV protease, HCV NS5A protein, and influenza neuraminidase.[3][6][7] The rigid, defined stereochemistry of synthons like this compound is critical for orienting functional groups to fit precisely into the active sites of viral enzymes, where stereospecificity is often the key to potency and selectivity.[3]

In the synthesis of complex antiviral agents, this compound can be incorporated into the main scaffold through N-alkylation or by converting its hydroxyl group into a leaving group for nucleophilic displacement. This allows it to be seamlessly integrated into peptidomimetic structures or other complex heterocyclic systems that are common in modern antiviral drug design.[6]

Key Synthetic Transformations and Protocols

The versatility of this compound stems from the ability to selectively functionalize its two reactive sites. The following protocols provide detailed, field-proven methodologies for these essential transformations.

Protocol 1: Regioselective N-Alkylation

N-alkylation is one of the most common and critical reactions performed on the pyrrolidine scaffold. It allows for the introduction of side chains that can modulate pharmacological activity, improve pharmacokinetic properties, or serve as a linkage point to other molecular fragments. The following protocol describes a standard procedure using an alkyl halide.

Objective: To couple an electrophilic alkyl chain to the secondary amine of this compound.

Materials:

  • This compound (1.0 eq)

  • Alkyl Halide (e.g., Benzyl bromide) (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate, Brine, Sodium Sulfate (anhydrous)

Step-by-Step Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M concentration), add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes to ensure a homogenous mixture.

  • Add the alkyl halide (1.05 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.

Causality and Self-Validation:

  • Why K₂CO₃? It is a mild, inexpensive, and easily removable inorganic base, sufficient to deprotonate the secondary amine for nucleophilic attack without causing significant side reactions.

  • Why Acetonitrile? As a polar aprotic solvent, it effectively dissolves the starting materials and facilitates the Sₙ2 reaction mechanism.[8]

  • Expected Yield: Typically 75-90%, depending on the reactivity of the alkyl halide.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm successful alkylation and purity. The disappearance of the N-H proton signal and the appearance of new signals corresponding to the alkyl group in the NMR spectrum are key indicators of success.

Protocol 2: O-Acylation via Ester Formation

Functionalizing the primary alcohol via acylation is a key step for introducing ester moieties, which can act as prodrugs or modulate the molecule's polarity and solubility.

Objective: To form an ester by reacting the hydroxyl group of N-protected this compound with a carboxylic acid.

Materials:

  • N-Boc-(S)-Pyrrolidin-3-ylmethanol (1.0 eq)

  • Carboxylic Acid (e.g., Benzoic acid) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • N-Protection is crucial: Before O-acylation, the more nucleophilic secondary amine must be protected (e.g., as a Boc-carbamate) to ensure regioselectivity.

  • Dissolve N-Boc-(S)-Pyrrolidin-3-ylmethanol (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous dichloromethane.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting ester by flash column chromatography.

Causality and Self-Validation:

  • Why EDC/DMAP? This combination is a standard and highly efficient coupling system for esterification. EDC activates the carboxylic acid, while DMAP acts as a nucleophilic catalyst to accelerate the reaction.

  • Why N-Protection? The secondary amine is more nucleophilic than the primary alcohol. Without protection, competitive N-acylation would be the major reaction pathway, leading to an amide instead of the desired ester.

  • Expected Yield: Typically 80-95%.

  • Characterization: Successful ester formation is confirmed by the appearance of characteristic ester carbonyl signals in ¹³C NMR (around 165-175 ppm) and IR spectra (around 1735 cm⁻¹), along with signals for the newly introduced acyl group.

Summary of Key Transformations
TransformationReagents & ConditionsTypical YieldPurpose in Drug Synthesis
N-Alkylation Alkyl Halide, K₂CO₃, CH₃CN, 60-70 °C75-90%Introduction of pharmacophoric side chains; Linkage to other fragments.[9]
N-Acylation Acyl Chloride, Et₃N, DCM, 0 °C to RT>90%Formation of amides, key structural elements in many drugs.
O-Acylation Carboxylic Acid, EDC, DMAP, DCM80-95%Creation of ester prodrugs; Modulation of solubility and polarity.[5]
O-Sulfonylation MsCl or TsCl, Et₃N, DCM, 0 °C>95%Conversion of alcohol to a good leaving group for Sₙ2 displacement.

Visualizing Synthetic Pathways

The strategic application of this compound can be visualized through its divergent reaction pathways, enabling access to a wide array of complex intermediates from a single chiral starting material.

synthetic_utility cluster_start Chiral Building Block cluster_pathways Primary Transformations cluster_products Pharmaceutical Intermediates start This compound N_alkylation N-Alkylation / Acylation start->N_alkylation Amine Reactivity O_functionalization O-Acylation / Sulfonylation start->O_functionalization Alcohol Reactivity product_N N-Substituted Pyrrolidines (e.g., for Antivirals, CNS agents) N_alkylation->product_N product_O O-Functionalized Pyrrolidines (e.g., for DPP-4 Inhibitors, Prodrugs) O_functionalization->product_O

References

Enantioselective Reduction of Ketones Mediated by (S)-Pyrrolidin-3-ylmethanol Derivatives: A Detailed Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of enantiomerically pure alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing.[1] This guide provides an in-depth exploration of the enantioselective reduction of prochiral ketones utilizing catalysts derived from (S)-Pyrrolidin-3-ylmethanol. Drawing parallels with the well-established Corey-Bakshi-Shibata (CBS) reduction, this document elucidates the mechanistic underpinnings, provides detailed and validated experimental protocols, and offers expert insights into reaction optimization and troubleshooting.[2][3][4] We aim to equip researchers, chemists, and process development professionals with the foundational knowledge and practical tools necessary to successfully implement and adapt this powerful synthetic methodology. The protocols detailed herein are designed to be self-validating, emphasizing safety, reproducibility, and high enantioselectivity.

Introduction: The Imperative for Chiral Alcohols

Chiral secondary alcohols are ubiquitous structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[5][1] Consequently, methods for their efficient and stereocontrolled synthesis are of paramount importance. The catalytic enantioselective reduction of prochiral ketones stands out as one of the most direct and atom-economical approaches to access these valuable building blocks.[1][6]

While various methods exist, including biocatalysis and transition metal-catalyzed transfer hydrogenation, the use of organocatalytic systems based on chiral amino alcohols offers distinct advantages.[7][6] Among these, catalysts derived from the chiral pool, such as (S)-proline, are particularly attractive due to their accessibility and stereochemical integrity. The Corey-Bakshi-Shibata (CBS) reduction, which employs a proline-derived oxazaborolidine catalyst, is a landmark achievement in this field, celebrated for its high enantioselectivity and predictable stereochemical outcomes.[2][4][8][9]

This guide focuses on derivatives of this compound, structural cousins to the classic CBS catalyst precursors. These reagents offer a tunable and effective platform for mediating the borane-powered reduction of a wide spectrum of ketone substrates. We will delve into the mechanistic details that govern the high fidelity of the stereochemical transfer and provide robust protocols for practical application.

The Mechanism of Stereoselection

The enantioselective reduction of ketones with this compound derivatives in the presence of a borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂) operates through a catalytic cycle analogous to the well-documented CBS reduction.[2][3][9] The key to the reaction's success lies in the in situ formation of a chiral oxazaborolidine catalyst.

The Catalytic Cycle consists of four key steps:

  • Catalyst-Borane Complexation: The cycle begins with the coordination of a molecule of borane (a Lewis acid) to the lone pair of the endocyclic pyrrolidine nitrogen atom (a Lewis base) of the oxazaborolidine. This coordination dramatically increases the Lewis acidity of the endocyclic boron atom and simultaneously activates the complexed borane, priming it as a potent hydride donor.[3][4][10]

  • Ketone Coordination: The prochiral ketone substrate then coordinates to the now highly Lewis-acidic endocyclic boron atom of the catalyst-borane complex. Crucially, the ketone orients itself to minimize steric hindrance. It preferentially binds via the lone pair on its carbonyl oxygen that is sterically more accessible, meaning the smaller substituent (Rs) on the ketone points away from the bulky groups of the catalyst.[3][10]

  • Face-Selective Hydride Transfer: With the ketone locked in a defined orientation, the activated borane delivers a hydride to the carbonyl carbon. This transfer occurs intramolecularly through a highly organized, six-membered, chair-like transition state.[3][4] This geometrically constrained arrangement ensures the hydride attacks only one specific face of the ketone, dictating the absolute stereochemistry of the resulting alcohol.

  • Product Release and Catalyst Regeneration: Following the hydride transfer, an alkoxyborane product is formed and released. This dissociation regenerates the free oxazaborolidine catalyst, allowing it to re-enter the catalytic cycle. A final aqueous or acidic workup is required to hydrolyze the alkoxyborane and liberate the desired chiral secondary alcohol.[3]

Visualization of the Catalytic Cycle

Catalytic_Cycle Catalytic Cycle for Ketone Reduction cluster_cycle Catalyst Oxazaborolidine Catalyst Complex Catalyst-Borane Complex (2) Catalyst->Complex + BH3 TS Ketone Coordination & Hydride Transfer (3) Complex->TS + Ketone (R-CO-R') Product Alkoxyborane Product + Regenerated Catalyst TS->Product Intramolecular Hydride Transfer Product->Catalyst Alcohol_Out Chiral Alcohol Output Product->Alcohol_Out + H2O Workup Ketone_In Ketone Input Ketone_In->TS Borane_In BH3 Input Borane_In->Complex

Caption: The catalytic cycle of oxazaborolidine-mediated ketone reduction.

Guide to this compound Derivatives

The versatility of this catalytic system stems from the ability to tune the steric and electronic properties of the chiral ligand. Modifications to the this compound scaffold can significantly impact reactivity and enantioselectivity.

Derivative Structure (Generic)R¹ Group (on Nitrogen)R² Group (on Oxygen)Typical Substrate ScopeExpected Enantioselectivity (e.e.)
alt text
H, Methyl, BenzylH, Trityl, SilylAryl Alkyl Ketones85-99%
Boc, CbzH, AcylAliphatic Ketones70-95%
ArylHα,β-Unsaturated Ketones80-98%

Note: The enantiomeric excess (e.e.) values are typical and can vary significantly with substrate, solvent, temperature, and borane source.

Causality behind Structural Choices:

  • N-Substitution (R¹): The substituent on the pyrrolidine nitrogen influences the Lewis basicity of the atom. Bulky N-substituents can enhance the steric shielding around the catalytic center, which can be beneficial for improving enantioselectivity with certain substrates.

  • O-Substitution (R²): While the free hydroxyl group is necessary to form the oxazaborolidine ring, derivatives can be prepared from O-protected precursors. The choice of protecting group can influence the ease of catalyst formation and its stability.

Experimental Protocols

Safety First: All procedures must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Borane-dimethyl sulfide complex (BH₃·SMe₂) is corrosive, flammable, and reacts violently with water, releasing flammable gases. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: General Procedure for the Enantioselective Reduction of Acetophenone

This protocol provides a reliable starting point for the asymmetric reduction of a standard aryl alkyl ketone.

Materials and Reagents:

  • This compound (or a suitable derivative)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~2.0 M in THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stir bars, syringes, needles, and a septa

  • Inert atmosphere manifold (Schlenk line or glovebox)

Step-by-Step Methodology:

  • Catalyst Formation:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add this compound (0.1 mmol, 10 mol%).

    • Add anhydrous THF (2.0 mL) to dissolve the amino alcohol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add BH₃·SMe₂ solution (approx. 0.11 mmol, 1.1 equivalents relative to the amino alcohol) dropwise via syringe.

    • Stir the solution at room temperature for 30-60 minutes. The formation of the oxazaborolidine catalyst is typically accompanied by hydrogen gas evolution.

  • Reduction Reaction:

    • Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or -20 °C).

    • In a separate, dry flask, prepare a solution of acetophenone (1.0 mmol, 1.0 equivalent) in anhydrous THF (1.0 mL).

    • Add the acetophenone solution dropwise to the stirred catalyst solution over 5-10 minutes.

    • Slowly add the remaining BH₃·SMe₂ solution (1.0 mmol, 1.0 equivalent relative to the ketone) to the reaction mixture via syringe pump over 30-60 minutes to control the reaction rate and temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Quenching:

    • Once the reaction is complete (typically 1-4 hours), carefully quench the reaction by the slow, dropwise addition of methanol (2.0 mL) at 0 °C to destroy any excess borane. (Caution: Vigorous gas evolution!).

    • Allow the mixture to warm to room temperature and stir for 20 minutes.

    • Add 1 M HCl (5.0 mL) and stir for another 30 minutes to hydrolyze the alkoxyborane intermediate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether (3 x 15 mL).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (S)-1-phenylethanol.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

    • Determine the chemical yield.

    • Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase column.

Visualization of the Experimental Workflow

Experimental_Workflow Experimental Workflow cluster_analysis Analysis start Start: Flame-dried Glassware under Inert Atmosphere catalyst_form Step 1: Catalyst Formation (Amino Alcohol + BH3) start->catalyst_form reaction_setup Step 2: Reaction Setup (Cooling, Add Ketone) catalyst_form->reaction_setup reduction Step 3: Reduction (Slow addition of BH3) reaction_setup->reduction monitoring Step 4: Monitor Progress (TLC / GC) reduction->monitoring quench Step 5: Quench Reaction (Add Methanol) monitoring->quench Reaction Complete workup Step 6: Aqueous Workup (Extraction & Washing) quench->workup purify Step 7: Purification (Column Chromatography) workup->purify analysis Step 8: Analysis purify->analysis yield Calculate Yield ee Determine e.e. (Chiral HPLC/GC) end End: Pure Chiral Alcohol yield->end ee->end

Caption: A step-by-step workflow for the enantioselective reduction of ketones.

Data Analysis and Troubleshooting

Calculating Enantiomeric Excess (e.e.): The enantiomeric excess is determined from the areas of the two enantiomer peaks in the chiral chromatogram:

e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Troubleshooting Guide:

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion - Insufficient reducing agent.- Catalyst deactivation (moisture/air).- Low reaction temperature.- Ensure accurate stoichiometry of BH₃·SMe₂.- Use rigorously anhydrous solvents and inert atmosphere techniques.[3][10]- Gradually increase the reaction temperature.
Low Enantioselectivity (e.e.) - Non-catalytic background reduction.- Reaction temperature is too high.- Impure catalyst precursor.- Presence of water.[10]- Ensure slow addition of the borane to the ketone/catalyst mixture.- Lower the reaction temperature (-20 °C, -40 °C, or even -78 °C).- Recrystallize or purify the amino alcohol.- Ensure all reagents and solvents are scrupulously dry.
Side Product Formation - Over-reduction (if other reducible groups are present).- Reaction with solvent.- Use a more chemoselective borane source if necessary.- Confirm solvent stability under reaction conditions.

Conclusion

The enantioselective reduction of ketones using catalysts derived from this compound is a robust and highly effective method for the synthesis of valuable chiral alcohols. By understanding the underlying catalytic cycle, which mirrors the renowned CBS reduction, researchers can rationally select catalyst derivatives and optimize reaction conditions to achieve high yields and excellent enantioselectivities. The protocols provided in this guide serve as a validated starting point for a wide range of substrates, empowering drug development professionals and academic researchers to confidently employ this methodology in their synthetic endeavors.

References

Use of (S)-Pyrrolidin-3-ylmethanol in organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of (S)-Pyrrolidin-3-ylmethanol in Organocatalysis

Introduction: The Privileged Pyrrolidine Scaffold

Within the landscape of asymmetric organocatalysis, the chiral pyrrolidine motif stands as a cornerstone of innovation and efficiency.[1] Since the seminal reports on proline-catalyzed intermolecular aldol reactions and the development of diarylprolinol silyl ethers, chemists have recognized the power of this five-membered ring to orchestrate stereoselective transformations.[2] These catalysts operate through well-understood covalent intermediates—namely enamines and iminium ions—providing a predictable and powerful platform for asymmetric synthesis.[3][4]

While L-proline and its C2-substituted derivatives, such as (S)-pyrrolidin-2-ylmethanol, have been extensively studied, the C3-substituted isomer, This compound , presents a unique and arguably underexplored profile. Although direct, extensive applications of this compound as a primary aminocatalyst are not as widely documented as its C2-counterparts, its value as a versatile chiral building block and a highly effective catalyst precursor is well-established.[5][6]

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple listing of procedures to explain the mechanistic underpinnings of pyrrolidine catalysis, provides detailed, field-proven protocols for its most significant application as a catalyst precursor, and offers a validated template for exploring its potential in canonical organocatalytic reactions.

Part 1: The Mechanistic Framework of Pyrrolidine-Based Organocatalysis

To appreciate the utility of any pyrrolidine-based catalyst, one must first understand the fundamental activation modes it can engage in. The secondary amine of the pyrrolidine ring is the workhorse, reversibly reacting with carbonyl compounds to generate highly reactive, chiral intermediates.

Enamine Catalysis: Activating the α-Position

Enamine catalysis transforms a carbonyl compound (an aldehyde or ketone) into a nucleophile by converting it into a chiral enamine. This process effectively raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, making its α-carbon susceptible to attack by electrophiles. The chirality of the pyrrolidine catalyst ensures that this attack occurs from a specific face, leading to high enantioselectivity.[3] The general catalytic cycle proceeds as follows:

  • Enamine Formation: The chiral secondary amine of the catalyst condenses with the carbonyl compound to form a chiral enamine intermediate, releasing a molecule of water.

  • Electrophilic Attack: The nucleophilic enamine attacks an electrophile (e.g., a Michael acceptor, an imine). The stereochemistry of the catalyst directs this attack.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water to release the functionalized carbonyl product and regenerate the chiral amine catalyst, thus closing the catalytic loop.[4]

G cluster_cycle Enamine Catalytic Cycle A Chiral Pyrrolidine Catalyst C Chiral Enamine Intermediate A->C + Carbonyl - H₂O B Carbonyl Substrate (Aldehyde/Ketone) B->C E Iminium Ion Intermediate C->E + Electrophile (E+) D Electrophile (E+) D->E E->A Hydrolysis F α-Functionalized Product E->F + H₂O

Caption: The Enamine Catalytic Cycle.

Iminium Ion Catalysis: Activating Unsaturated Systems

Conversely, when reacting with α,β-unsaturated carbonyls, the chiral pyrrolidine catalyst forms a chiral iminium ion. This activation mode lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, transforming it into a powerful electrophile.[4] This renders the β-position highly susceptible to attack by nucleophiles. This strategy is central to reactions like the Diels-Alder, Friedel-Crafts, and conjugate additions.[4]

G cluster_cycle Iminium Ion Catalytic Cycle A Chiral Pyrrolidine Catalyst C Chiral Iminium Ion Intermediate A->C + Carbonyl - H₂O B α,β-Unsaturated Carbonyl B->C E Enamine Intermediate C->E + Nucleophile (Nu-) D Nucleophile (Nu-) D->E E->A Hydrolysis F β-Functionalized Product E->F + H₂O

Caption: The Iminium Ion Catalytic Cycle.

Part 2: Premier Application of this compound as a Catalyst Precursor: The Corey-Bakshi-Shibata (CBS) Reduction

The most robust and well-documented use of this compound in catalysis is as a precursor for the in situ generation of a chiral oxazaborolidine catalyst for the asymmetric reduction of prochiral ketones. This reaction, known as the Corey-Bakshi-Shibata (CBS) reduction, is a cornerstone of modern synthetic chemistry for producing chiral secondary alcohols.[7]

The Causality Behind the CBS Reduction

The efficacy of the CBS reduction hinges on the formation of a rigid, chiral bicyclic complex.

  • This compound , the chiral amino alcohol, reacts with a borane source (commonly BH₃·THF or BH₃·SMe₂) to form the active oxazaborolidine catalyst.[7]

  • The Lewis acidic boron atom of this catalyst then coordinates to the carbonyl oxygen of the prochiral ketone substrate. This coordination is sterically directed by the fused pyrrolidine ring, forcing the larger substituent of the ketone into a pseudo-equatorial position to minimize steric hindrance.

  • This rigid, ternary complex exposes one face of the carbonyl to hydride delivery from a second molecule of borane. The stereochemistry of the catalyst dictates which face is exposed, thereby ensuring a highly enantioselective reduction.[7]

CBS_Mechanism cluster_catalyst_formation Catalyst Formation cluster_reduction Asymmetric Reduction Catalyst Precursor This compound Active Catalyst Chiral Oxazaborolidine (CBS Catalyst) Catalyst Precursor->Active Catalyst Borane Source BH₃·THF Borane Source->Active Catalyst Ternary Complex Ketone-Catalyst-Borane Complex Borane Source->Ternary Complex Hydride Delivery Active Catalyst->Ternary Complex Coordination Prochiral Ketone R-CO-R' Prochiral Ketone->Ternary Complex Chiral Alcohol Chiral Secondary Alcohol Ternary Complex->Chiral Alcohol Reduction & Release

Caption: Workflow for CBS Reduction.

Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol describes a representative CBS reduction of acetophenone to (S)-1-phenylethanol, adapted from established methodologies.[7] Crucially, all operations must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and flame-dried glassware, as the reaction is highly sensitive to moisture.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Formation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (0.1 mmol, 10 mol%).

    • Add anhydrous THF (2 mL) and cool the solution to 0°C using an ice bath.

    • Slowly add 1.0 M BH₃·THF solution (0.1 mmol, 1.0 equiv relative to the catalyst) dropwise.

    • Stir the mixture at 0°C for 30 minutes to facilitate the in situ formation of the oxazaborolidine catalyst.

  • Reduction Reaction:

    • Cool the catalyst solution to the desired reaction temperature (e.g., -20°C).

    • In a separate flame-dried flask, dissolve acetophenone (1.0 mmol, 1.0 equiv) in anhydrous THF (3 mL).

    • Add the ketone solution to the catalyst solution via syringe over 10 minutes.

    • Slowly add additional 1.0 M BH₃·THF solution (1.2 mmol, 1.2 equiv) dropwise, maintaining the internal temperature below -15°C.

    • Stir the reaction mixture at -20°C and monitor its progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

  • Work-up and Purification:

    • Once the reaction is complete, quench it by the slow, dropwise addition of methanol (2 mL) at -20°C.

    • Allow the mixture to warm to room temperature.

    • Add 1 M HCl (5 mL) and stir for 30 minutes.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.

  • Analysis:

    • Determine the enantiomeric excess (ee%) of the product using chiral HPLC or GC analysis.

Data Presentation: Key Parameters and Troubleshooting

The success of the CBS reduction is highly dependent on careful control of reaction parameters.

ParameterRecommended ConditionRationale & Impact on Yield/ee%
Temperature -20°C to 0°CLower temperatures increase the stability of the ternary complex, generally leading to higher enantioselectivity.[7]
Solvent Anhydrous THF, TolueneAprotic solvents are essential. THF is most common. Moisture drastically reduces enantiomeric excess.[7]
Catalyst Loading 5-10 mol%Sufficient to ensure a catalytic rate. Higher loading may be needed for less reactive substrates.[7]
Borane Source BH₃·THF, BH₃·SMe₂Both are effective. The choice may depend on substrate and desired reaction temperature.
Moisture Strictly anhydrousWater reacts with borane and the catalyst, leading to non-catalyzed background reduction and low ee%.[7]

Part 3: Exploring this compound in Enamine Catalysis

While literature specifically detailing the use of this compound in canonical enamine-mediated reactions is sparse, its structural similarity to proven catalysts makes it a candidate for investigation.[5][6] The following protocol for an asymmetric Michael addition, using a well-established pyrrolidine-based catalyst system, serves as a validated starting point for researchers wishing to explore the catalytic potential of this compound.

Experimental Template: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin

This protocol is based on methodologies developed for diarylprolinol silyl ether catalysts, which are known to provide excellent results in this transformation.[6][8]

Materials:

  • Catalyst: this compound (to be tested) or a benchmark catalyst like (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%)

  • Propanal (or other aldehyde)

  • (E)-β-Nitrostyrene (or other nitroalkene)

  • Solvent (e.g., Dichloromethane, Toluene)

  • Benzoic Acid (co-catalyst, 10 mol%)

Procedure:

  • To a stirred solution of the nitroalkene (0.2 mmol) and the catalyst (0.02 mmol, 10 mol%) in the chosen solvent (2 mL) at room temperature, add the aldehyde (0.4 mmol, 2 equivalents).

  • Add the co-catalyst (e.g., benzoic acid, 0.02 mmol, 10 mol%). The acid facilitates the hydrolysis of the iminium ion in the final step.

  • Stir the reaction mixture at room temperature and monitor progress by TLC or ¹H NMR spectroscopy.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee%) of the product.

Rationale and Expected Benchmarks
  • Why an Aldehyde Donor? Aldehydes readily form enamines with pyrrolidine catalysts.[9]

  • Why a Nitroolefin Acceptor? Nitroolefins are potent Michael acceptors, making the reaction thermodynamically favorable.[10]

  • Why a Co-catalyst? An acidic additive can accelerate the turnover-limiting hydrolysis step, improving catalytic efficiency.

  • Benchmark Data: When using established diarylprolinol ether catalysts, this reaction class typically yields products with high diastereoselectivity (syn-product) and excellent enantioselectivity (>90% ee).[6] These values provide a benchmark against which the performance of this compound can be judged.

Conclusion

This compound is a valuable and readily available chiral molecule with a defined and powerful role in asymmetric catalysis. Its primary, well-validated application is as a precursor in the Corey-Bakshi-Shibata reduction, where it enables the highly enantioselective synthesis of chiral secondary alcohols. The protocols and mechanistic insights provided herein offer a robust guide for employing this methodology with confidence.

Furthermore, while its direct role as a primary aminocatalyst in enamine or iminium ion cycles is not yet extensively explored in published literature, its pyrrolidine core suggests significant potential. By providing validated templates from closely related catalytic systems, this guide empowers researchers to systematically investigate and potentially unlock new applications for this compound, further expanding the toolkit of modern organocatalysis.

References

Application Note: Synthesis of Advanced Chiral Ligands from (S)-Pyrrolidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (S)-Pyrrolidin-3-ylmethanol in Asymmetric Synthesis

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and a cornerstone in the architecture of high-performance chiral ligands.[1][2] Its rigid, five-membered structure provides a well-defined stereochemical environment crucial for inducing asymmetry in metal-catalyzed reactions. This compound, a readily available chiral building block, offers a unique platform for the synthesis of a diverse array of chiral ligands. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for selective modifications at two distinct points, leading to a wide range of ligand structures with tunable steric and electronic properties.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the preparation of advanced chiral ligands from this compound. We will delve into the synthetic rationale, provide detailed, step-by-step protocols for the synthesis of key ligand classes, and discuss their potential applications in asymmetric catalysis. The protocols are designed to be self-validating, with clear explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

PART 1: Synthesis of Chiral Phosphine-Pyrrolidine (P,N) Ligands

Chiral P,N-ligands, which contain both a soft phosphorus and a hard nitrogen donor atom, are a highly successful class of ligands in asymmetric catalysis. They have demonstrated exceptional performance in a variety of transformations, including hydrogenations and carbon-carbon bond-forming reactions.[3][4] The synthesis of a P,N-ligand from this compound involves a three-step sequence: N-protection, activation of the hydroxyl group, and nucleophilic substitution with a phosphide reagent.

Diagram of the Synthetic Workflow for Chiral P,N-Ligand Synthesis

G A This compound B N-Boc Protection (Boc)2O, Et3N, DCM A->B C (S)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate B->C D Tosylation TsCl, Pyridine, DCM C->D E (S)-tert-Butyl 3-(((tosyloxy)methyl)pyrrolidine-1-carboxylate D->E F Phosphine Introduction LiPPh2, THF E->F G (S)-tert-Butyl 3-((diphenylphosphino)methyl)pyrrolidine-1-carboxylate F->G H Deprotection TFA or HCl G->H I (S)-(Pyrrolidin-3-ylmethyl)diphenylphosphine H->I

Caption: Workflow for the synthesis of a chiral P,N-ligand.

Protocol 1: Synthesis of (S)-(Pyrrolidin-3-ylmethyl)diphenylphosphine

This protocol details the synthesis of a valuable P,N-ligand from this compound.

Step 1: N-Boc Protection of this compound

  • Rationale: The secondary amine of the pyrrolidine ring is nucleophilic and can interfere with the subsequent tosylation step. Protection with a tert-butyloxycarbonyl (Boc) group masks the amine, allowing for selective reaction at the hydroxyl group.

  • Procedure:

    • To a solution of this compound (1.0 eq.) in dichloromethane (DCM, 10 mL/g of starting material) at 0 °C, add triethylamine (1.5 eq.).

    • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in DCM.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, which can often be used in the next step without further purification.

Step 2: Tosylation of the N-Boc Protected Alcohol

  • Rationale: The hydroxyl group is a poor leaving group. Conversion to a tosylate (-OTs) transforms it into an excellent leaving group, facilitating the subsequent nucleophilic substitution by the phosphide anion.

  • Procedure:

    • Dissolve the crude (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq.) in anhydrous DCM (10 mL/g) and cool to 0 °C.

    • Add pyridine (1.5 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq.).

    • Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC. If the reaction is sluggish, it can be allowed to warm to room temperature.

    • Upon completion, dilute the reaction mixture with water and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give (S)-tert-butyl 3-(((tosyloxy)methyl)pyrrolidine-1-carboxylate). Purify by flash chromatography if necessary.

Step 3: Introduction of the Diphenylphosphine Moiety

  • Rationale: This is the key bond-forming step where the phosphine group is introduced via an Sₙ2 reaction. Lithium diphenylphosphide is a potent nucleophile that displaces the tosylate group.

  • Procedure:

    • Prepare a solution of lithium diphenylphosphide (LiPPh₂) in a separate flask by adding n-butyllithium (1.1 eq.) to a solution of diphenylphosphine (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.

    • To this solution of LiPPh₂, add a solution of (S)-tert-butyl 3-(((tosyloxy)methyl)pyrrolidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography to obtain (S)-tert-butyl 3-((diphenylphosphino)methyl)pyrrolidine-1-carboxylate.

Step 4: N-Boc Deprotection

  • Rationale: The final step is the removal of the Boc protecting group to liberate the secondary amine of the pyrrolidine ring, yielding the final P,N-ligand.

  • Procedure:

    • Dissolve the purified (S)-tert-butyl 3-((diphenylphosphino)methyl)pyrrolidine-1-carboxylate in DCM.

    • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure. If using TFA, co-evaporation with a suitable solvent may be necessary to remove residual acid. If using HCl, the hydrochloride salt of the ligand is obtained.

    • The crude product can be purified by recrystallization or chromatography.

Step Key Reagents Purpose Typical Yield
1(Boc)₂O, Et₃NN-Protection>95%
2TsCl, PyridineHydroxyl Activation80-90%
3LiPPh₂, THFPhosphine Introduction70-85%
4TFA or HClN-Deprotection>90%

PART 2: Synthesis of Chiral Diamine Ligands

Chiral diamines are another important class of ligands, widely used in various asymmetric transformations, including reductions, additions to carbonyls, and cycloadditions.[5] The synthesis of a chiral diamine from this compound follows a similar strategy to the P,N-ligand synthesis, involving activation of the hydroxyl group, followed by introduction of a nitrogen-containing nucleophile and subsequent reduction.

Diagram of the Synthetic Workflow for Chiral Diamine Ligand Synthesis

G A (S)-tert-Butyl 3-(((tosyloxy)methyl)pyrrolidine-1-carboxylate B Azide Substitution NaN3, DMF A->B C (S)-tert-Butyl 3-(azidomethyl)pyrrolidine-1-carboxylate B->C D Azide Reduction H2, Pd/C or PPh3, H2O C->D E (S)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate D->E F Deprotection TFA or HCl E->F G (S)-Pyrrolidin-3-ylmethanamine F->G

Caption: Workflow for the synthesis of a chiral diamine ligand.

Protocol 2: Synthesis of (S)-Pyrrolidin-3-ylmethanamine

This protocol outlines the preparation of a C₁-symmetric chiral diamine.

Step 1: Azide Substitution

  • Rationale: Following the N-protection and tosylation of this compound as described in Protocol 1 (Steps 1 and 2), the tosylate is displaced by an azide nucleophile. Sodium azide is an effective and commonly used reagent for this transformation.

  • Procedure:

    • Dissolve (S)-tert-butyl 3-(((tosyloxy)methyl)pyrrolidine-1-carboxylate (1.0 eq.) in dimethylformamide (DMF).

    • Add sodium azide (NaN₃, 1.5 eq.) to the solution.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine to remove DMF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (S)-tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate. This product is often used directly in the next step.

Step 2: Reduction of the Azide

  • Rationale: The azide group is reduced to a primary amine. Two common methods are catalytic hydrogenation and the Staudinger reaction. Catalytic hydrogenation is often cleaner, while the Staudinger reaction is a milder alternative.

  • Method A: Catalytic Hydrogenation

    • Dissolve the crude (S)-tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate in methanol or ethanol.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) until the reaction is complete.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain (S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate.

  • Method B: Staudinger Reaction

    • Dissolve the crude azide in THF and add triphenylphosphine (PPh₃, 1.1 eq.).

    • Stir at room temperature until the evolution of nitrogen gas ceases.

    • Add water to the reaction mixture and stir for several hours to hydrolyze the intermediate phosphazene.

    • Concentrate the reaction mixture and purify by chromatography to separate the product from triphenylphosphine oxide.

Step 3: N-Boc Deprotection

  • Rationale: As in the previous protocol, the Boc group is removed to yield the final diamine ligand.

  • Procedure:

    • Follow the deprotection procedure outlined in Protocol 1, Step 4, starting with (S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate to obtain (S)-Pyrrolidin-3-ylmethanamine.

Step Key Reagents Purpose Typical Yield
1NaN₃, DMFAzide Formation85-95%
2AH₂, Pd/CAzide Reduction>95%
2BPPh₃, H₂OAzide Reduction80-90%
3TFA or HClN-Deprotection>90%

Applications in Asymmetric Catalysis

The chiral ligands synthesized from this compound are valuable in a wide range of metal-catalyzed asymmetric reactions. The P,N-ligands are particularly effective in:

  • Asymmetric Hydrogenation: For the enantioselective reduction of prochiral olefins and ketones.

  • Asymmetric Allylic Alkylation: For the formation of chiral C-C bonds.

  • Heck Reactions: For enantioselective carbon-carbon bond formation.

The chiral diamine ligands are excellent for:

  • Asymmetric Transfer Hydrogenation: Of ketones and imines.

  • Asymmetric Michael Additions: For the conjugate addition of nucleophiles to α,β-unsaturated compounds.

  • Asymmetric Aldol Reactions: To control the stereoselective formation of β-hydroxy carbonyl compounds.

Conclusion

This compound is a versatile and cost-effective starting material for the synthesis of valuable chiral ligands. The protocols outlined in this application note provide robust and reproducible methods for the preparation of both P,N- and diamine-type ligands. The modular nature of these synthetic routes allows for further derivatization to fine-tune the ligand properties for specific catalytic applications, making them a powerful tool in the arsenal of the synthetic chemist.

References

Application Notes & Protocols: (S)-Pyrrolidin-3-ylmethanol as a Strategic Precursor in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its conformational flexibility, three-dimensional character, and frequent appearance in FDA-approved drugs.[1][2] This guide focuses on a particularly valuable derivative, (S)-Pyrrolidin-3-ylmethanol, a chiral building block that offers a unique combination of stereochemical control and bifunctional reactivity.[3][4] Its defined (S)-stereochemistry is crucial for achieving selective and potent interactions with chiral biological targets, while its secondary amine and primary hydroxyl groups serve as versatile handles for synthetic elaboration.[5] This document provides an in-depth analysis of the strategic advantages of this compound and presents detailed, field-proven protocols for its application in the synthesis of novel chemical entities. The methodologies are designed to be self-validating, with explanations of the chemical rationale and expected analytical outcomes to empower researchers in their drug discovery efforts.

The Strategic Value of this compound in Synthesis

The utility of this compound as a precursor extends beyond its basic structure. Its strategic value is a combination of its physical properties, inherent chirality, and the orthogonal reactivity of its functional groups.

Physicochemical and Structural Properties

This compound is a chiral heterocyclic compound typically supplied as a stable hydrochloride salt.[5] Its key properties are summarized below, providing essential data for experimental design.

PropertyValueSource(s)
Molecular Formula C₅H₁₁NO (Free Base) / C₅H₁₂ClNO (HCl Salt)[5][6]
Molecular Weight 101.15 g/mol (Free Base) / 137.61 g/mol (HCl Salt)[5][6]
Appearance Off-white to pale beige solid (HCl Salt)[5]
Melting Point 174-176 °C (HCl Salt)[5]
Chirality (S)-configuration at the C3 position[5]
Solubility Slightly soluble in water; soluble in methanol, DMSO[5]
Key Features Hygroscopic in nature (HCl Salt)[5]
The Imperative of Chirality

Biological systems are inherently chiral, and the interaction between a drug and its target often requires a precise three-dimensional fit.[4] The (S)-configuration of the hydroxymethyl group on the pyrrolidine ring is not an arbitrary feature; it is a critical design element that dictates how the final molecule orients itself within a binding pocket. Utilizing an enantiomerically pure starting material like this compound is a foundational step in asymmetric synthesis, allowing chemists to avoid the complex and often inefficient separation of stereoisomers later in the synthetic sequence.[3][7] This approach aligns with modern regulatory expectations, which emphasize the development of single-enantiomer drugs to maximize therapeutic effects and minimize potential off-target toxicity associated with the inactive or undesired enantiomer.[1]

A Versatile Scaffold with Dual Functionality

The power of this compound lies in its two distinct reactive sites: a nucleophilic secondary amine within the ring and a primary hydroxyl group. This bifunctionality allows for sequential or selective modification, enabling the construction of diverse molecular architectures from a single precursor. The non-planar, sp³-rich structure of the pyrrolidine ring is highly advantageous for exploring chemical space three-dimensionally, a key strategy for improving drug properties like solubility and metabolic stability compared to flat, aromatic systems.[1][8]

The diagram below illustrates the primary synthetic pathways available from this versatile building block.

G cluster_main cluster_products main This compound p1 N-Acylated Product main->p1 Acyl Chloride / Anhydride p2 N-Alkylated Product (Reductive Amination) main->p2 Aldehyde / Ketone, Reducing Agent p3 O-Acylated Product (Ester) main->p3 Carboxylic Acid / Acyl Chloride p4 O-Alkylated Product (Ether) main->p4 Alkyl Halide, Base p5 N,O-Bis-functionalized main->p5 Sequential or Orthogonal Derivatization

Caption: Primary reaction pathways of this compound.

Core Synthetic Protocols and Methodologies

The following protocols provide step-by-step guidance for the fundamental transformations of this compound. The rationale behind key steps and methods for reaction validation are included to ensure reproducibility and success.

Workflow Overview: A Sequential Functionalization Strategy

A common and logical approach for derivatizing this compound involves first protecting the more nucleophilic secondary amine, then modifying the hydroxyl group, and finally deprotecting the amine. This workflow prevents unwanted side reactions and allows for clean, predictable outcomes.

G start Start: This compound (HCl Salt) step1 Step 1: Neutralization & N-Protection (Boc) start->step1 Base, Boc₂O step2 Step 2: O-Functionalization (e.g., Alkylation) step1->step2 Base, R-X step3 Step 3: N-Deprotection step2->step3 Acid (TFA/HCl) end Final Product: N-H, O-R Derivative step3->end

Caption: A typical experimental workflow for selective derivatization.

Protocol 2.1: N-Boc Protection of this compound
  • Causality & Rationale: The secondary amine is generally more nucleophilic than the primary alcohol. To enable selective chemistry at the hydroxyl position, the amine must be "masked" with a protecting group. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under a wide range of conditions (e.g., basic, reductive, oxidative) and its facile removal under acidic conditions. This protocol starts with the HCl salt, which must first be neutralized.

  • Materials:

    • This compound hydrochloride

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Step-by-Step Methodology:

    • Suspend this compound hydrochloride (1.0 eq) in DCM (approx. 0.2 M).

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethylamine (2.2 eq) dropwise to the stirred suspension. The solid should dissolve as the free base is formed.

    • Add a solution of Boc₂O (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Validation (In-Process Check): Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in DCM as eluent). The starting material (free base) is polar and will have a low Rf, while the Boc-protected product will be significantly less polar with a higher Rf.

    • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (1x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by flash column chromatography if necessary, though the product is often clean enough for subsequent steps.

  • Trustworthiness (Expected Outcome): The product, tert-butyl (S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate, should be obtained as a clear oil or low-melting solid. Characterization by ¹H NMR will show the appearance of a large singlet at ~1.45 ppm (9H, Boc group) and a downfield shift of the protons adjacent to the nitrogen.

Protocol 2.2: O-Alkylation of N-Boc-(S)-pyrrolidin-3-ylmethanol
  • Causality & Rationale: This protocol exemplifies a Williamson ether synthesis. A strong base is required to deprotonate the primary alcohol, forming an alkoxide. This potent nucleophile then displaces a halide from an alkyl halide electrophile (R-X) in an Sₙ2 reaction. Sodium hydride (NaH) is a common choice as it is a non-nucleophilic base and the only byproduct is hydrogen gas.

  • Materials:

    • tert-butyl (S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate (from Protocol 2.1)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

    • Alkyl halide (e.g., Benzyl bromide, Iodomethane) (1.1 eq)

  • Step-by-Step Methodology:

    • Caution: NaH reacts violently with water. All glassware must be oven- or flame-dried, and the reaction must be run under an inert atmosphere (N₂ or Ar).

    • Wash the NaH (1.2 eq) with anhydrous hexanes to remove the mineral oil, decant the hexanes, and carefully place the NaH under an inert atmosphere.

    • Add anhydrous THF to the NaH to form a suspension and cool to 0 °C.

    • Dissolve the N-Boc-(S)-pyrrolidin-3-ylmethanol (1.0 eq) in anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C. Effervescence (H₂ gas) will be observed.

    • Stir the mixture at 0 °C for 30-60 minutes to ensure complete alkoxide formation.

    • Add the alkyl halide (1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates consumption of the starting material.

    • Validation (In-Process Check): The product will have a higher Rf than the starting alcohol on TLC.

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

  • Trustworthiness (Expected Outcome): The ether product will be confirmed by ¹H NMR, showing new signals corresponding to the added alkyl group (e.g., a singlet around 4.5 ppm for a benzyl group) and the disappearance of the alcohol's -OH proton signal. Mass spectrometry will confirm the expected mass increase.

Protocol 2.3: Reductive Amination for N-Functionalization
  • Causality & Rationale: Reductive amination is one of the most robust methods for forming C-N bonds. The reaction proceeds via the initial formation of an iminium ion intermediate between the pyrrolidine's secondary amine and an aldehyde or ketone. This intermediate is then reduced in situ by a mild, hydride-based reducing agent. Sodium triacetoxyborohydride (STAB) is particularly effective for this transformation as it is less reactive towards the carbonyl starting material than other reducing agents (like NaBH₄) and selectively reduces the iminium ion.

  • Materials:

    • This compound (free base or neutralized HCl salt)

    • Aldehyde or Ketone (1.0-1.2 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (optional, catalytic amount to facilitate iminium formation)

  • Step-by-Step Methodology:

    • Dissolve this compound (1.0 eq) and the desired aldehyde/ketone (1.1 eq) in DCM.

    • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq), if needed.

    • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

    • Add STAB (1.5 eq) portion-wise to the reaction mixture. Mild gas evolution may be observed.

    • Stir the reaction at room temperature for 2-24 hours.

    • Validation (In-Process Check): Monitor by TLC or LC-MS. The product will be less polar than the starting amine.

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Stir vigorously for 15-20 minutes, then transfer to a separatory funnel.

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify via flash column chromatography or preparative HPLC as needed.

  • Trustworthiness (Expected Outcome): Successful N-alkylation will be evident in NMR by the appearance of signals for the new alkyl group and by the loss of the N-H proton signal.

Application Case Study: Synthesis of a DPP-4 Inhibitor Scaffold

This compound and its derivatives are valuable precursors for synthesizing inhibitors of dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism and a key target for treating type 2 diabetes.[5] The pyrrolidine ring often serves as a central scaffold that orients functional groups to interact with the enzyme's active site.

Synthetic Strategy Workflow

The following diagram outlines a plausible synthetic route to a core scaffold used in DPP-4 inhibitors, starting from this compound and applying the principles from the protocols above.

G A This compound B N-Boc-(S)-pyrrolidin-3-ylmethanol A->B Protocol 2.1: Boc₂O, Base C Mesylated Intermediate (N-Boc-(S)-pyrrolidin-3-yl)methyl mesylate B->C MsCl, TEA, DCM (Hydroxyl Activation) D Azide Intermediate tert-butyl (S)-3-(azidomethyl)pyrrolidine-1-carboxylate C->D NaN₃, DMF, Heat (Sₙ2 Displacement) E Amine Intermediate tert-butyl (S)-3-(aminomethyl)pyrrolidine-1-carboxylate D->E H₂, Pd/C or PPh₃, H₂O (Azide Reduction) F Coupled Product (Amide Bond Formation) E->F R-COOH, Coupling Agent (e.g., HATU, EDCI) G Final DPP-4 Inhibitor Scaffold (After Deprotection) F->G TFA or HCl (Boc Deprotection)

Caption: Synthetic pathway to a DPP-4 inhibitor scaffold.

This multi-step synthesis transforms the hydroxyl group into a primary amine via an azide intermediate. This newly installed amine can then be acylated with a recognition element (R-COOH) designed to bind to the DPP-4 active site. The final deprotection unmasks the pyrrolidine nitrogen, which is often crucial for activity. This example highlights how the simple bifunctional starting material can be elaborated into a complex, biologically active molecule.

Conclusion

This compound is more than just a chemical reagent; it is a strategic asset in the drug discovery process. Its inherent chirality, three-dimensional structure, and dual reactive handles provide medicinal chemists with a reliable and versatile platform for synthesizing diverse libraries of compounds.[9][10] The robust protocols detailed in this guide demonstrate its utility in fundamental synthetic operations, from protection and selective functionalization to its incorporation into complex targets like DPP-4 inhibitors. By understanding the causality behind these experimental choices and employing rigorous validation, researchers can effectively leverage this compound to accelerate the discovery of novel therapeutic agents.

References

Stereoselective synthesis of pyrrolidine-containing drugs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Stereoselective Synthesis of Pyrrolidine-Containing Drugs

Authored by: A Senior Application Scientist

Introduction: The Privileged Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern pharmacology.[1] This structural motif is prevalent in a vast array of natural products, alkaloids like nicotine, and the proteinogenic amino acid proline.[2][3] Its significance is underscored by its presence in numerous FDA-approved pharmaceuticals, where it often serves as a key pharmacophore, enhances aqueous solubility, and provides a rigid conformational scaffold for precise interaction with biological targets.[1] Drugs containing this ring system span a wide range of therapeutic areas, including antiviral (Daclatasvir), antihypertensive (Captopril), and anti-allergic (Clemastine) treatments.[2][4]

Given that the biological activity of these molecules is critically dependent on their three-dimensional structure, the development of stereoselective synthetic methods to control the absolute configuration of chiral centers is of paramount importance. This guide provides researchers, scientists, and drug development professionals with a detailed overview of field-proven strategies and step-by-step protocols for the asymmetric synthesis of chiral pyrrolidines. We will delve into the causality behind experimental choices, moving beyond mere procedural lists to offer insights grounded in mechanistic understanding.

Strategic Approaches to Asymmetric Pyrrolidine Synthesis

The construction of enantioenriched pyrrolidines can be broadly categorized into two main approaches: modification of existing chiral precursors (the "chiral pool" approach) and the de novo asymmetric construction of the heterocyclic ring from acyclic starting materials.[2][5] The choice of strategy depends on factors such as the desired substitution pattern, scalability, and the availability of starting materials.

G start Desired Pyrrolidine Target strategy Select Synthetic Strategy start->strategy chiral_pool Chiral Pool Synthesis (e.g., Proline, Hydroxyproline) strategy->chiral_pool Pre-existing stereocenter de_novo De Novo Asymmetric Synthesis strategy->de_novo Acyclic precursors cycloaddition Catalytic Asymmetric [3+2] Cycloaddition de_novo->cycloaddition ch_amination Asymmetric C-H Amination de_novo->ch_amination auxiliary Chiral Auxiliary-Mediated Cyclization de_novo->auxiliary organo Organocatalytic Cascade de_novo->organo

Caption: Decision workflow for selecting a pyrrolidine synthesis strategy.

The Chiral Pool Approach: Leveraging Nature's Building Blocks

The most direct route to certain chiral pyrrolidines involves the chemical modification of readily available, enantiopure starting materials, primarily L-proline and 4-hydroxy-L-proline. This approach is highly reliable as the stereochemical integrity is pre-established.

Causality and Application

This strategy is ideal for synthesizing drugs where the core pyrrolidine structure closely resembles that of proline. The primary challenge lies in the selective functionalization of the ring without epimerization of the existing chiral centers. For instance, (S)-prolinol, obtained via the reduction of L-proline, is a key precursor for Avanafil, a drug for erectile dysfunction.[2]

Representative Protocol: Synthesis of (S)-Prolinol from L-Proline

This protocol details the reduction of the carboxylic acid of L-proline to the corresponding alcohol, a foundational step for many drug syntheses.[2]

Protocol Steps:

  • Setup: To a flame-dried 1 L three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add a suspension of lithium aluminum hydride (LiAlH₄) (1.2 eq.) in 250 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Slowly add a solution of L-proline (1.0 eq.) in 150 mL of anhydrous THF to the LiAlH₄ suspension via the dropping funnel over 1 hour. (Causality Note: Slow addition is crucial to control the exothermic reaction and prevent dangerous temperature spikes).

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This specific sequence (Fieser workup) ensures the formation of a granular precipitate that is easy to filter.

  • Filtration & Extraction: Stir the resulting mixture at room temperature for 30 minutes. Filter the white aluminum salts through a pad of Celite® and wash the filter cake thoroughly with THF (3 x 50 mL).

  • Purification: Concentrate the combined organic filtrates under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield (S)-prolinol as a colorless oil.

ReagentMolar Eq.PurposeKey Consideration
L-Proline1.0Chiral Starting MaterialMust be thoroughly dried
LiAlH₄1.2Reducing AgentHighly reactive; handle with care
Anhydrous THF-SolventMust be anhydrous to prevent quenching

Catalytic Asymmetric [3+2] Cycloaddition of Azomethine Ylides

This is one of the most powerful and atom-economical methods for the de novo construction of polysubstituted pyrrolidines.[6] The reaction involves the 1,3-dipolar cycloaddition of an azomethine ylide (a three-atom dipole) with an alkene (a dipolarophile), catalyzed by a chiral metal complex, typically involving copper(I) or palladium(0).[7][8] This method allows for the simultaneous and highly controlled formation of up to four stereocenters.[9]

Mechanistic Insight and Stereocontrol

The key to stereoselectivity lies in the chiral ligand complexed to the metal center. An azomethine ylide is generated in situ from an α-iminoester. The chiral catalyst coordinates to this ylide, creating a chiral environment that dictates the facial selectivity of the approach to the alkene. The choice of ligand is therefore critical for achieving high enantioselectivity.[7]

G cluster_0 Catalytic Cycle A Cu(I)-Chiral Ligand Complex B Coordination with Iminoester A->B C Deprotonation (Base) B->C D Chiral Azomethine Ylide Complex C->D E [3+2] Cycloaddition with Alkene D->E Stereodetermining Step F Pyrrolidine Product Release E->F F->A Catalyst Regeneration product Enantioenriched Pyrrolidine F->product imine Iminoester + Base imine->C alkene Alkene alkene->E

Caption: Catalytic cycle for a Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition.

Protocol: Copper(I)-Catalyzed Asymmetric Synthesis of a Substituted Pyrrolidine

This protocol is adapted from methodologies used for constructing highly functionalized pyrrolidines.[7][10]

Protocol Steps:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add Cu(OTf)₂ (5 mol%) and a chiral phosphine ligand (e.g., a Fesulphos derivative, 5.5 mol%) to a flame-dried Schlenk flask. Add anhydrous toluene and stir for 30 minutes at room temperature to form the catalyst complex.

  • Reagent Addition: To the catalyst solution, add the dipolarophile (alkene, 1.0 eq.) and the α-iminoester precursor (1.2 eq.).

  • Reaction Initiation: Add a mild base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.2 eq.), to generate the azomethine ylide in situ.

  • Monitoring: Stir the reaction at the specified temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to obtain the enantioenriched pyrrolidine product.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral stationary phase HPLC.

Catalyst SystemDipolarophileYield (%)ee (%)Reference
Cu(I)/FesulphosDimethyl maleate>95>98[7]
Ag(I)/TF-BiphamPhosN-Phenylmaleimide9296[6]
Pd(0)/PhosphoramiditeTosyl Imine93>99[8][11]

Biocatalysis: The Green Chemistry Approach

Recent advances in directed evolution have produced enzymes capable of catalyzing reactions not found in nature, providing a powerful and environmentally benign alternative to traditional chemical methods.[12][13] For pyrrolidine synthesis, engineered cytochrome P450 enzymes have been developed to perform intramolecular C(sp³)–H amination of organic azides with high efficiency and enantioselectivity.[14][15]

Causality and Advantages

This "new-to-nature" biocatalysis works by generating a highly reactive nitrene intermediate within the chiral active site of the enzyme.[14] The enzyme then precisely controls the subsequent C-H insertion to form the pyrrolidine ring. The advantages are significant: reactions are often performed in aqueous media under mild conditions, and the high selectivity of the enzyme minimizes byproduct formation.

Conceptual Protocol: Enzymatic Intramolecular C-H Amination

This protocol outlines the general workflow for a biocatalytic synthesis using an engineered P411 variant.[12][14]

Protocol Steps:

  • Enzyme Expression: Express the engineered P411 enzyme (e.g., P411-PYS-5149) in E. coli cells and prepare a whole-cell biocatalyst or clarified lysate.

  • Reaction Setup: In a reaction vessel, prepare a buffer solution (e.g., potassium phosphate buffer, pH 8.0).

  • Component Addition: Add the azide substrate (dissolved in a co-solvent like DMSO if necessary), a glucose stock solution (as a source for the cofactor regeneration system), and the cell lysate or whole-cell suspension.

  • Reaction Initiation: Initiate the reaction by adding the cofactor (e.g., NADP⁺) and a regeneration system enzyme (e.g., glucose dehydrogenase). The reaction is typically performed at room temperature with gentle shaking. (Causality Note: The cofactor regeneration system is essential for providing the reducing equivalents needed by the P450 enzyme, allowing the use of catalytic amounts of the expensive cofactor).

  • Monitoring and Workup: Monitor the reaction by HPLC or GC. Once complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry and concentrate the organic extract. Purify the product by flash column chromatography.

SubstrateEnzyme VariantYield (%)ee (%)Reference
5-Azidopentan-2-oneP411-PYS-51497498[12][15]
Benzyl 4-azidobutanoateP411-PYS-51496599[12][14]

Conclusion and Future Outlook

The stereoselective synthesis of pyrrolidine-containing drugs remains a dynamic and evolving field of chemical research. While classic methods based on the chiral pool continue to be workhorses for specific targets, modern catalytic approaches offer unparalleled efficiency and flexibility. Asymmetric cycloadditions provide rapid access to complex, polysubstituted scaffolds, while the emergence of biocatalysis and advanced C-H functionalization techniques promises greener, more direct, and highly selective routes to these vital pharmaceutical building blocks. The continued development of novel catalysts—be they metallic, organic, or enzymatic—will undoubtedly expand the synthetic chemist's toolkit, enabling the discovery and development of the next generation of pyrrolidine-based medicines.

References

The Versatile Chiral Scaffold: Application Notes and Experimental Protocols for (S)-Pyrrolidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (S)-Pyrrolidin-3-ylmethanol in Asymmetric Synthesis

This compound is a bifunctional chiral building block of significant interest to researchers in medicinal chemistry and drug development. Possessing both a secondary amine within a rigid five-membered ring and a primary hydroxyl group, this molecule offers two distinct points for chemical modification. Its inherent chirality, stemming from the (S)-configured stereocenter at the C3 position, makes it an invaluable starting material for the synthesis of enantiomerically pure pharmaceuticals and complex molecules.[1][2]

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] Its non-planar, three-dimensional structure allows for a more effective exploration of pharmacophore space compared to flat aromatic rings.[2] this compound, in particular, serves as a crucial intermediate in the synthesis of various therapeutic agents, most notably as a core component of certain dipeptidyl peptidase IV (DPP-4) inhibitors used in the management of type 2 diabetes.[1][4]

This guide provides an in-depth exploration of key experimental protocols involving this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind procedural choices, methods for ensuring reaction integrity, and the strategic application of this versatile molecule.

Physicochemical Properties and Handling

Before proceeding to synthetic protocols, it is essential to understand the properties of the starting material. This compound is often supplied and used as its hydrochloride salt, which enhances stability and simplifies handling.

PropertyValueSource(s)
Molecular Formula C₅H₁₁NO[5]
Molecular Weight 101.15 g/mol
Appearance Off-white to pale beige solid (as HCl salt)[1][5]
Melting Point 174-176 °C (as HCl salt)[1][5]
Solubility Slightly soluble in water; soluble in methanol, DMSO[1][5]
Key Feature Hygroscopic (absorbs moisture from the air)[1][5]

Trustworthiness & Handling: The hygroscopic nature of the hydrochloride salt necessitates storage in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[5] For reactions requiring the free base, a standard aqueous workup with a base like sodium hydroxide or sodium bicarbonate is typically employed, followed by extraction into an organic solvent.

Application Protocol 1: Selective N-Alkylation

The secondary amine of the pyrrolidine ring is a potent nucleophile, making selective N-alkylation a fundamental and highly efficient transformation. This protocol details a representative procedure for attaching an alkyl group, a common first step in building more complex molecular architectures. The reaction is a standard SN2 substitution.

Workflow for Selective N-Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Dissolve this compound and base (e.g., K₂CO₃) in solvent (e.g., Acetonitrile) add_alkyl Add Alkyl Halide (R-X) dropwise at room temperature prep_reagents->add_alkyl heat Heat to reflux (e.g., 80 °C) add_alkyl->heat monitor Monitor by TLC/LC-MS (disappearance of starting material) heat->monitor cool Cool to RT, filter solids monitor->cool concentrate Concentrate filtrate under reduced pressure cool->concentrate purify Purify by flash column chromatography concentrate->purify

Caption: General workflow for N-alkylation of this compound.

Detailed Step-by-Step Protocol: Synthesis of (S)-(1-Benzylpyrrolidin-3-yl)methanol
  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound hydrochloride (1.38 g, 10 mmol, 1.0 equiv.).

  • Reaction Setup: Add anhydrous acetonitrile (40 mL) followed by powdered potassium carbonate (4.15 g, 30 mmol, 3.0 equiv.). Expertise & Experience: Potassium carbonate acts as both the base to neutralize the HCl salt and to scavenge the HBr generated during the reaction. Acetonitrile is a polar aprotic solvent ideal for SN2 reactions.

  • Addition of Electrophile: Add benzyl bromide (1.25 mL, 10.5 mmol, 1.05 equiv.) dropwise to the stirring suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 Dichloromethane:Methanol eluent system. The reaction is complete upon the disappearance of the starting material spot.

  • Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of 2% to 10% methanol in dichloromethane) to yield the product as a pale yellow oil.

ParameterExpected Outcome
Yield 85-95%
Purity (¹H NMR) >95%
Characterization ¹H NMR, ¹³C NMR, HRMS

Application Protocol 2: O-Acylation (Esterification)

The primary hydroxyl group provides a second handle for functionalization via esterification. This reaction is critical for introducing functionalities that can modulate a compound's pharmacokinetic properties or serve as a protecting group. The protocol described uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), a highly effective method for forming esters under mild conditions.[6]

Mechanism of DCC/DMAP Esterification

G RCOOH Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Active Intermediate) RCOOH->O_Acyl + DCC DCC DCC Acyl_DMAP Acyl-DMAP Cation (Highly Reactive) O_Acyl->Acyl_DMAP + DMAP DCU Dicyclohexylurea (DCU Precipitate) O_Acyl->DCU byproduct DMAP DMAP Acyl_DMAP->DMAP regenerates Ester Product Ester (Pyr-O-COR) Acyl_DMAP->Ester + Pyr-OH PyrOH This compound (Pyr-OH) Ester->Ester

Caption: Catalytic cycle for DMAP-catalyzed esterification using DCC.

Detailed Step-by-Step Protocol: Synthesis of (S)-pyrrolidin-3-ylmethyl benzoate

Note: For this reaction, the N-position of the pyrrolidine should be protected (e.g., with a Boc group) to prevent competitive N-acylation. We will assume the use of N-Boc-(S)-pyrrolidin-3-ylmethanol.

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve N-Boc-(S)-pyrrolidin-3-ylmethanol (2.01 g, 10 mmol, 1.0 equiv.), benzoic acid (1.34 g, 11 mmol, 1.1 equiv.), and DMAP (122 mg, 1 mmol, 0.1 equiv.) in anhydrous dichloromethane (50 mL).

  • Reaction Setup: Stir the solution under a nitrogen atmosphere and cool to 0 °C in an ice bath. Expertise & Experience: Cooling the reaction mixture before adding DCC helps to control the initial exotherm and minimize side reactions.

  • Addition of Coupling Agent: Add a solution of DCC (2.27 g, 11 mmol, 1.1 equiv.) in 10 mL of dichloromethane dropwise over 15 minutes.

  • Reaction Execution: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours). A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitoring (Self-Validation): Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The formation of a new, less polar spot and consumption of the starting alcohol indicates progress.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter pad with dichloromethane.

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, gradient of 5% to 20% ethyl acetate in hexanes).

ParameterExpected Outcome
Yield 80-90%
Purity (¹H NMR) >97%
Characterization ¹H NMR, ¹³C NMR, IR, HRMS

Application in Drug Discovery: A Building Block for DPP-4 Inhibitors

The true power of this compound is realized when it is incorporated as a chiral scaffold into biologically active molecules. Pyrrolidine-based structures are common in DPP-4 inhibitors.[4][7] While specific drug synthesis protocols are proprietary, a representative synthesis of a key intermediate demonstrates the application of the previously described N-alkylation in a more complex setting. This hypothetical pathway illustrates the coupling of the chiral pyrrolidine core to another key fragment.

Conceptual Synthesis of a DPP-4 Inhibitor Intermediate

This protocol outlines the coupling of an N-protected (S)-pyrrolidin-3-ol derivative (which can be derived from this compound via oxidation) with a piperazine fragment, a common motif in gliptins.[4]

  • Activation of the Hydroxyl Group: The hydroxyl group of N-Boc-(S)-pyrrolidin-3-ol is converted to a good leaving group, such as a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine.

  • Nucleophilic Substitution: The resulting N-Boc-(S)-pyrrolidin-3-yl mesylate is reacted with a suitable piperazine derivative (e.g., 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine) in a polar aprotic solvent like DMF or DMSO with a base such as K₂CO₃ or DIPEA at elevated temperature.

  • Deprotection: The N-Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or 4M HCl in dioxane) to yield the final key intermediate.

Trustworthiness & Validation: Each step of this sequence requires rigorous validation. The formation of the mesylate must be confirmed to have gone to completion before adding the nucleophile. The nucleophilic substitution must be monitored by LC-MS to track the formation of the desired product and consumption of starting materials. The final deprotection step's completion is also monitored chromatographically. The stereochemical integrity of the C3 carbon must be confirmed in the final product, as SN2 reactions proceed with inversion of configuration. If retention is desired, a double-inversion sequence (e.g., via a Mitsunobu reaction) would be necessary.

Conclusion

This compound is more than a simple chiral alcohol; it is a strategic tool for introducing stereochemical complexity and drug-like properties into target molecules. The protocols detailed herein for N-alkylation and O-acylation represent fundamental, reliable transformations that open the door to a vast chemical space. By understanding the principles behind these reactions and employing rigorous monitoring and validation techniques, researchers can effectively leverage this building block to accelerate the discovery and development of novel chemical entities.

References

Application Notes and Protocols: Functionalization of the Pyrrolidine Ring of (S)-Pyrrolidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of (S)-Pyrrolidin-3-ylmethanol in Medicinal Chemistry

This compound is a chiral building block of significant interest in drug discovery and development.[1] Its rigid, five-membered ring structure, combined with the stereocenter and the presence of both a secondary amine and a primary alcohol, provides a versatile scaffold for the synthesis of a diverse array of complex, biologically active molecules.[2] The pyrrolidine motif is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[2][3] The inherent chirality of this compound allows for the stereoselective synthesis of drug candidates, which is often critical for efficacy and safety.[4]

This technical guide provides an in-depth exploration of the key strategies for the functionalization of the pyrrolidine ring of this compound. We will delve into detailed experimental protocols for N-functionalization, O-functionalization, and the more advanced C-H functionalization, offering insights into the rationale behind experimental choices and providing a framework for the design of novel pyrrolidine-based therapeutic agents.

I. Foundational Strategies: N-Functionalization and O-Functionalization

The secondary amine and primary alcohol of this compound are the most accessible sites for initial functionalization. The orthogonal reactivity of these two groups allows for selective modification, often through the use of protecting groups.

A. Protecting Group Strategies: A Prerequisite for Selective Functionalization

To achieve selective functionalization at either the nitrogen or the oxygen, one group must be temporarily masked with a protecting group. The choice of protecting group is critical and depends on its stability to the subsequent reaction conditions and the ease of its removal.[5][6]

Common Protecting Groups for the Pyrrolidine Nitrogen:

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsKey Advantages
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂, base (e.g., NaOH, Et₃N), solvent (e.g., dioxane, CH₂Cl₂)Strong acid (e.g., TFA, HCl)Stable to a wide range of non-acidic conditions.
BenzyloxycarbonylCbz or ZBenzyl chloroformate, base (e.g., NaHCO₃, K₂CO₃), solvent (e.g., H₂O, acetone)Catalytic hydrogenation (H₂, Pd/C), strong acid (HBr/AcOH)Removed under neutral conditions via hydrogenation.
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃), solvent (e.g., dioxane, H₂O)Mild base (e.g., piperidine in DMF)Easily removed under mild basic conditions.[7]

Common Protecting Groups for the Primary Alcohol:

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsKey Advantages
Silyl Ethers (e.g., tert-Butyldimethylsilyl)TBDMS or TBSTBDMSCl, imidazole, DMFFluoride source (e.g., TBAF, HF-pyridine)Tunable stability based on the silyl group.[8]
Benzyl EtherBnBenzyl bromide (BnBr), strong base (e.g., NaH), THFCatalytic hydrogenation (H₂, Pd/C)Stable to a wide range of conditions except hydrogenation.
AcetateAcAcetic anhydride, pyridine or DMAPMild base (e.g., K₂CO₃, MeOH) or acidEasily introduced and removed.
B. N-Functionalization: Expanding the Molecular Scaffold

N-alkylation and N-acylation are fundamental transformations for elaborating the pyrrolidine core. These reactions introduce new substituents that can modulate the pharmacological properties of the resulting molecule.[9]

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group, a common first step before further functionalization of the hydroxyl group.

Rationale: The Boc group is robust and stable to many reaction conditions, yet it can be removed under acidic conditions without affecting most other functional groups.

Workflow Diagram:

N_Boc_Protection Start This compound Reaction Stir at RT 1.5 hours Start->Reaction Add Reagents Di-tert-butyl dicarbonate (Boc)₂ Sodium Hydroxide (1N) Dioxane Reagents->Reaction Add Workup Dilute with ether Wash with 1N NaOH Acidify aqueous phase (3N HCl) Extract with ether Reaction->Workup Proceed to Purification Dry organic extracts Concentrate in vacuo Workup->Purification Proceed to Product (S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-ylmethanol Purification->Product Yields

Caption: Workflow for N-Boc protection.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 equiv) in a mixture of dioxane and 1N aqueous sodium hydroxide.

  • To this solution, add a solution of di-tert-butyl dicarbonate (1.1 equiv) in dioxane dropwise at room temperature.

  • Stir the reaction mixture vigorously for 1.5 hours.

  • After the reaction is complete (monitored by TLC), dilute the mixture with diethyl ether.

  • Separate the layers and wash the organic phase with 1N sodium hydroxide.

  • Acidify the combined aqueous phases to pH 2-3 with 3N hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected product.[2]

Protocol 2: Reductive Amination for N-Alkylation

This protocol details the introduction of an alkyl group onto the nitrogen via reductive amination, a versatile and widely used method.

Rationale: Reductive amination offers a controlled, one-pot method for N-alkylation that avoids the over-alkylation often seen with alkyl halides.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., methanol, dichloromethane), add the desired aldehyde or ketone (1.1 equiv).

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equiv), portion-wise.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

C. O-Functionalization: Modifying the Hydroxyl Group

Esterification and etherification of the primary alcohol are common strategies to introduce functionalities that can interact with biological targets or improve pharmacokinetic properties.

Protocol 3: O-Acylation (Esterification)

This protocol describes the formation of an ester linkage at the primary hydroxyl group.

Rationale: Acylation can introduce a variety of groups and is often used to create prodrugs or to cap a reactive hydroxyl group.

Step-by-Step Protocol (assuming the amine is protected, e.g., with Boc):

  • Dissolve N-Boc-(S)-Pyrrolidin-3-ylmethanol (1.0 equiv) in dichloromethane.

  • Add a base such as triethylamine (1.5 equiv) or pyridine (used as solvent).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.2 equiv).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with dichloromethane, wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

II. Advanced Strategies: C-H Functionalization

Direct functionalization of C-H bonds is a powerful and atom-economical approach to modify the pyrrolidine scaffold.[10] This strategy allows for the introduction of substituents at positions that are not readily accessible through classical methods.

A. Palladium-Catalyzed C(sp³)–H Arylation

Recent advances have enabled the regio- and stereoselective arylation of C-H bonds in saturated heterocycles.[11]

Rationale: This method allows for the direct formation of a C-C bond at a specific position on the pyrrolidine ring, providing access to novel chemical space. The use of a directing group is often necessary to control the regioselectivity.

Workflow Diagram for Directed C-H Arylation:

CH_Arylation Substrate N-Protected Pyrrolidine with Directing Group Reaction Heat Inert Atmosphere Substrate->Reaction Add Reagents Aryl Halide (e.g., Ar-I) Pd Catalyst (e.g., Pd(OAc)₂) Base (e.g., K₂CO₃) Solvent (e.g., Toluene) Reagents->Reaction Add Arylated_Product C-H Arylated Pyrrolidine Reaction->Arylated_Product Forms Deprotection Directing Group Removal Arylated_Product->Deprotection Undergoes Final_Product Functionalized Pyrrolidine Deprotection->Final_Product Yields

Caption: General workflow for directed C-H arylation.

Protocol 4: General Procedure for Directed C(4)-H Arylation

This is a representative protocol based on literature precedents for the directed C-H arylation of pyrrolidine derivatives.[11]

Step-by-Step Protocol:

  • To an oven-dried reaction vessel, add the N-protected pyrrolidine substrate bearing a directing group at the 3-position (e.g., an aminoquinoline amide derivative of (S)-pyrrolidine-3-carboxylic acid) (1.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%) and a base (e.g., K₂CO₃, 2.0 equiv).

  • Add the aryl iodide (1.5 equiv) and a high-boiling solvent such as toluene or 1,4-dioxane.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) and seal.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, or until the starting material is consumed (monitored by LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield the C(4)-arylated pyrrolidine.

  • The directing group can then be removed under specific conditions to reveal the desired functional group (e.g., carboxylic acid, amide).[11]

Table of Representative C-H Functionalization Reactions:

PositionReaction TypeCatalyst/ReagentKey Features
C(2)Redox-Triggered Functionalizationo-BenzoquinoneRegio- and diastereoselective functionalization of the secondary α-C-H bond.[12]
C(4)Directed ArylationPd(OAc)₂ / Directing GroupHigh regio- and stereoselectivity for the cis-product.[11]
C(α) to NPhotoredox/Nickel Dual CatalysisIr photocatalyst / Ni catalystDirect arylation of α-amino C-H bonds.[13]

III. Conclusion and Future Perspectives

The functionalization of this compound offers a rich landscape for the creation of novel and structurally diverse molecules for drug discovery. The classical N- and O-functionalization methods provide a robust foundation for building molecular complexity. Furthermore, the advent of C-H functionalization techniques has opened up new avenues for exploring previously inaccessible chemical space.[13][14] By strategically combining these approaches, researchers can fine-tune the physicochemical and pharmacological properties of pyrrolidine-based compounds, ultimately leading to the development of new and improved therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Asymmetric Reductions with (S)-Pyrrolidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-Pyrrolidin-3-ylmethanol. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their stereoselective reactions using this versatile chiral building block. My analysis of the current literature indicates that while structurally related to proline, the primary and most validated application of this compound is not as a direct organocatalyst for enamine-based transformations (e.g., aldol or Michael additions). Instead, its strength lies in its role as a highly effective catalyst precursor for the asymmetric reduction of prochiral ketones, most notably in the Corey-Bakshi-Shibata (CBS) reduction.[1]

This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary catalytic application?

This compound is a chiral amino alcohol derived from a pyrrolidine scaffold.[2][3] Its key structural features—a stereocenter at the C3 position and a hydroxymethyl group—make it an excellent precursor for forming chiral catalysts.[4] Its most prominent and well-documented application is as a precursor in the Corey-Bakshi-Shibata (CBS) reduction, where it is used for the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1] This reaction is a cornerstone of modern synthetic chemistry, vital for producing pharmaceutical intermediates.[1][5]

Application Scientist's Insight: The distinction between this C3-substituted pyrrolidine and its C2-substituted cousins like L-prolinol is critical. C2-substituted pyrrolidines are famous for forming enamine intermediates with carbonyl compounds, catalyzing reactions like aldol and Michael additions.[2] this compound's geometry does not favor this pathway; instead, its amino alcohol functionality is perfectly arranged to form a rigid oxazaborolidine ring with borane, which is the active catalytic species in a CBS reduction.[1]

Q2: How does the catalyst work? Can you explain the mechanism of a CBS reduction?

The catalyst is not this compound itself, but an oxazaborolidine complex formed in situ. The process can be broken down into a catalytic cycle:

  • Catalyst Formation: this compound reacts with a borane source (e.g., borane-THF complex, BH₃·THF) to form the active chiral oxazaborolidine catalyst.[1]

  • Coordination: The Lewis acidic boron atom of the oxazaborolidine coordinates to the carbonyl oxygen of the ketone substrate. This coordination is sterically directed, forcing the larger substituent of the ketone away from the bulky part of the catalyst to minimize steric hindrance. This creates a rigid, well-defined chiral environment.[1]

  • Hydride Delivery: A stoichiometric borane reducing agent (also present in the reaction mixture) delivers a hydride to the carbonyl carbon. The coordination complex ensures this delivery happens on a specific face of the ketone.[1]

  • Product Release & Catalyst Regeneration: After hydride transfer, the resulting chiral alkoxyborane dissociates, releasing the chiral alcohol product upon workup and regenerating the oxazaborolidine catalyst to begin a new cycle.

Below is a diagram illustrating the catalytic cycle.

G cluster_cycle CBS Catalytic Cycle catalyst (S)-Oxazaborolidine Catalyst complex Ketone-Catalyst Complex catalyst->complex + Ketone (R-CO-R') hydride_step Face-Selective Hydride Delivery complex->hydride_step + BH3 Source product_release Product Release & Catalyst Regeneration hydride_step->product_release Forms Chiral Alkoxyborane product_release->catalyst Releases Chiral Alcohol (after workup) precursor This compound + BH3 Source precursor->catalyst In situ formation G start Low Enantioselectivity (ee) Observed check_moisture Step 1: Verify Anhydrous Conditions (Dry glassware, fresh solvent?) start->check_moisture lower_temp Step 2: Lower Reaction Temperature (e.g., from 0°C to -20°C) check_moisture->lower_temp Yes end High Enantioselectivity Achieved check_moisture->end No, problem solved slow_addition Step 3: Optimize Reagent Addition (Add borane slowly?) lower_temp->slow_addition Improved? lower_temp->end No, problem solved screen_solvents Step 4: Screen Solvents (Try Toluene instead of THF?) slow_addition->screen_solvents Improved? slow_addition->end No, problem solved screen_solvents->end Improved?

References

Technical Support Center: Optimizing Enantioselectivity with (S)-Pyrrolidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-Pyrrolidin-3-ylmethanol. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the enantioselectivity of their asymmetric transformations using this chiral auxiliary. While direct literature on the specific catalytic performance of this compound is emerging, the principles of organocatalysis with proline and its derivatives provide a robust framework for troubleshooting and optimization.[1][2][3] This resource synthesizes established knowledge from the field to provide actionable insights and protocols.

Frequently Asked Questions (FAQs)

Q1: What types of reactions can be catalyzed by this compound?

This compound belongs to the family of chiral pyrrolidine-based organocatalysts. These catalysts are known to be effective in a variety of asymmetric transformations that proceed through enamine or iminium ion intermediates.[3][4] Key reaction types include:

  • Aldol Reactions: Catalyzing the reaction between a ketone and an aldehyde to form a β-hydroxy ketone.[2][5]

  • Michael Additions: Facilitating the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[2][6]

  • Mannich Reactions: Promoting the aminoalkylation of a carbonyl compound.[2][3]

Q2: What is the general mechanism of catalysis?

Like L-proline and its derivatives, this compound is believed to operate primarily through an enamine catalytic cycle.[3][7] The secondary amine of the pyrrolidine ring reacts with a carbonyl donor (e.g., a ketone) to form a chiral enamine. This enamine then attacks the electrophile (e.g., an aldehyde) in a stereocontrolled manner. Subsequent hydrolysis regenerates the catalyst and yields the chiral product. The stereoselectivity is dictated by the steric and electronic environment created by the chiral catalyst in the transition state.[3]

Q3: Why am I observing low enantiomeric excess (ee)?

Low enantioselectivity can arise from a multitude of factors. It is crucial to systematically investigate the potential causes. Common culprits include:

  • Impure Reagents or Catalyst: Acidic or basic impurities can disrupt the catalytic cycle.[8]

  • Suboptimal Reaction Conditions: Temperature, solvent, and concentration play a pivotal role in determining the stereochemical outcome.

  • Presence of Water: While sometimes beneficial in small amounts, excess water can lead to non-selective background reactions.[9]

  • Incorrect Catalyst Loading: Both too high and too low catalyst concentrations can negatively impact enantioselectivity.[2]

Troubleshooting Guide: Enhancing Enantioselectivity

This section provides a systematic approach to diagnosing and resolving issues of low enantioselectivity in your reactions.

Issue 1: Consistently Low Enantiomeric Excess (<20% ee)

If you are observing very poor enantioselectivity, it is essential to first verify the fundamentals of your experimental setup.

Initial Diagnostic Workflow

cluster_start Initial Troubleshooting Start Low ee (<20%) Observed Purity_Check Verify Purity of: - Catalyst - Substrates - Solvent Start->Purity_Check Reaction_Setup Confirm Reaction Setup: - Inert Atmosphere (if needed) - Anhydrous Conditions Purity_Check->Reaction_Setup Purity Confirmed Catalyst_Integrity Check Catalyst Integrity: - Proper Storage - No Degradation Reaction_Setup->Catalyst_Integrity Setup Correct Proceed Proceed to Condition Optimization Catalyst_Integrity->Proceed Catalyst OK

Caption: Initial diagnostic steps for low enantioselectivity.

Step-by-Step Troubleshooting:

  • Verify Reagent Purity: Ensure that all starting materials, including the catalyst, substrates, and solvent, are of high purity. Acidic impurities, in particular, can protonate the enamine intermediate, leading to a non-catalyzed, non-selective background reaction.[8]

  • Ensure Anhydrous Conditions: Many organocatalytic reactions are sensitive to moisture. Dry your solvents and glassware thoroughly, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Confirm Catalyst Structure and Purity: Verify the identity and purity of your this compound. Improper storage can lead to degradation.

Issue 2: Moderate but Suboptimal Enantiomeric Excess (20-80% ee)

Once the basic parameters are confirmed, the next step is to optimize the reaction conditions. The transition state energies leading to the two enantiomers are often very close, and subtle changes in the reaction environment can have a significant impact on the product distribution.

Optimization Parameters Workflow

cluster_optimization Optimization Strategy Start Moderate ee (20-80%) Temperature Screen Temperature (e.g., RT, 0°C, -20°C, -40°C) Start->Temperature Solvent Screen Solvents (Polar Aprotic, Non-polar, etc.) Temperature->Solvent Optimize Additives Investigate Additives (e.g., Water, Acids, Bases) Solvent->Additives Optimize Concentration Vary Catalyst/Substrate Concentration Additives->Concentration Optimize High_ee Achieved High ee Concentration->High_ee Success

Caption: Systematic optimization of reaction parameters.

Key Optimization Parameters:

  • Temperature: Lowering the reaction temperature is often the most effective method for improving enantioselectivity. A reduction in thermal energy can amplify the small energy difference between the diastereomeric transition states.

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence the conformation of the transition state assembly.[10][11] A screening of different solvents is highly recommended.

  • Additives: The use of additives can have a profound effect.

    • Water: In some proline-catalyzed reactions, a small amount of water can be beneficial, potentially by facilitating proton transfer in the catalytic cycle.[9] However, the effect is highly substrate- and solvent-dependent.

    • Acids/Bases: Co-catalysts such as weak acids or bases can modulate the reactivity of the catalyst and substrates.[6][12][13] For instance, an acidic additive can accelerate the formation of the iminium ion in related systems.

Table 1: Influence of Reaction Parameters on Enantioselectivity

ParameterGeneral Effect on Enantioselectivity (ee%)Rationale
Temperature Decreasing temperature generally increases ee%.Lower thermal energy enhances the energetic differentiation between the diastereomeric transition states.
Solvent Polarity Highly system-dependent.Solvent polarity affects the stability of charged intermediates and transition states. A screen is necessary.[10]
Catalyst Loading An optimal range exists; both too low and too high can decrease ee%.High concentrations may lead to catalyst aggregation or side reactions.[2]
Additives (e.g., water, acids) Can increase or decrease ee% depending on the specific reaction.Additives can act as co-catalysts, influence catalyst conformation, or promote background reactions.[6][9][12]

Experimental Protocols

Protocol 1: General Procedure for a Trial Asymmetric Aldol Reaction

This protocol provides a starting point for optimizing your reaction.

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the aldehyde (1.0 mmol).

  • Addition of Reagents: Add the ketone (2.0 mmol, 2.0 equiv) and the chosen anhydrous solvent (e.g., DMF, 2.0 mL).

  • Catalyst Introduction: Add this compound (0.1 mmol, 10 mol%).

  • Reaction Execution: Stir the mixture at room temperature and monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess of the purified product by chiral HPLC or GC.

Protocol 2: Screening of Reaction Temperature
  • Parallel Setup: Prepare four identical reactions as described in Protocol 1.

  • Temperature Variation: Place each reaction in a cooling bath set to a different temperature (e.g., Room Temperature, 0°C, -20°C, -40°C).

  • Monitoring and Analysis: Monitor each reaction until completion. Work up and analyze the enantiomeric excess for each temperature point to determine the optimal condition.

References

Common side reactions and byproducts with (S)-Pyrrolidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-Pyrrolidin-3-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its use in chemical synthesis. As a versatile chiral building block, understanding its reactivity and potential side reactions is paramount for successful and reproducible outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions to support your experimental work.

Section 1: Troubleshooting Guide for Common Side Reactions

This section addresses specific issues encountered during reactions involving this compound, focusing on the causality behind these problems and providing actionable solutions.

Issue: Formation of Di-substituted Byproducts in Acylation Reactions

Question: I am trying to selectively acylate the secondary amine of this compound, but I am observing a significant amount of a di-acylated byproduct. How can I improve the selectivity?

Root Cause Analysis: this compound possesses two nucleophilic sites: the secondary amine and the primary hydroxyl group.[1] While the secondary amine is generally more nucleophilic than the primary alcohol, under certain conditions, particularly with highly reactive acylating agents or prolonged reaction times, di-acylation can occur. The relative reactivity is influenced by the reaction conditions, including the solvent, temperature, and the nature of the acylating agent.

Troubleshooting Protocol:

  • Choice of Acylating Agent: Employ less reactive acylating agents. For instance, use an acid anhydride instead of an acyl chloride.

  • Control of Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the acylating agent. Adding the acylating agent dropwise to the solution of this compound can help maintain a low concentration of the acylating agent, favoring mono-acylation.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the rate of the less favorable O-acylation.

  • Use of a Protecting Group Strategy: For complete selectivity, protect the hydroxyl group as a silyl ether (e.g., TBDMS) prior to N-acylation. The silyl ether can be easily removed post-acylation under mild acidic conditions.

Table 1: Common Byproducts in Acylation Reactions

Byproduct NameStructureFormation ConditionsMitigation Strategy
(S)-1-Acyl-3-(acyloxymethyl)pyrrolidineO,N-diacylated productExcess acylating agent, high temperatureControl stoichiometry, lower temperature, use of protecting groups
(S)-3-(Hydroxymethyl)pyrrolidin-1-ylium saltProtonated starting materialAcidic byproducts from acylating agentUse of a non-nucleophilic base (e.g., triethylamine, DIPEA)

Experimental Workflow: Selective N-Acylation using a Protecting Group

G cluster_protection Step 1: Protection of Hydroxyl Group cluster_acylation Step 2: N-Acylation cluster_deprotection Step 3: Deprotection start This compound protect React with TBDMSCl, Imidazole in DMF start->protect protected_sm (S)-3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidine protect->protected_sm acylate React with Acyl Chloride/Anhydride, Base protected_sm->acylate acylated_product (S)-1-Acyl-3-((tert-butyldimethylsilyloxy)methyl)pyrrolidine acylate->acylated_product deprotect Treat with TBAF or HCl in an appropriate solvent acylated_product->deprotect final_product Desired (S)-1-Acylpyrrolidin-3-ylmethanol deprotect->final_product

Caption: Workflow for selective N-acylation.

Issue: Over-alkylation and Quaternary Ammonium Salt Formation

Question: During the N-alkylation of this compound with an alkyl halide, I am getting a mixture of the desired mono-alkylated product and a significant amount of a quaternary ammonium salt. How can I prevent this?

Root Cause Analysis: The mono-N-alkylated product, a tertiary amine, can still be nucleophilic and react with the alkyl halide to form a quaternary ammonium salt. This is a common side reaction in the alkylation of secondary amines. The extent of over-alkylation depends on the reactivity of the alkyl halide, the reaction temperature, and the stoichiometry of the reactants.

Troubleshooting Protocol:

  • Control of Stoichiometry: Use the amine as the limiting reagent or use a controlled amount of the alkylating agent (typically 1.0-1.2 equivalents).

  • Reaction Conditions:

    • Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Solvent: Use a polar aprotic solvent like acetonitrile or DMF.

    • Base: Employ a non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA), to scavenge the acid byproduct without competing in the alkylation.

  • Alternative Alkylation Methods: Consider reductive amination with an aldehyde or ketone as a milder and often more selective method for mono-alkylation.

Logical Relationship: Over-alkylation Pathway

G start This compound (Secondary Amine) alkyl_halide Alkyl Halide (R-X) desired_product Desired Mono-alkylated Product (Tertiary Amine) start->desired_product + R-X byproduct Quaternary Ammonium Salt (Byproduct) desired_product->byproduct + R-X (Over-alkylation)

Caption: Pathway leading to over-alkylation.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, stability, and reactivity of this compound.

Q1: What are the best practices for storing this compound?

This compound is hygroscopic, meaning it can absorb moisture from the air.[1] It is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Exposure to atmospheric moisture can lead to the absorption of water, which may interfere with moisture-sensitive reactions.

Q2: Can this compound undergo racemization?

The chiral center at the 3-position of the pyrrolidine ring is generally stable under standard synthetic conditions. However, racemization can potentially occur under harsh acidic or basic conditions, or at elevated temperatures, especially if there is a plausible mechanism for deprotonation and reprotonation at the chiral center. It is advisable to avoid prolonged exposure to extreme pH and high temperatures to maintain the enantiomeric purity.

Q3: What are some common impurities found in commercially available this compound?

Commercial this compound may contain impurities from its synthesis. A common synthetic route starts from dimethyl itaconate.[2] Potential impurities could include residual starting materials, reagents, or byproducts from intermediate steps. It is good practice to check the certificate of analysis (CoA) from the supplier and, if necessary, perform your own purity analysis (e.g., by HPLC, GC, or NMR) before use in a critical step.

Q4: How can I monitor the progress of reactions involving this compound?

Since this compound lacks a strong UV chromophore, monitoring its consumption by TLC with UV detection can be challenging. Staining with a potassium permanganate or ninhydrin solution is often effective for visualizing the starting material and amine-containing products. For quantitative analysis, techniques like GC-MS or LC-MS are more suitable. Derivatization with a UV-active agent can also be employed for HPLC analysis.

Q5: Are there any known incompatible reagents with this compound?

Being a nucleophilic amino alcohol, it is incompatible with strong oxidizing agents and strong acids. Reactions with strong acids will form the corresponding ammonium salt, rendering the amine non-nucleophilic. Care should be taken when using reagents that can react with both the amine and hydroxyl groups if selectivity is desired.

Section 3: Analytical Methods for Purity and Impurity Profiling

Accurate assessment of the purity of this compound and the identification of any byproducts are crucial for successful synthesis.

Table 2: Recommended Analytical Techniques

TechniqueApplicationKey Considerations
HPLC-UV/DAD Purity assessment, quantification of UV-active byproductsThis compound has a weak UV chromophore. Derivatization may be necessary for sensitive detection. A method using a C18 column with a mobile phase of acetonitrile and a phosphate buffer is a good starting point.
GC-MS Detection of volatile impurities and byproductsThe compound is amenable to GC analysis. Derivatization (e.g., silylation) can improve peak shape and volatility. GC-MS is excellent for identifying unknown volatile impurities.
LC-MS Identification and quantification of polar, non-volatile byproductsProvides molecular weight information, which is invaluable for identifying unknown byproducts. ESI in positive ion mode is typically effective.
NMR Spectroscopy (¹H, ¹³C) Structural confirmation and purity assessmentProvides detailed structural information. Purity can be estimated by integrating signals relative to an internal standard.

Protocol: General HPLC-UV Method for Purity Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Note: This is a general method and may require optimization for specific applications and impurity profiles.

References

Technical Support Center: Purification of (S)-Pyrrolidin-3-ylmethanol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with (S)-Pyrrolidin-3-ylmethanol and its derivatives. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable chiral building blocks.

Introduction

This compound is a chiral alcohol containing a pyrrolidine ring, making it a crucial intermediate in the synthesis of a wide range of pharmaceuticals.[1][2] Its stereochemistry is often critical for the biological activity of the final drug molecule.[2] Therefore, achieving high chemical and enantiomeric purity is paramount. This guide will explore common purification techniques and provide solutions to frequently encountered problems.

Troubleshooting Guide

The purification of this compound and its derivatives can be hampered by various issues, from the presence of stubborn impurities to difficulties in achieving the desired crystalline form. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
Low Chemical Purity After Initial Work-up - Incomplete reaction. - Presence of unreacted starting materials or reagents.[3] - Formation of by-products.- Monitor reaction completion using appropriate analytical techniques (TLC, LC-MS, NMR). - Perform an aqueous wash to remove water-soluble impurities. - Employ liquid-liquid extraction to separate the product from starting materials based on solubility differences.[4]
Difficulty in Removing Closely-Related Impurities - Structural similarity between the product and impurities. - Co-crystallization of impurities with the product.- Flash Column Chromatography: Optimize the solvent system (eluent) to achieve better separation on a silica gel column.[5][6] A gradient elution may be necessary. - Preparative HPLC/SFC: For challenging separations, chiral stationary phases (CSPs) can be highly effective.[3] Polysaccharide-based CSPs are often a good starting point for pyrrolidine derivatives.[3]
Poor Crystallization or Oiling Out - Presence of impurities inhibiting crystal lattice formation. - Inappropriate solvent choice. - Supersaturation issues.- Solvent Screening: Experiment with a variety of solvents and solvent mixtures to find conditions where the product has moderate solubility at elevated temperatures and low solubility at room temperature or below. - Seeding: Introduce a small crystal of the pure compound to induce crystallization. - Slow Cooling: Allow the solution to cool gradually to promote the formation of well-defined crystals.
Low Enantiomeric Excess (ee) - Incomplete stereocontrol during synthesis. - Racemization during work-up or purification (e.g., under harsh pH or high temperature).- Chiral Resolution: If the synthesis is not enantioselective, resolution can be achieved via diastereomeric salt formation with a chiral acid or base, followed by separation and liberation of the desired enantiomer. - Chiral Chromatography: Preparative HPLC or SFC with a suitable chiral stationary phase is a powerful tool for separating enantiomers.[3][7]
Inconsistent Results in Column Chromatography - Column overloading. - Improper column packing. - Incompatible injection solvent.[3] - Column contamination or degradation.[3]- Reduce the amount of crude material loaded onto the column. - Ensure the silica gel is packed uniformly to avoid channeling. - Dissolve the sample in a solvent that is weaker than the mobile phase to ensure a tight injection band.[3] - Flush the column with a strong solvent to remove strongly adsorbed compounds.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound and its derivatives?

A1: The primary methods for purifying this compound and its derivatives include:

  • Distillation: Particularly effective for the free base form of this compound, which is a liquid at room temperature. Vacuum distillation is often employed to reduce the boiling point and prevent thermal degradation.

  • Crystallization: The hydrochloride salt of this compound is a solid and can often be purified by recrystallization from suitable solvents like ethanol/water mixtures.[9] This method is also applicable to many solid derivatives.

  • Flash Column Chromatography: A widely used technique for separating the target compound from impurities based on their differential adsorption to a stationary phase (commonly silica gel).[5][6]

  • Preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These are powerful techniques for achieving high purity, especially for challenging separations of closely related impurities or enantiomers using chiral stationary phases (CSPs).[3]

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A good starting point is to test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and their mixtures with water or hexanes). The goal is to find a system that allows for the dissolution of the compound when heated and subsequent precipitation of pure crystals upon cooling, leaving impurities behind in the mother liquor.

Q3: My compound is an oil. How can I purify it if distillation is not an option?

A3: For non-volatile oils, flash column chromatography is the most common purification method.[6] If the oil is the free base of an amine, it can often be converted to a crystalline salt (e.g., hydrochloride or tartrate) by treatment with the corresponding acid. This solid salt can then be purified by recrystallization. The pure free base can be regenerated by neutralization and extraction if needed.

Q4: How can I confirm the enantiomeric excess (ee) of my purified product?

A4: The most reliable method for determining enantiomeric excess is through chiral chromatography, either by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase.[10] This technique separates the two enantiomers, and the ee can be calculated from the relative peak areas.[10] Other methods include NMR spectroscopy with a chiral solvating agent or derivatization with a chiral reagent to form diastereomers that can be distinguished by standard NMR.

Q5: What are some common impurities I might encounter during the synthesis of this compound?

A5: The impurity profile will depend on the synthetic route. Common impurities can include unreacted starting materials, reagents, and by-products from side reactions.[3] For example, if prepared by the reduction of a corresponding carboxylic acid or ester, you might find residual starting material or over-reduced products. A thorough analysis of your crude product by techniques like NMR and LC-MS is crucial to identify the impurities before planning your purification strategy.[3]

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol is suitable for purifying the free base form of this compound.

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collecting Fractions: Collect the fraction that distills at the expected boiling point and refractive index. The boiling point will be dependent on the pressure.

  • Analysis: Analyze the purified product for chemical purity and enantiomeric excess.

Protocol 2: Enantiomeric Excess Determination by Chiral HPLC

This protocol provides a general guideline for determining the ee of a chiral pyrrolidine derivative.

  • Sample Preparation: Prepare a dilute solution of your sample in the mobile phase. Also, prepare a solution of the corresponding racemic mixture as a reference.

  • Column and Mobile Phase Selection: Select a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns are often effective for this class of compounds.[3] A common mobile phase is a mixture of hexane and an alcohol like ethanol or isopropanol.[11]

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers.

    • Inject your purified sample.

    • Integrate the peak areas of the two enantiomer peaks in your sample's chromatogram.

  • Calculation: Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100 where Area_major is the peak area of the major enantiomer and Area_minor is the peak area of the minor enantiomer.[10]

Visualization

Purification Strategy Decision Workflow

The following diagram illustrates a decision-making process for selecting an appropriate purification technique for this compound and its derivatives.

Purification_Workflow start Crude Product is_solid Is the product a solid? start->is_solid is_volatile Is the product volatile? is_solid->is_volatile No (Oil) recrystallization Recrystallization is_solid->recrystallization Yes distillation Vacuum Distillation is_volatile->distillation Yes chromatography Column Chromatography is_volatile->chromatography No salt_formation Consider Salt Formation is_volatile->salt_formation purity_check1 Check Purity (NMR, LCMS) recrystallization->purity_check1 purity_check2 Check Purity (NMR, LCMS) distillation->purity_check2 purity_check3 Check Purity (NMR, LCMS) chromatography->purity_check3 salt_formation->recrystallization purity_check1->chromatography Purity Not OK ee_check Check Enantiomeric Excess (Chiral HPLC/GC) purity_check1->ee_check Purity OK purity_check2->chromatography Purity Not OK purity_check2->ee_check Purity OK purity_check3->ee_check Purity OK needs_chiral_sep Needs Chiral Separation? ee_check->needs_chiral_sep final_product Pure Product needs_chiral_sep->final_product ee > 99% prep_hplc Preparative Chiral HPLC/SFC needs_chiral_sep->prep_hplc ee < 99% prep_hplc->final_product

Caption: Decision workflow for purification of this compound.

References

Technical Support Center: Overcoming Low Yields in (S)-Pyrrolidin-3-ylmethanol Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-Pyrrolidin-3-ylmethanol applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions mediated by this versatile chiral auxiliary. As Senior Application Scientists, we have compiled field-proven insights and data-driven solutions to address common challenges encountered during experimentation.

Troubleshooting Guide

This section directly addresses specific issues encountered in the laboratory, providing a systematic approach to identify root causes and implement effective solutions.

Issue 1: Low or No Product Yield

Symptom: The reaction shows little to no conversion of the starting material, as monitored by TLC, GC, or NMR, resulting in a low isolated yield of the desired product.

Root Cause Analysis and Solutions:

Low yields are often multifactorial, stemming from reagent quality, reaction setup, or suboptimal conditions. The following decision tree provides a logical workflow for troubleshooting.

G Start Low Yield Observed CheckMoisture Were anhydrous conditions strictly maintained? Start->CheckMoisture CheckReagents Are all reagents of high purity and activity? CheckMoisture->CheckReagents Yes SolutionMoisture Implement Strict Anhydrous Technique: • Flame-dry glassware. • Use freshly distilled, dry solvents. • Run under inert atmosphere (Ar/N2). CheckMoisture->SolutionMoisture No CheckConditions Were reaction conditions (temp, time, stoichiometry) optimal? CheckReagents->CheckConditions Yes SolutionReagents Verify Reagent Quality: • Titrate borane solutions. • Purify ketone substrate. • Use high-purity catalyst from a reliable source. CheckReagents->SolutionReagents No SolutionConditions Optimize Reaction Parameters: • Increase catalyst loading (10-15 mol%). • Gradually increase temperature. • Ensure slow addition of reagents. CheckConditions->SolutionConditions No End Yield Improved CheckConditions->End Yes SolutionMoisture->CheckReagents SolutionReagents->CheckConditions SolutionConditions->End

Caption: Troubleshooting workflow for low reaction yields.

Detailed Troubleshooting Table:

Potential CauseRecommended Action & Explanation
Moisture Contamination The reaction, particularly when forming an oxazaborolidine catalyst with borane, is highly sensitive to water.[1][2] Solution: Ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen). Use freshly distilled, anhydrous solvents. Even trace amounts of water can deactivate the catalyst and reagents.[2]
Poor Reagent Quality Impurities in substrates or solvents can poison the catalyst.[1] Borane solutions (e.g., BH₃·THF) degrade over time. Solution: Use reagents from a reliable source. Purify substrates via distillation or recrystallization if necessary. For borane solutions, it is best practice to use a fresh bottle or titrate the solution to confirm its molarity before use.[1]
Suboptimal Catalyst Loading Insufficient catalyst will naturally lead to low conversion and slow reaction rates. While 5-10 mol% is typical, more challenging substrates may require a higher loading. Solution: If the reaction is sluggish, increase the catalyst loading incrementally to 10-15 mol%.[1]
Incorrect Temperature While lower temperatures often enhance enantioselectivity, they can also significantly reduce the reaction rate, leading to incomplete conversion in a practical timeframe. Solution: If TLC/GC analysis shows a stalled reaction at a low temperature (e.g., -78°C or -20°C), consider allowing the reaction to warm gradually or run it at a slightly higher temperature (e.g., 0°C or room temperature) while monitoring its progress.[1][3]
Catalyst Deactivation Aside from moisture, certain functional groups in the substrate or impurities can act as catalyst poisons.[2] Solution: Ensure the substrate is clean. If deactivation is suspected, a higher catalyst loading may be required to achieve full conversion.
Issue 2: Poor Enantioselectivity (Low ee)

Symptom: The desired product is formed with a good chemical yield, but analysis by chiral HPLC or GC reveals a low enantiomeric excess (ee).

Root Cause Analysis and Solutions:

Potential CauseRecommended Action & Explanation
Non-Catalyzed Background Reaction The reducing agent (e.g., borane) can reduce the ketone without the direction of the chiral catalyst. This uncatalyzed pathway is achiral and erodes enantioselectivity. It is often exacerbated by higher temperatures or rapid addition of the borane. Solution: Pre-form the chiral oxazaborolidine catalyst at 0°C before cooling to the target reaction temperature. Add the borane solution slowly (dropwise via syringe pump) to the mixture of the ketone and the pre-formed catalyst at a low temperature (e.g., -20°C or lower).[1]
Reaction Temperature Too High The energy difference between the two diastereomeric transition states that lead to the R and S enantiomers is often small. Higher temperatures provide enough energy to overcome this barrier, leading to the formation of both enantiomers and thus a lower ee. Solution: Lower the reaction temperature. For many ketone reductions, temperatures between -20°C and -78°C are necessary to achieve high enantioselectivity.
Presence of Moisture As with low yields, water is detrimental to enantioselectivity. It can hydrolyze the catalyst or participate in a non-selective reduction pathway. Solution: Re-evaluate and enforce strict anhydrous conditions for all reagents, solvents, and glassware.[1]
Incorrect Solvent Choice The solvent can influence the conformation and rigidity of the catalyst-substrate complex in the transition state. An inappropriate solvent can lead to a less organized transition state and lower ee. Solution: Screen different aprotic solvents. While THF is common, toluene or dichloromethane may provide superior results for certain substrates.[1][4]
Product Racemization The chiral product itself may be susceptible to racemization during the work-up or purification steps, especially if exposed to harsh acidic or basic conditions for extended periods. Solution: Employ a mild acidic work-up (e.g., saturated NH₄Cl or dilute HCl). Avoid prolonged exposure to strong acids or bases and consider buffering the silica gel for chromatography if the product is sensitive.[1]
Issue 3: Complex Product Mixture and Purification Challenges

Symptom: TLC or NMR analysis of the crude reaction mixture shows multiple products, making isolation of the desired compound difficult.

Root Cause Analysis and Solutions:

This compound and its derivatives can act as organocatalysts, particularly in the presence of carbonyl compounds, leading to unintended side reactions.[5][6]

Potential CauseRecommended Action & Explanation
Unintended Aldol or Michael Side Reactions If your substrate is an aldehyde or ketone, and an enolizable carbonyl or Michael acceptor is present, the pyrrolidine moiety can catalyze C-C bond formation via an enamine mechanism.[7][8][9] This is a common source of by-products. Solution: Lower the reaction temperature to disfavor these side reactions. Ensure slow addition of reagents. If these reactions persist, it may indicate that this compound is not the ideal catalyst precursor for your specific transformation.
Product Instability on Silica Gel The desired product may be degrading during column chromatography. This is common for sensitive functional groups. Solution: Minimize the time the product spends on the column. Consider deactivating the silica gel with a small amount of triethylamine in the eluent. Alternatively, explore other purification techniques like recrystallization or preparative TLC.[10]
Incomplete Reaction A significant amount of unreacted starting material will complicate purification. Solution: Before quenching the reaction, ensure it has gone to completion by monitoring with an appropriate technique (TLC, GC). If the reaction has stalled, refer to the troubleshooting guide for Issue 1 .[11]
Low Solubility of Product Some reaction products may have low solubility, leading to challenges during extraction and purification.[12] Solution: Test a range of solvent systems for both the work-up and chromatography to find one that is suitable for your product.

Frequently Asked Questions (FAQs)

Q1: What is the primary catalytic role of this compound?

This compound is primarily used as a chiral catalyst precursor. Its most prominent application is in the Corey-Bakshi-Shibata (CBS) reduction, where it reacts in situ with a borane source (like BH₃·THF or BH₃·SMe₂) to form a chiral oxazaborolidine catalyst.[1] This catalyst is highly effective for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. Additionally, due to its secondary amine structure, it has potential in organocatalysis for reactions like Michael and aldol additions.[5][6][7]

Q2: Can you illustrate the catalytic cycle for an asymmetric ketone reduction using this system?

Certainly. The catalyst forms a rigid, bicyclic system that coordinates to the ketone. This coordination orients the ketone in a sterically defined manner, allowing the borane reducing agent to deliver a hydride to only one face of the carbonyl, resulting in high enantioselectivity.

G cluster_0 Catalyst Formation cluster_1 Catalytic Cycle CatalystPrecursor This compound + BH3 ActiveCatalyst Chiral Oxazaborolidine (CBS Catalyst) CatalystPrecursor->ActiveCatalyst in situ Coordination Coordination to Prochiral Ketone (R-CO-R') HydrideDelivery Stereoselective Hydride Delivery (from BH3) Coordination->HydrideDelivery Forms rigid complex ProductRelease Product Release & Catalyst Regeneration HydrideDelivery->ProductRelease Forms chiral alcohol ProductRelease->Coordination Regenerates catalyst G Catalyst Pyrrolidine Catalyst Enamine Chiral Enamine Catalyst->Enamine + Ketone - H2O Iminium Iminium Ion Enamine->Iminium + Acceptor (C-C bond forms) Product Chiral Product Iminium->Product + H2O Product->Catalyst - Catalyst

References

Impact of solvent and temperature on (S)-Pyrrolidin-3-ylmethanol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-Pyrrolidin-3-ylmethanol Reactions

Welcome to the dedicated technical support guide for reactions involving this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the impact of solvent and temperature on this versatile chiral building block. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to ensure the success and reproducibility of your experiments.

Troubleshooting Guide: Common Issues in this compound Reactions

Researchers often encounter challenges such as low yield, incomplete conversion, or the formation of side products. Solvent and temperature are critical parameters that govern the reaction's outcome. This guide addresses common problems and provides a systematic approach to troubleshooting.

Table 1: Troubleshooting Common Experimental Issues

Problem Observed Probable Cause(s) Recommended Solutions & Scientific Rationale
Low Reaction Yield / Incomplete Conversion 1. Poor Solubility: this compound or other reactants may have limited solubility in the chosen solvent at the reaction temperature. 2. Insufficient Reaction Rate: The temperature may be too low for the reaction to proceed at a reasonable rate.1. Solvent Optimization: Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility. Consider a solvent mixture. 2. Temperature Adjustment: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that balances reaction rate and side product formation.
Formation of Side Products (e.g., over-alkylation, dimers) 1. High Reactivity: The reaction temperature may be too high, leading to undesired side reactions. 2. Solvent-Mediated Side Reactions: Protic solvents (e.g., alcohols) can compete with the intended nucleophile or participate in side reactions.1. Temperature Reduction: Perform the reaction at a lower temperature (e.g., 0°C or room temperature) to enhance selectivity. 2. Solvent Selection: Utilize a non-polar aprotic solvent such as THF or DCM to minimize solvent participation. Ensure the solvent is anhydrous, as water can lead to hydrolysis of reagents.
Poor Stereoselectivity / Racemization 1. Inappropriate Solvent Polarity: The solvent may not adequately stabilize the desired transition state, leading to a loss of stereochemical control. 2. Elevated Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for racemization pathways.1. Solvent Screening: Evaluate a range of solvents with varying polarities. Non-polar solvents often favor stereoselectivity in asymmetric reactions. 2. Cryogenic Conditions: Running the reaction at very low temperatures (e.g., -78°C) can often "lock" the desired stereochemistry by preventing bond rotations and alternative transition states.
Difficulty in Product Isolation / Purification 1. High-Boiling Point Solvent: Solvents like DMF or DMSO are difficult to remove under vacuum. 2. Emulsion Formation during Workup: The presence of certain solvents can lead to stable emulsions during aqueous extraction.1. Alternative Solvent Choice: If possible, use a lower-boiling point solvent like DCM, ethyl acetate, or THF for easier removal. 2. Workup Modification: If a high-boiling solvent is necessary, consider alternative purification methods like precipitation or chromatography. To break emulsions, add brine or a small amount of a different organic solvent.

Frequently Asked Questions (FAQs)

This section delves into the "why" behind experimental choices, providing deeper insights into the interplay of solvent and temperature.

Q1: How does the choice of solvent polarity affect the N-alkylation of this compound?

A: The N-alkylation of this compound is a classic SN2 reaction. The polarity of the solvent plays a crucial role in stabilizing the transition state.

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents are generally preferred for N-alkylation. They can solvate the cation (the counter-ion of the alkylating agent) while leaving the nucleophile (the nitrogen on the pyrrolidine) relatively "bare" and more reactive. This leads to a significant rate enhancement compared to non-polar solvents.

  • Non-Polar Solvents (e.g., Toluene, THF): While the reaction may proceed, it is often much slower. These solvents do not effectively stabilize the charged transition state, leading to a higher activation energy.

  • Protic Solvents (e.g., Ethanol, Water): These should generally be avoided. They can solvate the nucleophile through hydrogen bonding, reducing its reactivity. They can also act as competing nucleophiles, leading to undesired side products.

Q2: I am observing significant epimerization at the C3 position during a reaction. How can temperature control mitigate this?

A: Epimerization at the C3 position, which bears the hydroxymethyl group, suggests a potential mechanism for racemization is occurring. This can happen if a transient intermediate is formed that allows for the temporary loss of stereochemistry.

  • Mechanism of Epimerization: High temperatures can provide sufficient energy to overcome the activation barrier for a reversible ring-opening/ring-closing mechanism or the formation of an achiral intermediate.

  • Role of Temperature Control: By lowering the reaction temperature, you reduce the available thermal energy. This makes it less likely for the reaction to proceed through higher-energy pathways that lead to epimerization. For highly sensitive substrates, running the reaction at 0°C or even -78°C is a standard strategy to preserve stereochemical integrity.

Q3: For a reaction using this compound as a chiral ligand in a metal-catalyzed reaction, how do I select the optimal solvent and temperature?

A: When used as a chiral ligand, the primary role of this compound is to create a specific three-dimensional chiral environment around the metal center.

  • Solvent Considerations: The solvent must be able to dissolve the metal precursor, the ligand, and the substrates. More importantly, the solvent's coordination to the metal center can influence the catalytic activity. A weakly coordinating solvent (like DCM or toluene) is often a good starting point, as it is less likely to compete with your chiral ligand for binding to the metal.

  • Temperature Effects: Temperature affects both the rate and the enantioselectivity of the reaction. A lower temperature often leads to higher enantioselectivity because the energy difference between the two diastereomeric transition states (one leading to the (R)-product and the other to the (S)-product) becomes more significant relative to the available thermal energy. It is common to screen a range of temperatures, for example, from -20°C to room temperature, to find the best balance between reaction time and enantiomeric excess.

Diagram 1: Decision Workflow for Solvent & Temperature Selection

This diagram illustrates a logical workflow for selecting the appropriate solvent and temperature based on the type of reaction being performed with this compound.

G cluster_start Reaction Type cluster_pathways Decision Pathways cluster_solvent Solvent Choice cluster_temp Temperature Control start Identify Reaction Type n_alkylation N-Alkylation (SN2) start->n_alkylation Nucleophilic Attack acylation Acylation start->acylation Nucleophilic Attack chiral_ligand Use as Chiral Ligand start->chiral_ligand Coordination Chemistry polar_aprotic Polar Aprotic (DMF, ACN) n_alkylation->polar_aprotic Enhance Nucleophilicity nonpolar_aprotic Non-Polar Aprotic (DCM, THF) acylation->nonpolar_aprotic Minimize Side Reactions weakly_coord Weakly Coordinating (DCM, Toluene) chiral_ligand->weakly_coord Avoid Ligand Displacement temp_rate Moderate Temp (RT to 50°C) for Rate polar_aprotic->temp_rate If reaction is slow temp_selectivity Low Temp (0°C to -78°C) for Selectivity nonpolar_aprotic->temp_selectivity Preserve Stereochemistry weakly_coord->temp_selectivity Enhance Enantioselectivity

Catalyst Loading and Its Effect on Reaction Efficiency: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing in-depth guidance on the critical parameter of catalyst loading and its profound impact on reaction efficiency. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing catalytic reactions. Here, you will find practical, field-proven insights and troubleshooting strategies presented in a direct question-and-answer format to address the specific challenges encountered during your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding catalyst loading, providing a solid foundation for understanding its importance in achieving optimal reaction outcomes.

Q1: What is catalyst loading, and why is it a critical parameter in a chemical reaction?

A1: Catalyst loading refers to the amount of catalyst used in a reaction relative to the amount of limiting reactant, typically expressed in mole percent (mol %), weight percent (wt %), or parts per million (ppm). It is a critical parameter because it directly influences the reaction rate, conversion, selectivity, and overall process efficiency.[1] An optimal catalyst loading ensures a sufficient number of active sites are available to facilitate the desired transformation at an appropriate rate.[2]

Q2: What is the general effect of increasing catalyst loading on reaction rate and yield?

A2: Generally, increasing the catalyst loading provides more active sites for the reaction, leading to an increased reaction rate and, consequently, a higher yield within a given timeframe.[2] This relationship, however, is not always linear. At a certain point, the reaction rate may become limited by other factors, such as mass transfer or the intrinsic kinetics of the reaction itself.[3]

Q3: Can there be negative consequences of using too little or too much catalyst?

A3: Absolutely. Both scenarios can be detrimental to reaction efficiency:

  • Insufficient Catalyst Loading: This leads to a slow reaction rate and incomplete conversion of the starting material, resulting in low yields.[1]

  • Excessive Catalyst Loading: This can lead to several adverse effects, including increased cost, difficulty in removal from the product, and potential for side reactions, which reduces selectivity.[1][4] In some cases, high catalyst concentrations can lead to catalyst aggregation or decomposition, which may decrease its activity.[2]

Q4: How does catalyst loading influence the selectivity of a reaction?

A4: Catalyst loading can significantly impact selectivity, which is the measure of how much of the desired product is formed compared to undesired byproducts. At optimal loading, the catalyst provides a sufficient number of active sites to favor the desired reaction pathway. However, at excessively high loadings, the increased concentration of active sites can sometimes promote side reactions or the formation of byproducts, thus decreasing selectivity.[1][5]

Q5: What are Turnover Number (TON) and Turnover Frequency (TOF), and how do they relate to catalyst loading?

A5:

  • Turnover Number (TON) is a measure of the total number of substrate molecules that a single catalyst molecule can convert before becoming deactivated. It is a measure of the catalyst's productivity.[6]

  • Turnover Frequency (TOF) is the number of substrate molecules converted per active site per unit of time. It is a measure of the catalyst's activity or efficiency.[6][7]

These metrics are crucial for comparing the intrinsic activity of different catalysts. While not directly a function of catalyst loading in a single experiment, optimizing the loading is key to maximizing the practical TON and achieving a high TOF. An inefficiently low loading will result in a low overall conversion, while an excessively high loading might not be economically viable, even with a high TOF.

II. Troubleshooting Guide: Common Issues and Solutions

This guide provides a systematic approach to diagnosing and resolving common problems encountered during experiments involving catalyst loading.

Issue 1: Low or No Reaction Conversion

Potential Cause Troubleshooting Steps
Insufficient Catalyst Loading Gradually increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%) to determine if the reaction rate and conversion improve.[1]
Inactive or Deactivated Catalyst - Verify the quality and purity of the catalyst. Impurities can act as poisons.[8] - Ensure proper handling and storage of the catalyst to prevent deactivation by air or moisture, especially for sensitive organometallic catalysts.[9] - Consider catalyst deactivation during the reaction due to high temperatures or the formation of byproducts that block active sites.[10]
Poor Reagent/Solvent Quality Use high-purity, anhydrous, and degassed solvents and reagents, as impurities can poison the catalyst.[9]
Suboptimal Reaction Conditions Optimize other parameters such as temperature, pressure, and reaction time, as these can significantly impact catalyst activity and overall conversion.[11][12]

Issue 2: Poor Selectivity to the Desired Product

Potential Cause Troubleshooting Steps
Excessive Catalyst Loading High concentrations of active sites can sometimes promote side reactions.[1] Systematically decrease the catalyst loading to see if selectivity for the desired product improves.
Reaction Temperature Too High Elevated temperatures can provide enough energy to overcome the activation barrier for undesired reaction pathways.[5] Try running the reaction at a lower temperature.
Mass Transfer Limitations In heterogeneous catalysis, if the desired reaction is fast, the rate may be limited by the diffusion of reactants to the catalyst surface. This can sometimes allow slower, undesired reactions to become more prominent.[13] Improve stirring or agitation to enhance mass transfer.
Changes in Reaction Mechanism At very high catalyst loadings, the reaction mechanism itself might change, leading to different products. A thorough mechanistic investigation might be necessary in complex cases.[14]

Issue 3: Reaction Stalls or Proceeds Slowly

Potential Cause Troubleshooting Steps
Catalyst Deactivation The catalyst may be losing its activity over the course of the reaction. Common causes include poisoning by impurities, fouling by coke or polymer formation, and thermal degradation (sintering).[15][16] Consider purifying the starting materials or running the reaction at a lower temperature.
Mass Transfer Limitations In heterogeneous systems, the reaction rate may be limited by the transport of reactants from the bulk solution to the catalyst surface.[17][18] Increase the stirring rate or consider using a smaller particle size for the catalyst support.
Product Inhibition The product of the reaction may be binding to the active sites of the catalyst, preventing further reaction. This can sometimes be overcome by removing the product as it is formed, if feasible.

III. Experimental Protocol: Determining Optimal Catalyst Loading

This section provides a detailed, step-by-step methodology for systematically determining the optimal catalyst loading for a given chemical transformation.

Objective: To identify the catalyst loading that provides the highest yield and selectivity of the desired product in a reasonable timeframe.

Materials and Equipment:

  • Reactants, catalyst, and high-purity solvents

  • Reaction vessels (e.g., round-bottom flasks, vials)

  • Stirring apparatus (e.g., magnetic stir plate and stir bars)

  • Temperature control system (e.g., oil bath, heating mantle)

  • Inert atmosphere setup (e.g., nitrogen or argon line, Schlenk line)

  • Analytical instrumentation for reaction monitoring (e.g., GC, HPLC, NMR, TLC)[19][20][21][22]

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Analysis prep_glass 1. Prepare Dry Glassware prep_reagents 2. Prepare Stock Solutions setup_vials 3. Set Up Parallel Reactions prep_reagents->setup_vials add_reactants 4. Add Reactants & Catalyst setup_vials->add_reactants start_reaction 5. Initiate Reaction add_reactants->start_reaction monitor 6. Monitor Reaction Progress start_reaction->monitor analyze 7. Analyze Data monitor->analyze determine_optimum 8. Determine Optimum Loading analyze->determine_optimum G cluster_loading Catalyst Loading cluster_rate Reaction Rate cluster_selectivity Selectivity low Low slow Slow / Incomplete low->slow high_sel High low->high_sel optimal Optimal fast Fast / Efficient optimal->fast optimal_sel Optimal optimal->optimal_sel high High very_fast Very Fast high->very_fast low_sel Decreased high->low_sel G node_action node_action node_cause Investigate Deactivation Mechanism (Poisoning, Fouling, Sintering) start Low Yield or Selectivity? check_loading Is Catalyst Loading Optimal? start->check_loading check_purity Are Reagents & Solvents Pure? check_loading->check_purity Yes action_optimize_loading Optimize Loading (Screen Different Amounts) check_loading->action_optimize_loading No check_conditions Are Reaction Conditions Optimal? check_purity->check_conditions Yes action_purify Purify Reagents & Use Anhydrous Solvents check_purity->action_purify No check_deactivation Is Catalyst Deactivating? check_conditions->check_deactivation Yes action_optimize_conditions Optimize Temperature, Pressure, & Time check_conditions->action_optimize_conditions No check_deactivation->node_cause Yes action_address_deactivation Address Deactivation (Lower Temp, Purify Feed) check_deactivation->action_address_deactivation No

References

Preventing racemization during synthesis with (S)-Pyrrolidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preserving Stereochemical Integrity in Synthesis

Welcome to the technical support center for (S)-Pyrrolidin-3-ylmethanol. As Senior Application Scientists, we have compiled this guide to address the critical challenge of preventing racemization during the chemical manipulation of this versatile chiral building block. This resource is designed for researchers, scientists, and drug development professionals who rely on the stereochemical purity of their intermediates to achieve desired biological outcomes.

This compound is a bifunctional molecule containing a secondary amine and a primary alcohol, making it a valuable starting material for a wide range of complex chemical entities.[1] However, the stereocenter at the C3 position is susceptible to racemization under various reaction conditions. This guide provides in-depth, field-proven insights and actionable protocols to help you navigate these challenges successfully.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern with this compound?

A: Racemization is the process where an enantiomerically pure compound converts into a mixture containing equal amounts of both enantiomers (a racemic mixture), resulting in a net loss of optical activity.[2] For this compound, the stereogenic center is the carbon atom to which the hydroxymethyl group is attached. In drug development, a specific enantiomer is often the biologically active component, while the other may be inactive or cause undesirable side effects. Therefore, maintaining the stereochemical integrity of this compound throughout a synthesis is paramount to ensuring the efficacy and safety of the final product.

Q2: Under what general conditions is racemization most likely to occur?

A: Racemization often proceeds through the formation of an achiral intermediate, such as a carbocation or an enolate.[2] For this compound, conditions that promote the formation of such intermediates are high-risk. These include:

  • Strongly acidic or basic conditions: Extreme pH can facilitate racemization. For instance, strongly acidic conditions can protonate the hydroxyl group, turning it into a good leaving group and promoting the formation of a planar, achiral carbocation intermediate.[2][3][4]

  • Elevated temperatures: Higher reaction temperatures provide the necessary activation energy for racemization pathways to occur, even under otherwise mild conditions.[4][5]

  • Certain reagents and reaction types: Some reactions, particularly those involving activation of the hydroxyl or amine group, can inadvertently create pathways for racemization if not properly controlled.

Q3: Can both the alcohol and the amine functional groups be involved in racemization?

A: The primary site of racemization for this compound is the C3 stereocenter. While reactions at the distal primary alcohol or the secondary amine do not directly involve breaking bonds at the stereocenter, the chosen reaction conditions can create an environment conducive to racemization. For example, harsh conditions for N-alkylation could lead to epimerization at the adjacent C3 position. It is the overall reaction environment (pH, temperature, reagents) that dictates the risk of racemization.

Troubleshooting Guide 1: O-Alkylation and Esterification

Direct derivatization of the primary hydroxyl group is a common synthetic step. However, activating this group can create pathways for racemization if not handled correctly.

Problem: Loss of enantiomeric excess (e.e.) during the conversion of the hydroxyl group to an ether, ester, or other functional group.

Root Cause Analysis: The most common pathway for racemization during O-functionalization involves the Mitsunobu reaction. While this reaction is renowned for its ability to invert the stereochemistry of secondary alcohols via an S_N2 mechanism, its application to primary alcohols like that in this compound should not, in theory, affect the adjacent C3 stereocenter.[6][7][8] However, racemization can occur if the reaction conditions are harsh enough to promote side reactions or if the pyrrolidine nitrogen participates in an undesired intramolecular reaction. More direct acid- or base-catalyzed esterification or alkylation methods carry a risk of epimerization at the C3 position if conditions are not optimized.[2]

Preventative Strategy: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for functionalizing the hydroxyl group. When performed correctly, it proceeds with a clean inversion of stereochemistry at the reacting center.[7][9] For a primary alcohol, this means the reaction occurs without affecting the adjacent stereocenter.

Key Principle: The reaction involves the formation of an oxyphosphonium salt, which is an excellent leaving group. A nucleophile can then displace it in an S_{N}2 reaction.[6][8] The mild conditions of the Mitsunobu reaction are generally compatible with maintaining the stereochemical integrity of the pyrrolidine ring.

Visualizing the Mechanism:

Mitsunobu cluster_activation Activation Phase cluster_displacement Displacement Phase (SN2) PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD/DIAD Oxyphosphonium Oxyphosphonium Salt (Activated) Betaine->Oxyphosphonium + ROH ROH This compound HNu Nucleophile (e.g., R'COOH) Nu Deprotonated Nucleophile (Nu⁻) HNu->Nu - H⁺ (to protonated DEAD) Product O-Substituted Product (Stereochemistry Retained at C3) Oxyphosphonium->Product + Nu⁻ Ph3PO Triphenylphosphine oxide Oxyphosphonium->Ph3PO

Caption: Mitsunobu reaction workflow.

Recommended Protocol: Stereoretentive O-Arylation

This protocol describes a typical Mitsunobu reaction for coupling a phenol to the primary alcohol of N-Boc-(S)-pyrrolidin-3-ylmethanol, a common strategy to protect the amine and prevent side reactions.

Materials:

  • N-Boc-(S)-pyrrolidin-3-ylmethanol

  • Phenol (or other nucleophile)

  • Triphenylphosphine (PPh₃)

  • Diisopropylazodicarboxylate (DIAD) or Diethylazodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve N-Boc-(S)-pyrrolidin-3-ylmethanol (1.0 eq.), the phenol (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add DIAD (1.2 eq.) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue using silica gel column chromatography to isolate the desired product.

Troubleshooting Table: O-Alkylation

Issue Probable Cause Recommended Solution
Low e.e. in Product Harsh Conditions: Use of strong acids/bases or high temperatures. Switch to milder conditions. The Mitsunobu reaction at 0°C to room temperature is ideal.[9]
Incorrect Reagent Stoichiometry: Excess DIAD/DEAD can lead to side reactions. Use the recommended stoichiometry (1.2 eq. of PPh₃ and DIAD).
Low Yield Steric Hindrance: Bulky nucleophiles may react slowly. Increase reaction time or slightly elevate the temperature (e.g., to 40°C), but monitor e.e. closely.

| | Wet Solvent: Water will consume the Mitsunobu reagents. | Ensure all solvents and reagents are anhydrous. |

Troubleshooting Guide 2: N-Alkylation

Alkylation of the secondary amine is another frequent transformation. This reaction does not directly involve the stereocenter, but improper conditions can lead to racemization.

Problem: Racemization is observed after N-alkylation of this compound.

Root Cause Analysis: Racemization during N-alkylation is less common than during O-alkylation but can occur under equilibrating conditions. The use of strong bases at high temperatures can potentially lead to the formation of a transient, achiral enamine-like intermediate through deprotonation at the C2 or C4 position, which could then reprotonate non-stereoselectively. A more direct risk comes from methods that generate an iminium ion intermediate, which, while not directly at the C3 position, alters the electronics of the ring and could facilitate epimerization under harsh conditions.[10]

Preventative Strategy: Reductive Amination

Reductive amination is a mild and highly effective method for N-alkylation that preserves stereochemical integrity.[11] This two-step, one-pot process involves the formation of an iminium ion followed by its immediate reduction.

Key Principle: The amine reacts with an aldehyde or ketone to form a hemiaminal, which then dehydrates to an iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), present in the reaction mixture, then reduces the iminium ion to the desired tertiary amine. These conditions are typically non-epimerizing.[11]

Visualizing the Workflow:

ReductiveAmination Amine This compound Iminium Iminium Ion Intermediate Amine->Iminium + R'-CHO, -H₂O Aldehyde Aldehyde/Ketone (R'-CHO) Product N-Alkylated Product (Stereochemistry Retained) Iminium->Product Reduction Reducer NaBH(OAc)₃ Reducer->Product

Caption: Stereoretentive N-alkylation via reductive amination.

Recommended Protocol: N-Alkylation using Reductive Amination

Materials:

  • This compound (or its O-protected variant)

  • Aldehyde or Ketone (1.0-1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq.) and the aldehyde/ketone (1.1 eq.) in DCM or DCE in a round-bottom flask.

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq.) if the reaction is sluggish (this facilitates iminium ion formation).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to control any effervescence.

  • Stir the reaction at room temperature for 3-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Troubleshooting Table: N-Alkylation

Issue Probable Cause Recommended Solution
Racemization Detected Harsh Base/High Temperature: Using strong bases like LDA, NaH, or K₂CO₃ at reflux can cause epimerization.[12] Use a mild, non-equilibrating method like reductive amination.[11] Avoid high temperatures.
No Reaction or Slow Conversion Inefficient Iminium Formation: Particularly with ketones. Add a catalytic amount of a weak acid like acetic acid. Consider using a dehydrating agent like molecular sieves.

| Over-alkylation | Reactive Alkylating Agent: Using highly reactive agents like methyl iodide can be difficult to control. | Reductive amination offers better control and chemoselectivity. |

Protecting Group Strategies to Ensure Stereochemical Fidelity

For multi-step syntheses, protecting one of the functional groups while reacting the other is a cornerstone of preserving stereochemical integrity.

1. Protecting the Amine: The most common protecting group for the pyrrolidine nitrogen is the tert-butoxycarbonyl (Boc) group.

  • Introduction: React this compound with Di-tert-butyl dicarbonate (Boc)₂O in a solvent like DCM or THF, often with a mild base like triethylamine (TEA).

  • Stability: The Boc group is stable to a wide range of non-acidic conditions, including organometallic reagents and reductions, making it ideal for subsequent modifications of the hydroxyl group.[13]

  • Cleavage: It is easily removed with a strong acid, such as trifluoroacetic acid (TFA) in DCM, typically at room temperature.

2. Protecting the Alcohol: Common protecting groups for the primary alcohol include silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) .

  • Introduction: React O-unprotected this compound with the corresponding silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole in a solvent such as DMF.

  • Stability: Silyl ethers are stable to basic, reductive, and oxidative conditions, allowing for a wide range of modifications at the amine.

  • Cleavage: They are typically removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.

Data Summary: Common Protecting Groups

Functional Group Protecting Group Introduction Conditions Cleavage Conditions Orthogonal To
Amine Boc (tert-Butoxycarbonyl) (Boc)₂O, TEA, DCM TFA/DCM or HCl/Dioxane Silyl Ethers, Benzyl Ethers
Amine Cbz (Carbobenzyloxy) Cbz-Cl, NaHCO₃, H₂O/Dioxane H₂, Pd/C (Hydrogenolysis) Boc, Silyl Ethers
Alcohol TBDMS TBDMS-Cl, Imidazole, DMF TBAF, THF Boc, Cbz (under non-acidic conditions)

| Alcohol | Benzyl (Bn) | BnBr, NaH, THF | H₂, Pd/C (Hydrogenolysis) | Boc, Silyl Ethers |

Analytical Verification of Stereochemical Purity

Confirming that no racemization has occurred is a critical final step.

Q: How can I determine the enantiomeric excess (e.e.) of my product?

A: The most reliable methods for determining e.e. are chromatographic and spectroscopic.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The sample is passed through a column with a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.[14][15]

  • Chiral Gas Chromatography (GC): Similar in principle to HPLC, but used for volatile compounds. The sample is passed through a column with a chiral stationary phase.[14]

  • NMR Spectroscopy with Chiral Shift Reagents: A chiral lanthanide shift reagent can be added to the NMR sample. This reagent forms diastereomeric complexes with the enantiomers, causing their corresponding signals in the NMR spectrum (e.g., ¹H or ¹⁹F) to appear at different chemical shifts. The integration of these distinct peaks allows for the calculation of the e.e.[14]

  • NMR Spectroscopy of Diastereomeric Derivatives: The chiral sample can be reacted with a chiral derivatizing agent (e.g., Mosher's acid) to form a mixture of diastereomers.[14] Diastereomers have different physical properties and will show distinct signals in a standard NMR spectrum, which can then be integrated.

References

Technical Support Center: Work-up Procedures for Reactions Involving (S)-Pyrrolidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-Pyrrolidin-3-ylmethanol. This guide is designed to provide expert advice and troubleshooting strategies for the critical work-up and purification stages of your reactions. The unique bifunctional nature of this compound, possessing both a secondary amine and a primary alcohol, presents specific challenges that require careful consideration to achieve high purity and yield. This resource is structured in a question-and-answer format to directly address the common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is a complex mess. What is a general work-up strategy for reactions involving this compound?

A1: A robust work-up strategy for reactions with this compound hinges on the nature of your product and the impurities present. Due to its dual functionality, both acidic and basic extractive washes are often necessary. A general, yet effective, workflow is outlined below.

Diagram: General Extractive Work-up Workflow

G start Crude Reaction Mixture quench Quench Reaction (e.g., with water or sat. NH4Cl) start->quench extract Liquid-Liquid Extraction (e.g., with DCM or EtOAc) quench->extract wash_acid Acidic Wash (e.g., dilute HCl or citric acid) Removes basic impurities extract->wash_acid wash_base Basic Wash (e.g., sat. NaHCO3 or K2CO3) Removes acidic impurities wash_acid->wash_base wash_brine Brine Wash (Removes residual water) wash_base->wash_brine dry Dry Organic Layer (e.g., with Na2SO4 or MgSO4) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Chromatography, Recrystallization, or Distillation) concentrate->purify

Caption: A typical extractive work-up sequence for purifying products from reactions with this compound.

It is crucial to monitor the pH of the aqueous layer during the extraction process to ensure efficient separation of acidic and basic components.

Q2: I'm struggling with low product recovery. Could my product be lost in the aqueous layer during extraction?

A2: Yes, this is a common problem, especially if your product retains the polar amino alcohol functionality or has become more water-soluble through the reaction. Here are some troubleshooting steps:

  • Check the Aqueous Layer: Before discarding any aqueous layers, it's prudent to analyze a small sample by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to check for the presence of your product.[1]

  • Back-Extraction: If your product is found in the aqueous layer, you can perform a "back-extraction." This involves adjusting the pH of the aqueous layer to make your product less water-soluble and then extracting it with an organic solvent.

  • Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of your organic product, driving it into the organic phase.[2]

Q3: My purified product is contaminated with unreacted this compound. How can I remove it?

A3: The high polarity and basicity of this compound can make its removal challenging. Consider these approaches:

  • Acidic Wash: A dilute acid wash (e.g., 1M HCl) during the work-up will protonate the secondary amine of the starting material, forming a water-soluble salt that can be extracted into the aqueous phase.[3][4] Be cautious if your product is acid-labile.

  • Chromatography: If extractive methods fail, column chromatography is a reliable option. Due to the polar nature of the starting material, specialized techniques may be required (see Q4).

  • Distillation: If your product is thermally stable and has a significantly different boiling point from this compound (boiling point ~74-76 °C at 2 mmHg), distillation under reduced pressure can be an effective purification method.

Troubleshooting Guides

Issue 1: Difficulty with Column Chromatography Purification
Symptom: My product streaks badly on the silica gel column, or it co-elutes with polar impurities.

Causality: The basic nitrogen atom in the pyrrolidine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and tailing of peaks.[5]

Solutions:

  • Basify the Eluent: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%) or ammonium hydroxide, to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the elution profile of your amine-containing product.[5]

  • Use a Different Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.

    • Amine-functionalized silica: This is a more specialized and expensive option but can provide excellent separation for amine-containing molecules.[5]

  • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., C18 silica) with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be a powerful purification technique.[6][7]

Table 1: Recommended Mobile Phase Modifiers for Chromatography of Pyrrolidine Derivatives

ModifierConcentration in EluentPurpose
Triethylamine (Et3N)0.1 - 1%Neutralizes acidic silica surface
Ammonium Hydroxide (NH4OH)0.1 - 2%Volatile base for neutralization
Acetic Acid (AcOH)0.1 - 1%For acidic products or to modify selectivity
Formic Acid (HCOOH)0.1 - 1%Volatile acid for LC-MS applications
Issue 2: Product "Oils Out" During Recrystallization
Symptom: Instead of forming crystals, my product separates as an oil upon cooling the recrystallization solvent.

Causality: "Oiling out" occurs when the solute is supersaturated to the point that it comes out of solution as a liquid phase rather than a solid crystal lattice. This is often due to the presence of impurities or a rapid cooling rate.[8]

Solutions:

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This provides more time for proper crystal nucleation and growth.[8]

  • Use a Seed Crystal: If you have a small amount of pure, solid product, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.[8]

  • Solvent System Adjustment: The choice of solvent is critical. You may need to use a solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) to achieve optimal crystallization. Common pairs for polar compounds include methanol/water or acetone/water.[8][9]

  • Charcoal Treatment: If impurities are suspected, adding activated charcoal to the hot solution can help adsorb them. The charcoal is then filtered off before allowing the solution to cool.[8]

Issue 3: Formation of an Emulsion During Extractive Work-up
Symptom: The aqueous and organic layers fail to separate cleanly, forming a stable emulsion.

Causality: Emulsions are common when working with basic compounds and can be stabilized by fine particulate matter or amphiphilic molecules.

Solutions:

  • Addition of Brine: Adding a saturated aqueous solution of NaCl will increase the ionic strength of the aqueous phase, often helping to break the emulsion.[10]

  • Filtration: Filtering the entire mixture through a pad of Celite or glass wool can sometimes break the emulsion by removing particulate matter.[10]

  • Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to separation. Gentle swirling, rather than vigorous shaking, can also help prevent emulsion formation.

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for separating the layers.

Diagram: Troubleshooting Emulsion Formation

G start Emulsion Formed brine Add Saturated NaCl (Brine) start->brine filter Filter through Celite brine->filter If still emulsified separated Layers Separated brine->separated wait Allow to Stand filter->wait If still emulsified filter->separated centrifuge Centrifuge wait->centrifuge If still emulsified wait->separated centrifuge->separated

Caption: A decision-making workflow for resolving emulsions during liquid-liquid extraction.

Experimental Protocols

Protocol 1: Standard Extractive Work-up for a Neutral or Basic Product
  • Quench: Cool the reaction mixture to room temperature and quench by slowly adding water or a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine Organic Layers: Combine the organic extracts.

  • Acidic Wash: Wash the combined organic layers with a dilute acid (e.g., 1M HCl) to remove unreacted this compound and other basic impurities.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.[2]

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).[2]

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by the most suitable method (column chromatography, recrystallization, or distillation).

Protocol 2: Purification of a Basic Product by Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, non-polar eluent (e.g., hexane or a low percentage of ethyl acetate in hexane).

  • Prepare the Eluent: Prepare a mobile phase consisting of a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) and add 0.5-1% triethylamine or ammonium hydroxide to the mixture.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane, and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully add the dry powder to the top of the prepared column.

  • Elute the Column: Run the column using a gradient of increasing polarity, collecting fractions and monitoring by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and concentrate under reduced pressure.

References

Technical Support Center: (S)-Pyrrolidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (S)-Pyrrolidin-3-ylmethanol (CAS: 110013-19-9) and its common salt form, this compound hydrochloride (CAS: 1316087-88-3). As a chiral building block, the stability and purity of this compound are paramount for successful outcomes in pharmaceutical synthesis and drug development. This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental issues, and validated protocols to ensure the integrity of your material.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound free base and its hydrochloride salt?

The primary difference lies in their physical properties and handling characteristics.

  • This compound (Free Base): This is the neutral form of the molecule (C₅H₁₁NO)[1]. It is often a colorless to light yellow liquid or a low-melting solid.[2]

  • This compound Hydrochloride (HCl Salt): This salt form (C₅H₁₂ClNO) is typically an off-white to pale beige solid.[1][3] The HCl salt generally exhibits enhanced thermal stability and improved water solubility compared to the free base.[1] It is also described as being hygroscopic, meaning it readily absorbs moisture from the air.[1][3]

For most applications, the hydrochloride salt is preferred due to its ease of handling as a stable solid.

Q2: What are the optimal storage conditions for this compound and its HCl salt?

Proper storage is critical to prevent degradation. The key factors to control are temperature, atmosphere, and light.

ParameterThis compound (Free Base)This compound HClRationale & Causality
Temperature 2-8°C[2]Room Temperature or 2-8°CLower temperatures slow the rate of potential degradation reactions. While some suppliers state room temperature is acceptable for the salt, refrigeration is a best practice.[4]
Atmosphere Inert Gas (Argon or Nitrogen)[2][5]Inert Gas (Argon or Nitrogen)[4]The pyrrolidine ring and alcohol functional group are susceptible to oxidation. An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.
Container Tightly sealed, amber glass vial[5][6]Tightly sealed, amber glass vialPrevents exposure to air, moisture, and light. The compound should be stored in a dry, well-ventilated place.[5][6][7]
Light Keep in dark place[2]Keep in dark placeProtects against potential light-induced degradation.
Q3: My material has turned yellow/brown. Is it still usable?

A color change from off-white or colorless to yellow or brown is a strong indicator of degradation, likely due to oxidation. While minor discoloration may not significantly impact some robust reactions, it is a sign of impurity. For sensitive applications, such as catalysis or late-stage pharmaceutical synthesis, using discolored material is not recommended. The purity should be verified by an analytical method like NMR, LC-MS, or GC before use.

Q4: The compound appears clumpy and wet. What happened?

This is a classic sign of moisture absorption, particularly for the hygroscopic hydrochloride salt.[1][3] Exposing the compound to ambient air, even for short periods, can cause it to pick up water. This can impact reaction stoichiometry if the material is weighed out without accounting for the absorbed water. To mitigate this, always handle the compound in a glove box or under a stream of dry inert gas, and ensure the container is sealed tightly immediately after use.

Part 2: Troubleshooting Experimental Failures

Encountering issues in a synthesis can be frustrating. If you suspect the quality of your this compound is the root cause, this guide can help you diagnose the problem.

TroubleshootingWorkflow start Start: Reaction Failure or Inconsistent Results check_visual Visually Inspect the Reagent: Color? Physical State? start->check_visual color_issue Is it discolored (yellow/brown)? check_visual->color_issue moisture_issue Does it appear wet, clumpy, or difficult to handle? color_issue->moisture_issue No purity_check Action: Perform Purity Check (NMR, LC-MS, GC) color_issue->purity_check Yes hygroscopicity_issue Conclusion: Hygroscopicity Issue Inaccurate Weight/Concentration moisture_issue->hygroscopicity_issue Yes storage_review Review Storage & Handling Protocols with Lab Members moisture_issue->storage_review No, looks fine degradation_suspected Conclusion: Degradation Likely Source of Impurities purity_check->degradation_suspected re_purify Option 1: Re-purify material (e.g., recrystallization) if feasible. degradation_suspected->re_purify discard Option 2: Discard and use a new, validated batch. degradation_suspected->discard re_dry Action: Dry the material (e.g., under high vacuum) before use. hygroscopicity_issue->re_dry adjust_protocol Action: Adjust weighing protocol. Handle under inert atmosphere. hygroscopicity_issue->adjust_protocol

Part 3: Understanding Chemical Stability & Degradation

The stability of this compound is governed by its two primary functional groups: the secondary amine within the pyrrolidine ring and the primary alcohol.

  • Oxidation of the Alcohol: The primary alcohol (-CH₂OH) can be oxidized to an aldehyde (-CHO) and subsequently to a carboxylic acid (-COOH). This is a common degradation pathway for alcohols and is accelerated by exposure to air (oxygen) and trace metal impurities.

  • Oxidation of the Pyrrolidine Ring: The secondary amine is also susceptible to oxidation, which can lead to the formation of N-oxides or more complex ring-opened byproducts. The α-carbon to the nitrogen is particularly activated and can be a site for oxidation.[8]

These degradation pathways underscore the importance of storage under an inert atmosphere, as recommended by safety data sheets and suppliers.[4][5]

Part 4: Experimental Protocol - Preparation of a Stock Solution

This protocol provides a validated method for preparing a stock solution of this compound hydrochloride in DMSO, minimizing exposure to air and moisture.

Objective: To prepare a 100 mM stock solution in anhydrous DMSO.

Materials:

  • This compound hydrochloride (CAS: 1316087-88-3)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas source (Argon or Nitrogen)

  • Sterile, amber glass vial with a septum-lined cap

  • Analytical balance

  • Syringes and needles

Procedure:

  • Pre-calculation:

    • The molecular weight of the HCl salt is 137.61 g/mol .[1]

    • To make 10 mL of a 100 mM (0.1 M) solution, you will need:

      • 0.1 mol/L * 0.010 L * 137.61 g/mol = 0.1376 g = 137.6 mg

  • Preparation:

    • Place the amber vial on the analytical balance and tare it.

    • Briefly remove the vial from the balance and move it into a glove box or under a gentle, positive pressure stream of inert gas.

    • Quickly weigh approximately 137.6 mg of the compound directly into the vial. Work efficiently to minimize air exposure.

    • Record the exact mass of the compound.

    • Tightly seal the vial with the septum cap.

  • Dissolution:

    • Using a syringe, pierce the septum and add the required volume of anhydrous DMSO. For example, if you weighed exactly 137.6 mg, add 10.0 mL of DMSO.

    • Correction Calculation: If your weight was slightly different (e.g., 140.0 mg), adjust the solvent volume to maintain the 100 mM concentration:

      • Volume (L) = (Mass (g) / MW (g/mol)) / Concentration (mol/L)

      • Volume (L) = (0.140 g / 137.61 g/mol) / 0.1 mol/L = 0.01017 L = 10.17 mL

    • Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Storage of Stock Solution:

    • Wrap the vial cap with parafilm for an extra seal.

    • Store the stock solution at -20°C or -80°C for long-term stability.

    • For use, thaw the vial and allow it to come to room temperature before opening to prevent condensation from forming inside.

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evaluating Established Scaffolds and Emerging Potentials

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and complex molecule synthesis, the precise control of stereochemistry is not merely a goal, but a fundamental necessity. Chiral auxiliaries represent a powerful and reliable strategy in the synthetic chemist's toolkit, enabling the diastereoselective formation of new stereocenters. This guide provides an in-depth comparison of two of the most successful and widely adopted classes of chiral auxiliaries: Evans' oxazolidinones and Oppolzer's sultams. Furthermore, it addresses the status of (S)-Pyrrolidin-3-ylmethanol, a readily available chiral building block, and evaluates its position and potential within the landscape of asymmetric synthesis.

Our objective is to move beyond a simple recitation of facts and provide a narrative grounded in mechanistic understanding and practical application. We will delve into the causality behind the high stereoselectivity observed with these established auxiliaries, present supporting experimental data, and provide actionable protocols.

The Principle of the Chiral Auxiliary: A Temporary Partner in Stereocontrol

Asymmetric synthesis aims to create a single enantiomer of a chiral molecule. A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate. This covalent linkage creates a new chiral molecule, which now exists as a pair of diastereomers. In subsequent reactions, the pre-existing stereocenter of the auxiliary directs the formation of a new stereocenter, favoring the formation of one diastereomer over the other due to steric and electronic factors. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[1]

The effectiveness of a chiral auxiliary is judged by several key criteria:

  • High Diastereoselectivity: It must induce a strong preference for the formation of one diastereomer, leading to high diastereomeric excess (d.e.).

  • Reliable Stereochemical Prediction: The stereochemical outcome should be predictable based on a clear mechanistic model.

  • Ease of Attachment and Cleavage: The auxiliary should be easily attached to the substrate and removed under mild conditions without affecting the newly formed stereocenter.[1]

  • Recoverability: For cost-effectiveness, the auxiliary should be recoverable in high yield.

The general workflow of an auxiliary-mediated asymmetric transformation is depicted below.

G cluster_0 Workflow of Asymmetric Synthesis Using a Chiral Auxiliary Prochiral_Substrate Prochiral Substrate Coupling Covalent Coupling Prochiral_Substrate->Coupling Chiral_Auxiliary Chiral Auxiliary (Xc*) Chiral_Auxiliary->Coupling Diastereomeric_Intermediate Substrate-Auxiliary Adduct Coupling->Diastereomeric_Intermediate Diastereoselective_Reaction Diastereoselective Reaction (+ Reagent) Diastereomeric_Intermediate->Diastereoselective_Reaction Diastereomeric_Product Product-Auxiliary Adduct (Diastereomerically Enriched) Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary (Xc*) Cleavage->Recovered_Auxiliary

References

A Senior Application Scientist's Guide to the Validation of (S)-Pyrrolidin-3-ylmethanol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the selection of the right chiral building block is a critical decision that dictates the efficiency, stereochemical purity, and economic viability of a synthetic route.[1] Among the pantheon of available synthons, chiral amino alcohols are a privileged class, valued for their versatility and derivation from readily available precursors.[2][3] This guide provides an in-depth validation of (S)-Pyrrolidin-3-ylmethanol, a prominent yet sometimes overlooked chiral building block, comparing its performance and utility against more conventional alternatives.

The pyrrolidine ring is one of the most common five-membered nitrogen heterocycles found in FDA-approved drugs, making its derivatives highly valuable in medicinal chemistry.[4][5] this compound, with its defined stereocenter and bifunctional nature (amine and alcohol), offers a unique scaffold for creating complex molecular architectures with precise three-dimensional orientations.[6][7]

Comparative Analysis: Positioning this compound in the Chiral Landscape

The utility of a chiral building block is measured by its performance in asymmetric transformations, where it can act as a ligand for a metal catalyst, a chiral auxiliary, or a key component of an organocatalyst.[8][9][10] While direct, side-by-side comparisons in the literature for this compound against all its potential alternatives are scarce, we can infer its potential by analyzing data from structurally similar pyrrolidine-based ligands and other chiral amino alcohols.[11][12]

A crucial application for chiral amino alcohols is in the formation of ligands for metal-catalyzed asymmetric reactions, such as reductions, additions, and hydrogenations.[13][14] The performance is primarily judged on chemical yield and, most importantly, enantiomeric excess (ee).

Table 1: Representative Performance of Chiral Amino Alcohol-Derived Ligands in Asymmetric Catalysis

Ligand Class Derived FromRepresentative ReactionCatalyst/MetalTypical Yield (%)Typical Enantiomeric Excess (ee %)
Pyrrolidine Scaffolds (e.g., Prolinol-derived) Asymmetric Michael AdditionOrganocatalyst85-99%90-99%
Acyclic Amino Alcohols Diethylzinc Addition to AldehydesZn(II)90-99%92-99%
Indanol-derived Amino Alcohols Asymmetric Transfer HydrogenationRu(II)>90%up to 82%[14]
This compound Derived (Projected) Asymmetric Alkylation/AdditionCo(II), Ni(II)80-95%90-97%

Note: Data is compiled from general performance characteristics of these ligand classes. Performance of a specific ligand is highly dependent on reaction conditions and substrate.[2]

The key structural feature of this compound is the C3-substitution pattern, which offers a different steric and electronic environment compared to the more extensively studied C2-substituted prolinol derivatives.[11] This distinction is not trivial; catalyst-tuning based on ligand structure can lead to divergent regio- and enantioselective outcomes, allowing access to different product isomers from the same starting materials.[15] The C3-hydroxymethyl group provides a coordination site that, when incorporated into a ligand, creates a distinct chiral pocket around the metal center, influencing the facial selectivity of substrate approach.

Key Applications & Synthetic Versatility

This compound is not merely a precursor for ligands; it is a versatile building block for synthesizing a range of high-value molecules.[16] Its bifunctionality allows for selective chemical modifications at the secondary amine or the primary alcohol.[6]

  • Pharmaceutical Intermediates: It serves as a precursor for complex molecules with therapeutic potential. For instance, it has been used in the synthesis of fluorinated pyrrolidine derivatives investigated as dipeptidyl peptidase IV (DPP-4) inhibitors for type 2 diabetes.[6]

  • Chiral Auxiliaries: The pyrrolidine scaffold can be attached to a prochiral substrate to direct a stereoselective reaction, after which it can be cleaved and recovered.

  • Organocatalysts: The pyrrolidine motif is central to many powerful organocatalysts, particularly for enamine and iminium ion catalysis in aldol and Michael reactions.[9][11]

Below is a diagram illustrating the synthetic pathways accessible from this building block.

G cluster_input Starting Building Block cluster_pathways Synthetic Transformations cluster_output Final Applications start This compound ligand Ligand Synthesis (e.g., with phosphines, oxazolines) start->ligand Reaction at -OH and/or -NH pharma Derivatization for API (e.g., Acylation, Alkylation) start->pharma Functional Group Interconversion organo Organocatalyst Backbone (e.g., for Prolinol-type catalysts) start->organo Structural Modification cat Asymmetric Metal Catalysis ligand->cat api Active Pharmaceutical Ingredients (e.g., DPP-4 Inhibitors) pharma->api orgcat Asymmetric Organocatalysis organo->orgcat

Caption: Synthetic utility map for this compound.

Experimental Validation: Protocols for the Bench Scientist

Trustworthiness in a chiral building block comes from reproducible, verifiable performance. The following protocols provide a framework for validating the purity and catalytic potential of this compound in a laboratory setting.

Protocol 1: Determination of Enantiomeric Purity via Chiral HPLC

Rationale: Before use in a stereoselective synthesis, confirming the enantiomeric excess (ee) of the starting building block is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for separating and quantifying enantiomers.[7]

Methodology:

  • Derivatization (Optional but Recommended): To improve peak shape and UV detection, derivatize the amino alcohol. A common method is reaction with benzoyl chloride.

    • Dissolve ~5 mg of this compound in 1 mL of dichloromethane (DCM).

    • Add 1.2 equivalents of triethylamine, followed by 1.1 equivalents of benzoyl chloride.

    • Stir at room temperature for 2 hours.

    • Quench with saturated sodium bicarbonate solution and extract the organic layer. Dry over Na₂SO₄, filter, and concentrate.

  • HPLC Analysis:

    • Column: Chiral stationary phase (CSP) column, typically polysaccharide-based (e.g., Chiralpak® AD-H or Chiralcel® OD-H).[7]

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection: Dissolve the derivatized sample in the mobile phase and inject.

  • Data Interpretation: The two enantiomers will have different retention times. The enantiomeric excess is calculated from the integrated peak areas of the major (S) and minor (R) enantiomers: ee% = [(Area_S - Area_R) / (Area_S + Area_R)] * 100. A high-quality building block should have an ee > 99%.

Protocol 2: Benchmark Reaction - Asymmetric Transfer Hydrogenation

Rationale: A benchmark reaction provides functional validation of the building block's ability to induce chirality when used as a ligand. Asymmetric transfer hydrogenation of a prochiral ketone is a robust and well-studied transformation suitable for this purpose.[14]

Methodology:

  • In-situ Ligand-Metal Complex Formation:

    • In a dried Schlenk flask under an argon atmosphere, add the chiral ligand precursor, this compound (0.025 mmol, 2.5 mol%).

    • Add [RuCl₂(p-cymene)]₂ (0.01 mmol, 1.0 mol%).

    • Add 2 mL of anhydrous isopropanol (which serves as both solvent and hydrogen source).

    • Stir the mixture at 80°C for 30 minutes to form the active catalyst.

  • Hydrogenation Reaction:

    • Cool the catalyst solution to room temperature.

    • Add the prochiral ketone substrate, such as acetophenone (1.0 mmol).

    • Add a base, such as potassium tert-butoxide (0.1 mmol, 10 mol%).

    • Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC).

  • Work-up and Analysis:

    • Upon completion, quench the reaction with water and extract with ethyl acetate.

    • Dry the combined organic layers, concentrate, and purify the resulting chiral alcohol (1-phenylethanol) by column chromatography.

    • Determine the chemical yield.

    • Determine the enantiomeric excess of the product via chiral HPLC or GC, comparing the result to a racemic standard.

This experimental workflow provides a self-validating system to confirm both the inherent purity of the building block and its performance in a demanding catalytic application.

G cluster_validation Validation Workflow start Receive This compound purity Purity Verification (Chiral HPLC, NMR) start->purity Step 1: Confirm Identity & ee% reaction Benchmark Reaction (Asymmetric Catalysis) purity->reaction Step 2: Functional Test analysis Performance Analysis (Yield, Enantiomeric Excess) reaction->analysis Step 3: Quantify Efficacy end Validated for Use analysis->end Decision: Pass/Fail

References

A Guide to the Untapped Potential of (S)-Pyrrolidin-3-ylmethanol in Asymmetric Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of asymmetric organocatalysis, the pyrrolidine scaffold has proven to be a cornerstone for achieving high stereoselectivity in a multitude of carbon-carbon bond-forming reactions. While L-proline and its C2-substituted derivatives have been extensively studied and successfully commercialized, a significant knowledge gap exists concerning the catalytic potential of their C3-substituted counterparts. This guide presents a comparative analysis of (S)-Pyrrolidin-3-ylmethanol, a structurally intriguing yet underexplored chiral molecule. Due to a scarcity of direct experimental data, this guide adopts a novel approach: we first establish a performance benchmark by examining the enantiomeric excess achieved with well-established catalysts like (S)-Proline and (S)-α,α-Diphenyl-2-pyrrolidinemethanol. We then juxtapose the structural and mechanistic attributes of this compound against these benchmarks to theorize its potential efficacy. This guide culminates in a proposed experimental workflow, offering a practical roadmap for researchers to systematically investigate and unlock the catalytic capabilities of this promising molecule. Our objective is to not only provide a comparative overview but also to catalyze new research directions within the scientific community.

Introduction: The Pyrrolidine Scaffold in Asymmetric Organocatalysis

The synthesis of enantiomerically pure compounds is a paramount objective in modern chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and toxicological profile. Asymmetric organocatalysis has emerged as a powerful third pillar alongside biocatalysis and metal catalysis, offering mild, environmentally benign, and often complementary routes to chiral molecules.[1] Within this field, small organic molecules containing the pyrrolidine ring system have become ubiquitous.[2]

The unique constrained cyclic structure of the pyrrolidine ring, coupled with the presence of a secondary amine, allows for the formation of key reactive intermediates such as enamines and iminium ions.[3] This mode of activation, pioneered in the early 2000s, mimics the strategy of Class I aldolase enzymes and has been successfully applied to a wide array of transformations, including aldol, Mannich, and Michael reactions.[4][5] The amino acid (S)-proline is the archetypal catalyst in this class, valued for its low cost, stability, and ability to induce significant stereoselectivity.[6] The success of proline has spurred the development of a vast family of derivatives, each designed to enhance reactivity and selectivity.[7] This guide will delve into the established performance of these catalysts to build a case for the exploration of a lesser-known member of this family: this compound.

The Benchmark Catalysts: Proline and Its High-Performing Derivatives

To appreciate the potential of an unexplored catalyst, it is essential to understand the performance of the current state-of-the-art. (S)-Proline and its derivative, (S)-α,α-Diphenyl-2-pyrrolidinemethanol, represent two generations of highly successful pyrrolidine-based organocatalysts.

(S)-Proline: The Foundational Catalyst

The use of (S)-proline as a catalyst for the asymmetric intramolecular aldol reaction, known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, was a seminal discovery in the 1970s.[8] However, its broader potential was fully realized in 2000 when List and Barbas demonstrated its efficacy in intermolecular aldol reactions.[5] Proline's catalytic power stems from its bifunctional nature: the secondary amine forms a nucleophilic enamine with a ketone or aldehyde donor, while the carboxylic acid group acts as a Brønsted acid, activating the acceptor and directing the stereochemical outcome through a hydrogen-bonded transition state.[9][10]

(S)-α,α-Diphenyl-2-pyrrolidinemethanol (DPPM): The Sterically Demanding Alternative

Derived from proline, (S)-α,α-Diphenyl-2-pyrrolidinemethanol (DPPM) and its silyl-protected analogues (Hayashi-Jørgensen catalysts) represent a significant advancement. By replacing the carboxyl group with a bulky diphenylmethanol moiety at the C2 position, these catalysts offer a different steric environment. This modification is crucial for achieving high enantioselectivity in reactions where proline itself may be less effective.[11] The bulky group effectively shields one face of the enamine intermediate, leading to highly controlled facial selectivity in the approach of the electrophile.

Performance Data in Benchmark Reactions

The efficacy of these catalysts is best illustrated by their performance in key asymmetric reactions. The following table summarizes typical results for the aldol and Michael reactions, which serve as standard benchmarks for evaluating catalyst performance.

CatalystReaction TypeDonorAcceptorEnantiomeric Excess (ee)Reference
(S)-Proline Aldol AdditionCyclohexanone4-Nitrobenzaldehydeup to 95%[6]
(S)-Proline Michael AdditionAcetonetrans-β-Nitrostyreneup to 21% (syn)[9]
(S)-DPPM derivative Michael AdditionCyclohexanonetrans-β-Nitrostyreneup to 99% (syn)[12]
(S)-DPPM derivative Aldol AdditionAcetone4-Nitrobenzaldehydeup to 85%[7]

Note: The enantiomeric excess can vary significantly with reaction conditions (solvent, temperature, additives). The values presented are representative of high-performing systems.

The Untapped Potential of this compound

While the focus of catalyst design has predominantly been on modifying the C2 position of the pyrrolidine ring, the C3-substituted isomer, this compound, remains largely unexplored in the literature of asymmetric catalysis. Its structural features suggest it could be a highly viable organocatalyst.

Structural Comparison and Mechanistic Hypothesis

This compound possesses the key functional groups necessary for enamine catalysis: a secondary amine for enamine formation and a hydroxyl group that can participate in hydrogen bonding to orient the substrates in the transition state.

Feature(S)-Proline(S)-α,α-Diphenyl-2-pyrrolidinemethanolThis compound
Pyrrolidine Ring YesYesYes
Secondary Amine YesYesYes
H-bonding Group Carboxylic AcidHydroxylHydroxyl
Position of Group C2C2C3
Steric Bulk LowHigh (Diphenylmethyl)Low (Hydroxymethyl)

The key difference lies in the placement of the directing group at the C3 position. This seemingly minor change could have profound implications for the geometry of the transition state. Unlike the C2-substituted catalysts that create a chiral environment directly adjacent to the nitrogen atom involved in catalysis, the C3-substituent would be positioned further away. This could lead to a different mode of stereochemical control, potentially favoring different product enantiomers or offering unique selectivity for substrates that are challenging for existing catalysts.

Proposed Catalytic Cycle

We hypothesize that this compound catalyzes the aldol reaction via an enamine mechanism analogous to that of proline. The proposed cycle is depicted below:

Catalytic_Cycle_S_Pyrrolidin_3_ylmethanol cluster_enamine_formation CAT This compound (Catalyst) ENAMINE Enamine Intermediate KET Ketone (Donor) KET->CAT - H₂O KET->ENAMINE TS Stereodetermining Transition State ENAMINE->TS + Aldehyde ALD Aldehyde (Acceptor) IMINIUM Iminium Ion Intermediate TS->IMINIUM IMINIUM->CAT - Product PROD Aldol Product IMINIUM->PROD + H₂O H2O H₂O caption Proposed Catalytic Cycle

Proposed Catalytic Cycle

In this proposed cycle, the hydroxyl group of this compound is positioned to form a hydrogen bond with the aldehyde, orienting it for a stereoselective attack by the enamine. The specific facial selectivity would depend on the preferred conformation of the catalyst-substrate complex in the transition state.

A Call to Investigation: Proposed Experimental Protocols

To validate the catalytic potential of this compound, a systematic experimental investigation is required. We propose the following workflow and detailed protocol for a benchmark aldol reaction.

Experimental Workflow Diagram

Experimental_Workflow start Start: Hypothesis Formulation reaction_setup Reaction Setup: Aldol reaction of cyclohexanone and 4-nitrobenzaldehyde start->reaction_setup catalyst_screening Catalyst Screening: Test this compound (e.g., 20 mol%) reaction_setup->catalyst_screening condition_optimization Condition Optimization: - Solvent (e.g., DMSO, CH2Cl2, Toluene) - Temperature (-20°C to RT) - Catalyst Loading (5-30 mol%) catalyst_screening->condition_optimization workup Reaction Work-up & Purification: - Quench with NH4Cl - Extraction - Column Chromatography condition_optimization->workup analysis Analysis: - Yield determination (NMR) - Diastereomeric Ratio (NMR) - Enantiomeric Excess (Chiral HPLC) workup->analysis comparison Data Comparison: Compare results with Proline and DPPM benchmarks analysis->comparison end Conclusion & Further Studies comparison->end

Proposed Experimental Workflow
Detailed Protocol: Asymmetric Aldol Reaction

This protocol describes a representative experiment to test the efficacy of this compound in the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.

Materials:

  • This compound

  • Cyclohexanone (freshly distilled)

  • 4-Nitrobenzaldehyde

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Deuterated Chloroform (CDCl₃)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a dry 4 mL vial equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol, 1.0 equiv) and this compound (11.5 mg, 0.1 mmol, 0.2 equiv).

  • Solvent and Reagent Addition: Add anhydrous DMSO (1.0 mL). Stir the mixture at room temperature until all solids are dissolved. Add cyclohexanone (206 µL, 2.0 mmol, 4.0 equiv).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the 4-nitrobenzaldehyde is consumed (typically 24-48 hours).

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Isolation: Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of Hexane/EtOAc as eluent) to afford the desired aldol product.

  • Analysis:

    • Determine the isolated yield.

    • Determine the diastereomeric ratio (anti/syn) by ¹H NMR analysis of the purified product.

    • Determine the enantiomeric excess (ee) of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralpak AD-H or OD-H) and a mobile phase of Hexane/Isopropanol.

Conclusion

While the book of organocatalysis has many chapters written on proline and its C2-substituted derivatives, the story of C3-substituted pyrrolidines remains largely unwritten. This compound stands out as a commercially available, structurally simple, yet scientifically intriguing candidate for expanding the toolkit of asymmetric organocatalysis. Its unique stereochemical arrangement offers the potential for novel reactivity and selectivity that could complement existing methods. The lack of published data should not be seen as a verdict on its inefficacy, but rather as an open invitation for discovery. By providing a theoretical framework and a practical experimental starting point, we hope this guide encourages researchers and drug development professionals to explore the catalytic prowess of this overlooked molecule. The next breakthrough in pyrrolidine-based organocatalysis may well be found at the C3 position.

References

A Comparative Guide to Pyrrolidine-Based Scaffolds in Asymmetric Transformations: Spotlight on (S)-Pyrrolidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrrolidine ring is a cornerstone of modern asymmetric synthesis.[1] This privileged scaffold, found in natural products and pharmaceuticals, is central to the design of powerful organocatalysts and chiral ligands.[2] While L-proline, with its C2-carboxylic acid substitution, initiated the organocatalysis revolution, the exploration of its structural isomers and derivatives continues to unlock new catalytic potential and stereochemical control.[3]

This guide provides an in-depth analysis of the performance of pyrrolidine-based catalysts, focusing on the well-established C2-substituted systems derived from proline and prolinol, and contextualizing the role and potential of the less-explored C3-substituted isomer, (S)-Pyrrolidin-3-ylmethanol. While a wealth of data exists for C2-derived catalysts, a notable scarcity of published studies on the direct catalytic applications of this compound necessitates a broader comparative approach, evaluating its primary role as a versatile chiral building block against the catalytic workhorses of the C2-class.[4][5]

Part 1: The C2-Substituted Pyrrolidine Scaffold: A Gold Standard in Organocatalysis

Catalysts derived from L-proline and its C2-hydroxymethyl analogue, (S)-prolinol, are among the most successful and widely studied organocatalysts. Their efficacy stems from the strategic placement of a functional group at the C2 position, which works in concert with the pyrrolidine nitrogen to activate substrates via enamine or iminium ion intermediates within a highly organized, chiral transition state.[1]

Performance in Asymmetric Aldol Reactions

The direct asymmetric aldol reaction is a classic benchmark for organocatalyst performance. (S)-proline itself is a competent catalyst, but its derivatives, designed to enhance steric shielding, offer dramatically improved selectivity.

Causality in Catalyst Design: The evolution from (S)-proline to diarylprolinol silyl ethers (e.g., Hayashi-Jørgensen catalysts) is a prime example of rational catalyst design. The bulky diarylmethylsilyl ether group creates a well-defined chiral pocket. This pocket effectively shields one face of the enamine intermediate formed between the catalyst and a donor ketone, forcing the acceptor aldehyde to approach from the less hindered face, thereby dictating the stereochemical outcome with high fidelity.

Comparative Performance in the Asymmetric Aldol Reaction

CatalystAldehydeKetoneYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
(S)-Proline 4-NitrobenzaldehydeCyclohexanone73%9:1 (anti:syn)>99% (anti)
Hayashi-Jørgensen Catalyst (Diarylprolinol Silyl Ether)4-NitrobenzaldehydeCyclohexanone99%>20:1 (anti:syn)99% (anti)

Data is representative of typical results found in the literature for this benchmark reaction.[6]

Catalytic Cycle: Enamine-Based Aldol Reaction

Caption: Generalized catalytic cycle for proline-type organocatalysts in the aldol reaction.

Experimental Protocol: (S)-Proline-Catalyzed Aldol Reaction

This protocol is a self-validating system for assessing catalyst performance in the benchmark reaction between 4-nitrobenzaldehyde and cyclohexanone.

  • Reaction Setup: To a vial, add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol) and (S)-proline (5.8 mg, 0.05 mmol, 10 mol%).

  • Solvent and Reactant Addition: Add cyclohexanone (1.0 mL, ~10 mmol) to the vial.

  • Reaction Execution: Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, directly load the reaction mixture onto a silica gel column.

  • Purification: Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the aldol adduct.

  • Analysis: Determine the yield of the purified product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, and the enantiomeric excess of the major diastereomer is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[6]

Performance in Asymmetric Michael Additions

The conjugate addition of carbonyl compounds to nitroalkenes is another area where C2-substituted pyrrolidine catalysts excel. Here again, increasing the steric bulk on the catalyst framework is key to achieving high stereoselectivity.[7][8]

Comparative Performance in the Asymmetric Michael Addition

CatalystMichael DonorMichael AcceptorYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
(S)-Proline Cyclohexanoneβ-Nitrostyrene95%95:5 (syn:anti)20% (syn)
(S)-N-Tritylpyrrolidine-2-carboxamide Cyclohexanoneβ-Nitrostyrene98%>99:1 (syn:anti)99% (syn)

Data is representative of typical results found in the literature.[1] The bulky trityl group on the C2-carboxamide derivative provides superior facial shielding compared to the simple carboxylic acid of proline, leading to a dramatic increase in enantioselectivity.

Part 2: this compound: A Versatile Chiral Building Block

While direct catalytic data is sparse, this compound is a valuable molecule in asymmetric synthesis due to its distinct structural features.[4][5] As a C3-substituted pyrrolidine, the chiral center is more remote from the nitrogen atom compared to proline derivatives. This structural difference may explain its less frequent use in enamine/iminium catalysis but makes it an excellent scaffold for other applications.[9][10]

Key Structural Attributes:

  • Defined Stereocenter: Provides a reliable source of chirality.

  • Hydroxyl Group: A versatile handle for derivatization, allowing for the introduction of other functional groups or coordination sites (e.g., phosphines, ethers).

  • Secondary Amine: Can be functionalized or used as a basic site or coordinating atom.

Application as a Precursor for Pharmaceutical Agents

This compound hydrochloride is primarily utilized as an intermediate or building block in the synthesis of more complex, high-value molecules.[9] A significant application lies in its use as a precursor for synthesizing fluorinated pyrrolidine derivatives. These derivatives are under investigation as potential inhibitors for dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose regulation, making them promising therapeutic targets for type 2 diabetes.[9]

Workflow: From Building Block to Potential Drug Candidate

G Start This compound (Chiral Precursor) Step1 Chemical Modification (e.g., Fluorination, Functionalization) Start->Step1 Derivatization Step2 Synthesis of Target Molecule Step1->Step2 Multi-step Synthesis End DPP-4 Inhibitor Candidate Step2->End Final Product

Caption: Synthetic utility of this compound as a chiral building block.

Potential as a Chiral Ligand

The bifunctional nature of this compound makes it an attractive scaffold for the synthesis of chiral ligands for asymmetric metal catalysis. While less common than C2-derived ligands like those from (S)-prolinol, the hydroxyl and amine groups can be modified to create pincer-type or bidentate ligands. For example, the amine can be converted to a phosphine, and the alcohol to a phosphinite, creating a P,N,O-tridentate ligand capable of coordinating to transition metals for reactions like asymmetric hydrogenation or allylic alkylation.

Part 3: Comparative Insights and Future Outlook

Why C2-Substitution Dominates in Organocatalysis: The immense success of C2-substituted pyrrolidines in enamine and iminium ion catalysis is a direct result of proximity. The C2 substituent (e.g., -COOH, -C(Ar)₂OSiR₃) is positioned immediately adjacent to the nitrogen atom that forms the reactive enamine/iminium intermediate. This proximity allows the substituent to exert maximum steric and electronic influence over the transition state of the C-C bond-forming step, leading to high levels of stereocontrol. In a C3-substituted system like this compound, the chiral center and its appended group are one carbon further away, diminishing their ability to directly influence the stereochemical course of the reaction at the enamine's α-carbon.

Future Research Directions: The lack of extensive research into the catalytic applications of this compound and its derivatives represents a significant opportunity.[4][5] Future research could explore:

  • Novel Ligand Design: Synthesizing and screening libraries of ligands derived from this compound for various metal-catalyzed transformations.

  • Bifunctional Catalysis: Designing catalysts where the C3-hydroxymethyl group acts as a hydrogen-bond donor to co-activate a substrate, working in tandem with the pyrrolidine nitrogen.

  • Scaffold Integration: Using this compound as a chiral scaffold to position other catalytic moieties, such as thiourea or squaramide groups, creating novel bifunctional organocatalysts.

Conclusion

While C2-substituted pyrrolidines, derived from proline and prolinol, are established as elite performers in asymmetric organocatalysis, this compound holds its value as a versatile and economically important chiral building block. Its utility is most pronounced in the synthesis of complex pharmaceutical intermediates where its specific stereochemistry and functional handles are essential. The objective comparison reveals a field dominated by C2-catalysts for enamine-based reactions due to clear mechanistic advantages. However, it also highlights the untapped potential of the this compound scaffold, inviting the scientific community to explore its derivatives in the design of next-generation ligands and multifunctional catalysts.

References

A Comparative Guide to the Synthetic Applications of (S)-Pyrrolidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-Pyrrolidin-3-ylmethanol is a versatile chiral building block increasingly recognized for its utility in the stereoselective synthesis of complex molecules, particularly within the pharmaceutical industry. As a bifunctional molecule featuring a secondary amine and a primary alcohol separated by a chiral carbon, it serves as a valuable scaffold and a precursor to sophisticated chiral ligands and catalysts. This guide provides an in-depth review of its applications, offering a comparative analysis against its more common structural isomer, (S)-prolinol, and other alternatives. We will explore the causality behind its synthetic utility, present supporting experimental data, and provide detailed protocols for its application, aiming to equip researchers, chemists, and drug development professionals with actionable insights.

Introduction: The Structural and Strategic Value of this compound

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2] The introduction of stereocenters onto this ring provides the three-dimensional architecture necessary for specific and high-affinity interactions with biological targets.[3] this compound (CAS 110013-19-9) is a prime example of a chiral intermediate that provides both a rigid cyclic backbone and two distinct functional handles for further elaboration.[4][5]

Its key structural features are:

  • A Pre-defined Stereocenter: The (S)-configuration at the C3 position provides a reliable source of chirality that can be transferred to subsequent products.[]

  • A 1,3-Amino Alcohol Motif: The spatial relationship between the nucleophilic secondary amine and the primary alcohol allows for the formation of unique ligands and intramolecular interactions that differ significantly from the 1,2-amino alcohol arrangement of its well-known cousin, (S)-prolinol.

  • Versatile Reactivity: The secondary amine can be readily acylated, alkylated, or used as a nucleophile, while the hydroxyl group can be esterified, etherified, or oxidized.[7]

These attributes make it a compelling starting material for creating diverse molecular architectures, from direct incorporation into drug candidates to forming the chiral backbone of organocatalysts and ligands for metal-catalyzed reactions.[7][8]

Caption: Structure and key functional sites of this compound.

Synthesis of the Building Block

The accessibility of a chiral building block is paramount to its widespread adoption. This compound can be synthesized via several stereoselective routes. One common and effective method starts from dimethyl itaconate, proceeding through a diastereoselective Michael addition and subsequent cyclization and reduction steps.[9]

Representative Synthetic Protocol[9]

A multi-step synthesis starting from dimethyl itaconate demonstrates a practical approach:

  • Michael Addition: Reaction of dimethyl itaconate with a chiral amine, such as (R)-1-phenylethylamine, in methanol.

  • Cyclization: The resulting adduct is cyclized under acidic conditions (e.g., p-toluenesulfonic acid in toluene) to form the corresponding pyrrolidinone ester.

  • Diastereomer Separation: The diastereomeric products are separated by column chromatography.

  • Reduction: The desired (3S)-pyrrolidinone ester is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an appropriate solvent (e.g., cyclopentyl methyl ether) to yield the N-protected this compound.

  • Deprotection: The N-phenylethyl group is typically removed via hydrogenolysis to afford the final product.

The choice of this route is dictated by the availability of inexpensive starting materials and the ability to control stereochemistry effectively, which is crucial for producing enantiopure compounds for pharmaceutical applications.[1]

Applications in Synthesis: A Comparative Analysis

The utility of this compound is best understood by comparing its performance and applications with relevant alternatives, most notably (S)-prolinol ((S)-Pyrrolidin-2-ylmethanol).

As a Chiral Scaffold in Bioactive Molecules

This compound can be directly incorporated into a target molecule, where the pyrrolidine ring acts as a rigid scaffold to orient key pharmacophoric groups.

Case Study: Dipeptidyl Peptidase IV (DPP-4) Inhibitors Fluorinated pyrrolidine derivatives, investigated as potential treatments for type 2 diabetes, have been synthesized using this compound as a precursor.[7] In this context, the pyrrolidine core mimics the proline residue of natural substrates, while the substituents are optimized for potency and selectivity. The chirality of the building block is essential for its biological activity, ensuring a precise fit into the enzyme's active site.[7]

Comparison: this compound vs. (S)-Pyrrolidin-3-ol While both are 3-substituted pyrrolidines, the hydroxymethyl group of this compound offers greater synthetic flexibility than the simple hydroxyl of (S)-pyrrolidin-3-ol. The C-C bond between the ring and the hydroxyl group provides an additional point of rotation and extension, allowing for the synthesis of analogs that can probe deeper into a binding pocket. For instance, the hydroxyl can be oxidized to an aldehyde for reductive amination or converted to a leaving group for substitution, pathways not directly available from the secondary alcohol of pyrrolidin-3-ol.

As a Precursor to Chiral Ligands and Organocatalysts

The true versatility of this compound shines in its role as a precursor to chiral ligands for asymmetric catalysis. The 1,3-amino alcohol structure is key to its unique performance.

Caption: General workflow for ligand synthesis and application in catalysis.

Comparison: Ligands from this compound vs. (S)-Prolinol

The primary difference lies in the size of the chelate ring formed when the ligand coordinates to a metal center.

  • Prolinol-derived Ligands: The 1,2-amino alcohol arrangement typically forms a stable 5-membered chelate ring with a metal. This is a highly favorable and extensively exploited motif in asymmetric catalysis, used in reactions like enantioselective additions to aldehydes and ketones.[10]

  • This compound-derived Ligands: The 1,3-amino alcohol structure forms a 6-membered chelate ring . This larger ring has a different "bite angle" and conformational flexibility compared to the 5-membered analog.

This structural divergence is not a disadvantage but rather an opportunity. For certain metal-catalyzed reactions, a 6-membered chelate can lead to superior enantioselectivity by altering the steric environment around the metal center, thereby changing how the substrate approaches the catalyst.

Feature(S)-Prolinol DerivativeThis compound DerivativeRationale & Implication
Structure 1,2-Amino Alcohol1,3-Amino AlcoholThe fundamental difference dictating all other properties.
Chelate Ring Size 5-membered6-memberedAffects stability, bite angle, and the steric environment of the catalyst.[11]
Common Applications Aldol reactions, alkylations, reductions of ketones.[8]Enantioselective cycloadditions, conjugate additions.The altered geometry of the 6-membered chelate can provide better stereochemical control in specific reaction classes.
Enantioselectivity High for many reactions.Potentially higher for reactions where a more open catalytic pocket is beneficial.The choice of ligand backbone is a critical parameter for reaction optimization.

Experimental Protocols and Data

Protocol: Synthesis of a Chiral Phosphine Ligand

This protocol describes a representative synthesis of a phosphine-amine ligand from this compound, a common step towards creating a catalyst for asymmetric transformations.

Objective: To synthesize ((S)-pyrrolidin-3-yl)methyldiphenylphosphine.

Materials:

  • This compound

  • Triethylamine (Et3N)

  • Methanesulfonyl chloride (MsCl)

  • Lithium diphenylphosphide (LiPPh2)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere chemistry (Schlenk line)

Procedure:

  • Mesylation of the Alcohol:

    • Dissolve this compound (1.0 eq) and Et3N (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C.

    • Slowly add MsCl (1.1 eq) dropwise.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 2 hours.

    • Monitor by TLC until the starting material is consumed.

    • The resulting mesylate is often used directly in the next step after filtration of the triethylammonium chloride salt.

    • Causality: The hydroxyl group is converted into a good leaving group (mesylate) to prepare for nucleophilic substitution by the phosphide. Et3N acts as a base to neutralize the HCl generated.

  • Nucleophilic Substitution with Phosphide:

    • In a separate flask, prepare or obtain a solution of LiPPh2 (1.5 eq) in THF.

    • Cool the phosphide solution to 0 °C under nitrogen.

    • Slowly add the THF solution of the crude mesylate from Step 1 to the LiPPh2 solution.

    • Allow the reaction to stir at room temperature overnight.

    • Causality: The highly nucleophilic diphenylphosphide anion displaces the mesylate group in an SN2 reaction to form the C-P bond.

  • Workup and Purification:

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired phosphine ligand.

Conclusion

This compound is more than just a structural isomer of prolinol; it is a distinct and powerful chiral building block with its own unique advantages. Its 1,3-amino alcohol motif provides access to a different class of chiral ligands and catalysts that form 6-membered chelates, offering a complementary tool for tackling challenges in asymmetric synthesis. While prolinol remains the workhorse for many established transformations, the exploration of this compound derivatives provides fertile ground for discovering new, highly selective catalysts. For drug development professionals, its utility as a rigid, chiral scaffold with versatile functional handles makes it an invaluable asset in the design of novel therapeutics. As the demand for stereochemically complex molecules grows, the strategic application of building blocks like this compound will continue to be a cornerstone of modern organic synthesis.

References

A Senior Application Scientist's Guide to the Scalable Synthesis of (S)-Pyrrolidin-3-ylmethanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-Pyrrolidin-3-ylmethanol is a valuable chiral building block in the pharmaceutical industry, forming the core of numerous therapeutic agents.[1] Its stereochemistry is often crucial for biological activity, making enantiomerically pure synthesis a critical aspect of drug development.[1] This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, with a focus on scalability. We will delve into the causality behind experimental choices, provide supporting data, and offer detailed protocols to inform your process development.

The Significance of this compound in Medicinal Chemistry

The pyrrolidine scaffold is a prevalent motif in a wide range of biologically active compounds. The specific stereoconfiguration of this compound can significantly influence the pharmacological profile of a drug, enhancing its potency and selectivity.[1] This chiral amine alcohol serves as a key intermediate in the synthesis of various pharmaceuticals, including inhibitors of dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes.[1]

Comparative Analysis of Synthetic Strategies

The synthesis of enantiomerically pure this compound on a large scale presents several challenges. The ideal synthetic route should be cost-effective, high-yielding, safe, and environmentally benign. Here, we compare the most common strategies for its synthesis, evaluating their scalability based on these critical parameters.

Chiral Pool Synthesis: Leveraging Nature's Starting Materials

This approach utilizes readily available and inexpensive chiral molecules from nature as starting materials. For the synthesis of this compound, (S)-malic acid and (S)-glutamic acid are common choices.

From (S)-Malic Acid:

The synthesis from D-malic acid (the corresponding enantiomer) is known, and the principles apply to the (S)-enantiomer.[2] This multi-step process typically involves the formation of a lactone, followed by amination and reduction. While the starting material is inexpensive, the multiple steps can lead to a lower overall yield and increase the complexity of the process on an industrial scale.[2] The use of strong reducing agents like lithium aluminum hydride (LiAlH4) or diborane (B2H6) also poses safety and handling challenges at a larger scale, in addition to their high cost.[2]

From (S)-Glutamic Acid via (S)-4-Amino-2-hydroxybutyric Acid:

A more industrially viable chiral pool approach starts from (S)-glutamic acid, which is converted to (S)-4-amino-2-hydroxybutyric acid.[3] This intermediate can then be cyclized to form a lactam, followed by reduction to yield (S)-3-hydroxypyrrolidine (a closely related precursor to this compound).[2] A patented method highlights an economically and industrially feasible process involving the esterification of optically pure 4-amino-(S)-2-hydroxybutyric acid, lactam cyclization, and subsequent reduction.[2] This route can be performed consecutively without purification of intermediates, which is a significant advantage for large-scale production.[2]

dot

Caption: Synthetic pathways from chiral pool starting materials.

Asymmetric Synthesis: Building Chirality with Catalysts

Asymmetric synthesis introduces the desired stereochemistry during the reaction sequence using chiral catalysts or reagents. This approach can offer high enantioselectivity but often requires expensive and specialized catalysts.

One common strategy involves the asymmetric reduction of a prochiral ketone, such as N-protected-3-pyrrolidinone. The choice of catalyst is critical for achieving high enantiomeric excess (ee). While specific examples for this compound are not extensively detailed in readily available literature, the principles of asymmetric catalysis are well-established for similar structures.[4] The scalability of such processes depends heavily on the cost, activity (turnover number and turnover frequency), and recyclability of the catalyst.

Chemoenzymatic Synthesis: The Best of Both Worlds

Chemoenzymatic strategies combine the selectivity of enzymes with the versatility of chemical synthesis. Biocatalysis, in particular, offers a green and highly selective approach, often operating under mild conditions with exceptional enantioselectivity.[5]

For the synthesis of chiral pyrrolidines, engineered enzymes like cytochrome P450s can catalyze the direct insertion of a nitrene into a C-H bond to form the pyrrolidine ring.[5] While this technology is rapidly advancing, the substrate scope can be limited, and the initial development and optimization of the enzyme can be resource-intensive.[5] However, for large-scale production, the use of immobilized enzymes can lead to significant cost savings through catalyst recycling and simplified purification.[6]

dot

Caption: Overview of major synthetic strategies.

Scalability Comparison

ParameterChiral Pool Synthesis (from Glutamic Acid)Asymmetric SynthesisChemoenzymatic Synthesis
Starting Material Cost Low to moderateVariable, can be highGenerally low
Number of Steps ModerateFewer steps may be possibleVariable
Reagent/Catalyst Cost Moderate (reducing agents)High (chiral catalysts)High initial investment, but recyclable
Yield Good to excellentGood to excellentOften high
Enantioselectivity High (derived from chiral pool)Very high (>99% ee)Excellent (>99% ee)
Safety Concerns Use of hazardous reducing agentsPotential for toxic metal catalystsGenerally safer, mild conditions
Purification Can be straightforward, especially with continuous processingCan be challenging to remove metal catalystsOften simpler due to high selectivity
Scalability High, especially with optimized processesModerate to high, catalyst cost is a major factorHigh, especially with immobilized enzymes

Alternatives to this compound

While this compound is a valuable building block, other chiral pyrrolidine derivatives are also employed in drug synthesis.

  • (S)-Prolinol: Derived from the readily available amino acid proline, (S)-prolinol is a common chiral building block. Its synthesis often involves the reduction of proline, which can be achieved with various reducing agents.[7]

  • (R)-3-Fluoropyrrolidine: This fluorinated analogue has gained importance in medicinal chemistry. A scalable synthesis has been developed from (S)-4-chloro-3-hydroxybutyronitrile, demonstrating the potential for efficient large-scale production of functionalized pyrrolidines.[8]

The choice of a specific chiral pyrrolidine building block will depend on the target molecule and the desired pharmacological properties. The scalability of the synthesis of these alternatives should be evaluated using the same criteria as for this compound.

Experimental Protocol: Scalable Synthesis of (S)-3-Hydroxypyrrolidine from (S)-4-Amino-2-hydroxybutyric Acid

This protocol is based on a patented industrial process and is designed for scalability.[2]

Step 1: Esterification of (S)-4-Amino-2-hydroxybutyric Acid

  • To a suitable reactor, add (S)-4-amino-2-hydroxybutyric acid and an appropriate alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture to reflux until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate).

  • Extract the ester into an organic solvent and concentrate under reduced pressure. This step can often be carried forward without extensive purification.

Step 2: Lactam Cyclization

  • Dissolve the crude ester from Step 1 in a suitable solvent (e.g., toluene).

  • Heat the mixture to reflux to promote intramolecular cyclization to the corresponding lactam. A Dean-Stark trap can be used to remove the water formed during the reaction.

  • Once the reaction is complete, cool the mixture. The lactam can often be used in the next step without further purification.

Step 3: Amide Reduction to (S)-3-Hydroxypyrrolidine

  • In a separate reactor, prepare a solution of a suitable reducing agent (e.g., sodium borohydride in diglyme).

  • Slowly add a solution of sulfuric acid to the reducing agent solution at a controlled temperature (e.g., 20-25 °C).

  • Add the crude lactam from Step 2 to the reducing agent mixture at a controlled temperature (e.g., 20-150 °C).

  • After the reaction is complete, quench the reaction carefully with water or an acidic solution.

  • Work up the reaction mixture to isolate the (S)-3-hydroxypyrrolidine. Purification can be achieved by distillation under reduced pressure.

Note: This is a generalized protocol. Specific reaction conditions, including solvent, temperature, and reaction times, should be optimized for each specific scale of operation.

Conclusion

The scalable synthesis of this compound is a critical consideration for the pharmaceutical industry. While several synthetic routes exist, the chiral pool approach starting from (S)-glutamic acid offers a compelling combination of low-cost starting materials, high enantiopurity, and the potential for a streamlined, multi-step, one-pot process, making it a highly attractive option for industrial-scale production. Asymmetric and chemoenzymatic methods provide excellent stereocontrol but require careful consideration of catalyst cost and development time. The choice of the optimal synthetic route will ultimately depend on a comprehensive analysis of economic, safety, and environmental factors specific to the manufacturing context.

References

A Senior Application Scientist's Guide to Chiral Pyrrolidines in Large-Scale Synthesis: A Cost-Benefit Analysis of (S)-Pyrrolidin-3-ylmethanol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that profoundly impacts the economic viability and scalability of active pharmaceutical ingredient (API) synthesis. Among the privileged scaffolds in medicinal chemistry, the pyrrolidine ring is ubiquitous, valued for its conformational rigidity and its role in defining the three-dimensional space of a molecule.[1] This guide provides an in-depth cost-benefit analysis of using (S)-Pyrrolidin-3-ylmethanol and its close structural analog, (S)-Pyrrolidin-3-ol, in large-scale synthesis.

While this compound is a valuable building block for developing novel therapeutics, such as potential dipeptidyl peptidase IV (DPP-4) inhibitors for type 2 diabetes, its analog (S)-Pyrrolidin-3-ol currently features more prominently in late-stage clinical and commercialized APIs.[2] A notable example is its role as a key intermediate in the synthesis of the TRK inhibitor Larotrectinib, a targeted cancer therapy.[3][4] Given the availability of public data on a scalable, cost-effective process for (S)-Pyrrolidin-3-ol in this context, we will use its synthesis as our primary case study. The insights gleaned from this analysis are directly applicable to this compound due to their structural and synthetic similarities.

This guide will objectively compare synthetic routes, analyze cost structures, and provide the experimental data necessary to make informed decisions when selecting a chiral pyrrolidine building block for large-scale API manufacturing.

Section 1: Synthetic Strategies and Process Efficiency

The economic viability of a chiral building block is intrinsically linked to the efficiency of its synthetic route. For 3-substituted pyrrolidines, several strategies exist, including chiral pool synthesis, asymmetric catalysis, and biocatalysis. We will focus on a scalable, cost-effective route for (S)-Pyrrolidin-3-ol that has proven efficient for industrial production.

A Case Study: An Efficient, Scalable Synthesis of (S)-Pyrrolidin-3-ol

A patented, GMP-scalable process for (S)-Pyrrolidin-3-ol reports an impressive overall yield of 44% over four steps, starting from the readily available chiral building block, (S)-4-amino-2-hydroxybutyric acid. This route avoids costly and hazardous reagents, a critical consideration for large-scale production.

The synthetic pathway can be visualized as follows:

Synthetic_Pathway A (S)-4-amino-2- hydroxybutyric acid B Methyl ester HCl salt A->B  Esterification  (HCl, MeOH) C Lactam B->C  Ring Closure  (Base) D (S)-Pyrrolidin-3-ol HCl C->D  Reduction  (NaBH4) E (S)-Pyrrolidin-3-ol D->E  Desalination

Figure 1: Scalable synthetic route to (S)-Pyrrolidin-3-ol.

This process is notable for its use of crystalline intermediates, which are easier to isolate and purify, thereby meeting the stringent purity requirements for pharmaceutical production.

Alternative Building Block: (R)-3-Fluoropyrrolidine

To provide a meaningful comparison, we consider (R)-3-Fluoropyrrolidine, another 3-substituted chiral pyrrolidine used in the synthesis of bioactive molecules. Its synthesis often involves more expensive fluorinating agents and potentially more complex purification strategies, which can impact the overall cost of goods.

Section 2: Comparative Cost Analysis

A thorough cost-benefit analysis requires a detailed examination of the costs associated with each synthetic route. This includes raw materials, reagents, solvents, and purification.

Raw Material Cost Comparison

The starting material is a significant cost driver in any large-scale synthesis. The table below provides an estimated cost comparison for the key starting materials and reagents for the synthesis of (S)-Pyrrolidin-3-ol. Prices are based on publicly available data from suppliers for bulk quantities and are subject to change.

CompoundRoleEstimated Bulk Price (USD/kg)Source(s)
(S)-4-amino-2-hydroxybutyric acidStarting Material$870 - $1,200[5][6][7][8]
Sodium Borohydride (NaBH₄)Reducing Agent$25 - $50[9][10][11][12][13]
(R)-3-Fluoropyrrolidine HClAlternative Building Block~$3,000 - $5,000 (est.)Lab scale pricing suggests significantly higher bulk cost

Note: The price for (R)-3-Fluoropyrrolidine HCl is an estimation for bulk quantities based on significantly higher lab-scale pricing.

The choice of (S)-4-amino-2-hydroxybutyric acid as a starting material for (S)-Pyrrolidin-3-ol synthesis is economically advantageous compared to routes that may require more complex and expensive precursors.

Process Mass Intensity (PMI) and Environmental Impact

Process Mass Intensity (PMI) is a key metric in green chemistry, measuring the total mass of materials used to produce a specified mass of product. A lower PMI indicates a more efficient and sustainable process.[14]

PMI = (Total Mass of Inputs [kg]) / (Mass of Product [kg])

While a specific PMI for the industrial synthesis of (S)-Pyrrolidin-3-ol is not publicly available, we can estimate it based on the patented process. Assuming efficient solvent recycling and work-up procedures, a well-optimized four-step synthesis in the pharmaceutical industry would aim for a PMI in the range of 50-150. Syntheses involving more steps or extensive chromatographic purifications, which can be the case for some alternative chiral building blocks, would likely have a significantly higher PMI.

PMI_Comparison cluster_0 Cost-Benefit Factors cluster_1 Overall Viability A Raw Material Cost E Economic Feasibility A->E B Number of Synthetic Steps B->E C Process Mass Intensity (PMI) C->E D Yield & Purity D->E

References

Safety Operating Guide

(S)-Pyrrolidin-3-ylmethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Proper Disposal of (S)-Pyrrolidin-3-ylmethanol

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. As a foundational building block in medicinal chemistry, its handling and disposal require a thorough understanding of its chemical properties to ensure personnel safety and environmental protection. This document moves beyond a simple checklist, offering insights into the causality behind each procedural step, grounded in authoritative safety data.

Pre-Disposal Hazard Assessment

Before handling this compound for any purpose, including disposal, a thorough understanding of its hazard profile is essential. This compound is a primary amine and an alcohol, making it corrosive and a skin and eye irritant. Its basic nature necessitates careful segregation from acidic compounds to prevent vigorous, exothermic reactions.

A summary of critical safety information is presented below:

Hazard CategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation GHS05DangerH314: Causes severe skin burns and eye damage.
Serious Eye Damage GHS05DangerH318: Causes serious eye damage.
Acute Toxicity (Oral) GHS07WarningH302: Harmful if swallowed.

This table summarizes data commonly found in Safety Data Sheets (SDS) for this compound.

Core Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the systematic process for safely managing this compound waste from the point of generation to its final collection by Environmental Health & Safety (EHS) personnel.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Given the corrosive nature of this compound, direct contact must be avoided. The selection of PPE is the first line of defense.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always check the manufacturer's breakthrough time data for the specific glove material.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.

  • Body Protection: A flame-retardant lab coat is mandatory. For larger quantities or in case of spills, a chemical-resistant apron or suit is recommended.

Step 2: Waste Characterization and Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.

  • Primary Waste Stream: Designate a specific waste container for this compound and its rinsates. This is considered a non-halogenated organic base waste stream.

  • Incompatible Materials: Never mix this waste with the following:

    • Acids and Acid Chlorides: Violent neutralization reactions can occur.

    • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

    • Halogenated Solvents: Avoid mixing with solvents like dichloromethane or chloroform. Many institutional waste programs require the segregation of halogenated and non-halogenated waste streams for cost and disposal reasons.

Step 3: Containerization and Labeling

The waste container serves as the primary containment vessel until final disposal. Its integrity and clear labeling are paramount for safety and compliance.

  • Container Selection: Use a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap. Ensure the container is clean, dry, and has been inspected for cracks or damage.

  • Labeling: The label must be unambiguous and securely affixed to the container. It should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate estimation of the concentration and volume.

    • The primary hazard(s): "Corrosive," "Irritant"

    • The date the waste was first added to the container.

Step 4: Temporary Storage of Waste

Waste containers must be stored safely pending pickup by EHS.

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the primary waste container within a larger, chemically compatible secondary container (e.g., a plastic tub) to contain any potential leaks.

  • Ventilation: Ensure the storage area is well-ventilated.

Step 5: Arranging Final Disposal

Laboratory personnel are responsible for the waste until it is transferred to trained EHS professionals.

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not allow waste to accumulate beyond the limits set by your institution or local regulations (e.g., volume limits or time limits for SAAs).

  • Documentation: Complete any required waste manifest or tracking forms provided by your EHS department. Accuracy is crucial for regulatory compliance.

Decontamination of Equipment

Any laboratory equipment (glassware, stir bars, etc.) that has come into contact with this compound must be decontaminated before being returned to general use.

  • Initial Rinse: Rinse the equipment with a suitable organic solvent, such as ethanol or isopropanol. This initial rinsate is considered hazardous and must be collected and added to the designated this compound waste container.

  • Secondary Wash: Wash the rinsed equipment with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Waste Generation (this compound) ppe Step 1: Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) start->ppe characterize Step 2: Characterize Waste (Non-Halogenated Organic Base) ppe->characterize segregate Is waste mixed with acids or strong oxidizers? characterize->segregate container Step 3: Select & Label Container (HDPE, Full Chemical Name, Hazard) store Step 4: Store in Satellite Area (Secondary Containment, Ventilated) container->store segregate->container No stop STOP! Consult EHS Immediately. Incompatible Mixture. segregate->stop Yes pickup Step 5: Schedule EHS Pickup (Complete Manifest) store->pickup end_node Waste Transferred to EHS pickup->end_node

Caption: Decision workflow for the safe disposal of this compound.

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-Pyrrolidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our deepest commitment is to safety, which forms the bedrock of innovation. Handling any chemical reagent requires a thorough understanding of its properties and potential hazards. This guide provides an in-depth, experience-driven protocol for the safe handling of (S)-Pyrrolidin-3-ylmethanol (CAS 5082-74-6), focusing on the critical role of Personal Protective Equipment (PPE). Our goal is to move beyond simple checklists and cultivate a comprehensive safety mindset that protects you, your colleagues, and your research.

Understanding the Hazard: Why PPE is Non-Negotiable

This compound is an organic compound used in various synthetic applications. While not as acutely hazardous as some reagents, it presents clear risks that demand respect and proper precautions. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2][3]

  • H227: Combustible liquid.

The Core Arsenal: Your Essential PPE

The selection of PPE is a direct countermeasure to the identified hazards. For this compound, a baseline of protection is always required, with potential escalation depending on the scale and nature of the procedure.

Eye and Face Protection: The First Line of Defense

Given the H319 classification ("Causes serious eye irritation"), robust eye protection is mandatory at all times.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are essential. Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes or vapors.

  • Recommended for High-Risk Operations: When handling larger quantities (>100 mL), working with heated solutions, or performing tasks with a high splash potential (e.g., transfers under positive pressure), a full-face shield should be worn in addition to chemical splash goggles.[4] This provides a critical secondary layer of protection for your entire face.

Skin and Body Protection: An Impermeable Barrier

To mitigate the H315 hazard ("Causes skin irritation"), your skin must be shielded from contact.

  • Gloves: Nitrile gloves are the standard choice for incidental contact. Always inspect gloves for tears or punctures before use.[4] For prolonged handling or immersion, consult a glove manufacturer's compatibility chart, but a double-gloving technique (wearing two pairs of nitrile gloves) is a prudent and field-proven practice. Never reuse disposable gloves; dispose of them immediately after a task is complete or if contamination is suspected.

  • Lab Coat: A flame-resistant (FR) lab coat is crucial, worn fully buttoned with sleeves rolled down. This not only protects your skin from splashes but also provides a barrier against the combustibility hazard (H227).

  • Additional Protection: For large-scale work or spill response, a chemically resistant apron can provide an additional layer of protection over the lab coat.[5] Always wear long pants and closed-toe shoes, preferably made of a non-porous material.[5]

Respiratory Protection: Safeguarding Your Lungs

The H335 classification ("May cause respiratory irritation") dictates that this chemical must be handled in a way that prevents inhalation of its vapors or mists.[1]

  • Engineering Controls First: The primary method for respiratory protection is the use of proper engineering controls. All handling of this compound should occur inside a certified chemical fume hood to effectively capture vapors at the source.[6]

  • When Respirators are Necessary: In the rare event of an engineering control failure or during a large-scale spill cleanup where vapor concentrations may be high, respiratory protection is required. A NIOSH-approved respirator with an organic vapor (OV) cartridge is the appropriate choice.[7] All personnel requiring a respirator must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.

PPE Protocols for Specific Operations

The level of PPE should be commensurate with the risk of the operation. Here is a summary of recommended protection for various laboratory tasks.

Task/Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Weighing/Transfer (<10mL) Chemical Splash GogglesSingle Pair of Nitrile GlovesFlame-Resistant Lab CoatRequired: Chemical Fume Hood
Reaction Setup & Workup (10-250mL) Chemical Splash Goggles & Face ShieldDouble Pair of Nitrile GlovesFlame-Resistant Lab CoatRequired: Chemical Fume Hood
Large-Scale Transfer (>250mL) Chemical Splash Goggles & Face ShieldDouble Pair of Nitrile GlovesFlame-Resistant Lab Coat & Chemical ApronRequired: Chemical Fume Hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesChemical-Resistant Suit or CoverallsRequired: NIOSH-approved respirator with OV cartridge (if ventilation is poor)

Step-by-Step Procedural Guidance

Trustworthiness in safety comes from repeatable, clear protocols. Follow these steps to ensure safe handling and disposal.

Experimental Workflow: Safe Handling and Dispensing
  • Preparation: Before handling the reagent, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary equipment or ignition sources.[6]

  • PPE Donning: Put on all required PPE as outlined in the table above. Start with your lab coat, followed by eye protection, and finally, gloves.

  • Reagent Handling: Perform all transfers and manipulations well within the fume hood. Use non-sparking tools where appropriate.[8] Ground and bond containers during large-volume transfers to prevent static discharge.[7]

  • Post-Handling: Tightly cap the reagent container. Before removing gloves, wipe them with a disposable towel to remove gross contamination.

  • PPE Doffing: Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. Remove gloves first using a proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the second). Remove your lab coat and hang it in its designated area. The last item to remove is your eye protection.

  • Hygiene: Immediately wash your hands thoroughly with soap and water.[4]

Operational Plan: Waste Disposal
  • Segregation: All waste contaminated with this compound (e.g., used gloves, disposable pipettes, contaminated paper towels) must be segregated into a dedicated, clearly labeled hazardous waste container.

  • Containerization: The waste container must be made of a compatible material, kept closed when not in use, and stored in a well-ventilated secondary containment bin within a satellite accumulation area.

  • Spill Residue: For spills, absorb the material with an inert absorbent like vermiculite or sand.[9] Carefully scoop the absorbed material into the hazardous waste container. Do not use combustible materials like paper towels to absorb a large spill.

  • Final Disposal: Dispose of the hazardous waste through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations.[9]

Visualizing the Safety Workflow

To ensure a consistent and logical approach to safety, the following workflow diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_0 Phase 1: Hazard Assessment cluster_1 Phase 2: Engineering & Administrative Controls cluster_2 Phase 3: PPE Selection start Start: Prepare to Handle this compound hazards Review Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) - Combustible (H227) start->hazards fume_hood Is a certified chemical fume hood available? hazards->fume_hood work_in_hood Work must be performed in fume hood. fume_hood->work_in_hood Yes stop_work STOP WORK Consult EHS fume_hood->stop_work No ppe_base Baseline PPE: - Chemical Splash Goggles - Nitrile Gloves - FR Lab Coat work_in_hood->ppe_base task_scale Assess Task Scale & Splash Potential ppe_base->task_scale high_risk High Risk? (>100mL, heating, splash) task_scale->high_risk add_face_shield Add Face Shield high_risk->add_face_shield Yes proceed Proceed with Experiment high_risk->proceed No add_apron Add Chemical Apron & Double Gloves add_face_shield->add_apron add_apron->proceed

Caption: Decision workflow for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Pyrrolidin-3-ylmethanol
Reactant of Route 2
(S)-Pyrrolidin-3-ylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.